2-Chloroquinoline-4-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXEEOPGLOPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178581 | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2388-32-1 | |
| Record name | 2-Chloro-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2388-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroquinoline-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROQUINOLINE-4-CARBONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D94UC3LJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Chloroquinoline-4-carbonyl chloride chemical properties
An In-depth Technical Guide to 2-Chloroquinoline-4-carbonyl chloride: Properties, Synthesis, and Applications
Introduction
This compound stands as a pivotal heterocyclic building block for researchers in medicinal chemistry and materials science. Its structure, featuring a quinoline core functionalized with two distinct reactive sites—a chlorine atom at the 2-position and a highly reactive carbonyl chloride at the 4-position—renders it an exceptionally versatile intermediate.[1][2] The quinoline scaffold itself is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics, from antimalarials to kinase inhibitors used in oncology.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
The unique arrangement of functional groups in this compound dictates its physical characteristics and chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms creates a highly electrophilic molecule, primed for synthetic transformations.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 2388-32-1 | ChemicalBook[6] |
| Molecular Formula | C₁₀H₅Cl₂NO | PubChem[5] |
| Molecular Weight | 226.06 g/mol | PubChem[5] |
| Physical State | Solid at room temperature | Vulcanchem[1] |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)Cl | PubChem[5] |
The molecule's two reactive centers are the cornerstone of its synthetic utility. The carbonyl chloride is the more reactive site, susceptible to nucleophilic acyl substitution, while the C2-chloro position can undergo nucleophilic aromatic substitution, typically under more forcing conditions.
Synthesis and Purification
The most direct and common laboratory synthesis of this compound involves the conversion of its corresponding carboxylic acid. This method is efficient and relies on readily available starting materials and reagents.
Primary Synthetic Route: Chlorination of 2-Chloroquinoline-4-carboxylic acid
The standard protocol involves treating 2-chloroquinoline-4-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This choice is driven by the reaction's favorable thermodynamics and the convenient removal of byproducts. The reaction produces hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Disclaimer: This protocol must be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂ gases).
-
Charging the Flask: To the flask, add 2-chloroquinoline-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq) to the flask. The reaction can be performed neat or with a high-boiling inert solvent like toluene.
-
Reaction: Heat the mixture to reflux (approximately 80°C if neat) and maintain for 2-4 hours.[1] Monitor the reaction progress by observing the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. This step is critical and must be done carefully to avoid contamination of the vacuum pump.
-
Purification: The crude solid product can be purified by recrystallization from a suitable non-protic solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the final product.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the acid chloride functional group. It is a powerful electrophile that readily reacts with a wide range of nucleophiles.
Nucleophilic Acyl Substitution
This is the most common reaction pathway for this molecule. The carbonyl carbon is highly susceptible to attack by nucleophiles (Nu⁻), proceeding through a tetrahedral intermediate before expelling the chloride leaving group to form a new acyl compound.
Caption: Key reaction pathways for this compound.
-
Amide Formation: Reaction with primary or secondary amines is typically rapid and exothermic, yielding N-substituted 2-chloroquinoline-4-carboxamides.[7][8] These derivatives are of significant interest in drug discovery. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.
-
Ester Formation: Alcohols react similarly, though often requiring mild heating or a catalyst, to produce the corresponding esters.
-
Hydrolysis: The compound is highly sensitive to moisture. It readily hydrolyzes in the presence of water back to 2-chloroquinoline-4-carboxylic acid. This necessitates careful handling and storage under anhydrous conditions.[1]
Experimental Protocol: Amide Synthesis
-
Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction.
-
Addition: Dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically washed with dilute aqueous acid (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography or recrystallization.
Applications in Research and Development
The primary value of this compound lies in its role as a scaffold for generating diverse molecular libraries for biological screening.
-
Anticancer Drug Discovery: The quinoline ring is a core component of several kinase inhibitors.[4] By using this reagent, researchers can synthesize novel amide derivatives and test them for antiproliferative activity. For example, derivatives of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid have been investigated as potent SIRT3 inhibitors.[9] Hybrids of 7-chloroquinoline and benzimidazole have also shown strong cytotoxic activity against leukemia and lymphoma cells.[4]
-
Antimicrobial and Anti-inflammatory Agents: Quinoline derivatives have a long history of use as antimalarial and antimicrobial agents. This building block allows for the facile synthesis of new candidates for screening against various pathogens and inflammatory targets.[10]
-
Materials Science: The reactive nature of the acid chloride allows it to be grafted onto polymers or surfaces to introduce the quinoline moiety, potentially imparting properties like UV-absorption, thermal stability, or metal-binding capabilities.
Analytical Characterization
Confirming the identity and purity of this compound and its derivatives is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the protons on the quinoline ring system.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (~165-170 ppm). Signals for the chlorinated carbons of the quinoline ring will also be present.
-
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in an acid chloride will be prominent, typically in the range of 1750-1800 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's mass, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): Purity can be assessed using reverse-phase HPLC. A published method suggests using a mobile phase of acetonitrile and water with a phosphoric acid modifier.[11]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. As an acid chloride, it is corrosive and a lachrymator.
-
Hazard Profile: Causes severe skin burns and eye damage.[12] Reacts with water to produce corrosive hydrogen chloride gas. Harmful if swallowed or inhaled.
-
Handling:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[13]
-
Use only dry glassware and anhydrous solvents.
-
Avoid contact with water, alcohols, and bases.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture ingress.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Storing under an inert atmosphere (e.g., inside a desiccator with a drying agent or in a glovebox) is highly recommended for long-term stability.
-
Conclusion
This compound is a high-value, reactive intermediate that provides a direct entry point to a vast chemical space of quinoline derivatives. Its dual reactivity, dominated by the versatile acid chloride functionality, makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
- 1. This compound (2388-32-1) for sale [vulcanchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2388-32-1 [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. capotchem.com [capotchem.com]
Structure of 2-Chloroquinoline-4-carbonyl chloride
An In-depth Technical Guide to 2-Chloroquinoline-4-carbonyl chloride: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal reagent and building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthetic pathways, reactivity, and practical applications, grounding all claims in verifiable scientific literature.
Core Molecular Profile and Physicochemical Properties
This compound is a bifunctional heterocyclic compound featuring a quinoline core. This structure is of immense interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of bioactive molecules.[1][2] The molecule's utility is defined by its two distinct reactive sites: a highly electrophilic acyl chloride at the 4-position and a less reactive chloro-substituent at the 2-position.[3]
1.1. Chemical Identity
-
IUPAC Name: this compound[4]
1.2. Structural Representation
The spatial arrangement and electron distribution of this compound are fundamental to its reactivity. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents renders the quinoline ring electron-deficient, influencing its interaction with other reagents.
Caption: 2D structure of this compound.
1.3. Physicochemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and is highly sensitive to moisture.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 89 °C (in benzene) | [8] |
| Boiling Point | 341.2 °C at 760 mmHg (Predicted) | [8] |
| Density | 1.457 g/cm³ (Predicted) | [8] |
| Storage Temperature | 2-8°C, under inert gas | [8][9] |
| Solubility | Reacts with water; soluble in aprotic organic solvents | [3] |
Synthesis and Manufacturing Logic
The preparation of this compound is a multi-step process that hinges on the reliable synthesis of its carboxylic acid precursor. The chosen synthetic route is designed for efficiency and purity, leveraging common and powerful chlorinating agents.
2.1. Synthetic Pathway Overview
The most common and logical pathway involves the conversion of the corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid, into the acyl chloride. This precursor is itself typically synthesized from 2-hydroxyquinoline-4-carboxylic acid. The transformation from a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of many synthetic strategies, enabling subsequent reactions that are not possible with the acid itself.
Caption: Synthetic pathway to this compound.
2.2. Experimental Protocol: Synthesis of this compound from 2-Chloroquinoline-4-carboxylic acid
This protocol describes the critical final step in the synthesis. The choice of thionyl chloride (SOCl₂) is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.
Materials:
-
2-Chloroquinoline-4-carboxylic acid (1.0 eq)[10]
-
Thionyl chloride (SOCl₂, excess, e.g., 5-10 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM) as solvent
Procedure:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂ or silica gel), and a nitrogen inlet is charged with 2-chloroquinoline-4-carboxylic acid.
-
Solvent Addition: Anhydrous toluene is added to suspend the starting material.
-
Reagent Addition: Thionyl chloride is added dropwise to the suspension at room temperature, followed by a catalytic amount of DMF. The addition of DMF accelerates the reaction through the formation of the Vilsmeier reagent in situ.
-
Reaction: The mixture is heated to reflux (typically 80-110°C, depending on the solvent) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an anhydrous non-polar solvent like hexane or benzene to yield the pure this compound.[8]
Trustworthiness Check: This self-validating protocol ensures success by employing an excess of the chlorinating agent to drive the reaction to completion and by using a catalytic amount of DMF, a well-established method for accelerating acyl chloride formation. The removal of gaseous byproducts provides a strong thermodynamic driving force.
Chemical Reactivity and Mechanistic Rationale
The synthetic value of this compound lies in its dual reactivity. The two chloro-substituents exhibit significantly different reactivity profiles, allowing for selective and sequential functionalization.
3.1. The Acyl Chloride Group (C4-Position)
This is the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring system. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[3]
Reaction with Amines: This is arguably the most critical reaction in drug discovery, leading to the formation of a stable amide bond.[11] Primary and secondary amines react rapidly, often at room temperature, to form N-substituted 2-chloroquinoline-4-carboxamides.[12][13]
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
3.2. The Chloro Group (C2-Position)
The chlorine atom at the 2-position is part of the aromatic system and is significantly less reactive than the acyl chloride. It can undergo nucleophilic aromatic substitution (SNAr), but this typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or metal catalysis) than reactions at the C4-carbonyl group. This differential reactivity is a key advantage, as it allows chemists to first functionalize the C4-position and then, in a separate step, modify the C2-position.
Applications in Drug Development and Materials Science
This compound is not an end-product but a versatile intermediate. Its derivatives are explored for a multitude of therapeutic targets.
-
Pharmaceutical Development: The precursor, 2-chloroquinoline-4-carboxylic acid, is a key intermediate in synthesizing agents for infectious diseases, as well as potent and selective EP4 antagonists.[1][2][14] The quinoline core is a "privileged scaffold" found in drugs like the antimalarial chloroquine and various kinase inhibitors for cancer therapy.
-
Agrochemicals: Quinoline derivatives are used in formulating effective pesticides and herbicides, where the core structure contributes to the molecule's bioactivity and stability.[1][2]
-
Materials Science: The compound can be incorporated into novel polymers and coatings to enhance chemical resistance and durability.[2]
Safety, Handling, and Storage
Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous substance requiring careful handling.
5.1. Hazard Identification
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.[3]
-
Inhalation Hazard: Dusts and vapors can cause respiratory irritation.[9][15]
5.2. Handling Protocols
-
Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Inert Atmosphere: For reactions and storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis.[9]
5.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from water and incompatible materials such as strong bases and oxidizing agents.[9] The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound (2388-32-1) for sale [vulcanchem.com]
- 4. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 2388-32-1 [chemicalbook.com]
- 6. 2388-32-1 | this compound - AiFChem [aifchem.com]
- 7. scbt.com [scbt.com]
- 8. lookchem.com [lookchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 14. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Chloroquinoline-4-carbonyl chloride
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-chloroquinoline-4-carbonyl chloride, a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] We delve into the mechanistic principles, compare common chlorinating agents, and present field-proven, step-by-step protocols for its preparation from 2-chloroquinoline-4-carboxylic acid. The narrative emphasizes the causality behind experimental choices, process validation, and stringent safety protocols, reflecting the expertise required for successful and safe execution in a research and development setting.
Introduction: The Strategic Importance of Acyl Chlorides
In the landscape of organic synthesis, the conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation. Carboxylic acids, while stable, possess a hydroxyl group that is a notoriously poor leaving group, rendering them largely unreactive towards nucleophilic acyl substitution.[2] The conversion to an acyl chloride, such as this compound, replaces this hydroxyl with a chloride ion, an excellent leaving group. This dramatically enhances the electrophilicity of the carbonyl carbon, unlocking a gateway to a vast array of derivatives including esters, amides, and ketones via subsequent reactions.[2][3]
2-Chloroquinoline-4-carboxylic acid serves as a stable, readily available precursor for this transformation.[1][4] This guide provides the technical foundation and practical protocols necessary to efficiently and safely synthesize the highly reactive this compound, a versatile building block for drug discovery.[1]
Mechanistic Rationale: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is facilitated by reagents that transform the hydroxyl group into a superior leaving group. The most prevalent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][5][6]
The general mechanism proceeds in two key stages:
-
Activation: The carboxylic acid's oxygen atom performs a nucleophilic attack on the electrophilic center of the chlorinating agent (the sulfur atom in SOCl₂ or a carbonyl carbon in (COCl)₂).[7][8] This step forms a highly reactive intermediate (a chlorosulfite for SOCl₂).
-
Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. The subsequent collapse of the tetrahedral intermediate is irreversible and entropically favored, as it liberates gaseous byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl) for thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl for oxalyl chloride.[2] This evolution of gas drives the reaction to completion in accordance with Le Châtelier's principle.
Caption: General mechanism for acyl chloride formation.
Reagent Selection: A Comparative Analysis
The choice between thionyl chloride and oxalyl chloride depends on the substrate's sensitivity, scale, and desired reaction conditions.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Conditions | Typically requires heating/reflux, often used neat or in high-boiling solvents.[6] | Milder conditions, often at room temperature or 0°C in solvents like DCM.[6][9] |
| Byproducts | SO₂ (gas), HCl (gas).[3] | CO (gas), CO₂ (gas), HCl (gas).[5] |
| Work-up | Excess reagent removed by vacuum distillation; can be challenging. | Highly volatile byproducts are easily removed under reduced pressure.[5][9] |
| Catalyst | Generally not required. | A catalytic amount of DMF is often used to accelerate the reaction.[6][9] |
| Safety | Corrosive, toxic, reacts violently with water.[10][11] | Corrosive, toxic, can decompose to colorless, odorless, and toxic CO gas.[12] |
| Cost | Generally more cost-effective. | More expensive. |
Expert Insight: For sensitive substrates or when a clean, rapid work-up is paramount, oxalyl chloride with catalytic DMF is the superior choice. For large-scale, robust syntheses where cost is a primary driver, thionyl chloride remains a viable and widely used option.
Detailed Experimental Protocols
Critical Prerequisite for Both Protocols: All glassware must be flame-dried or oven-dried immediately before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and the product.[9]
Method A: Synthesis using Thionyl Chloride (SOCl₂)
This protocol leverages thionyl chloride as both the reagent and solvent, a common approach for its efficiency.
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: Charge the flask with 2-chloroquinoline-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (5-10 eq, sufficient to act as a solvent) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 76°C). Stir vigorously. The reaction is typically complete within 2-4 hours, often indicated by the cessation of gas evolution and the complete dissolution of the starting material.
-
Work-up: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporation). Crucial Tip: To ensure complete removal, add a portion of anhydrous toluene and co-evaporate under reduced pressure. Repeat this step 2-3 times.[9]
-
Product: The resulting crude this compound, typically a solid, is obtained. Due to its high reactivity and moisture sensitivity, it is recommended to use this material directly in the subsequent synthetic step without further purification.[9]
Method B: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is preferred for its milder conditions and cleaner work-up.
Step-by-Step Methodology:
-
Setup: Equip a flame-dried, two-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Charging the Flask: Add 2-chloroquinoline-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) to the flask.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of starting material) via syringe.
-
Reagent Addition: Cool the stirred suspension to 0°C using an ice-water bath. Slowly add oxalyl chloride (1.5-2.0 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent, excess oxalyl chloride, and all volatile byproducts.[9]
-
Product: The resulting crude this compound is ready for immediate use in the next reaction step.
Caption: Standard experimental workflow for acyl chloride synthesis.
Process Validation and Safety
A robust protocol is a self-validating one. Adherence to the following principles ensures both success and safety.
Reaction Monitoring
Confirming reaction completion is vital to avoid impurities in subsequent steps. A simple and effective method is thin-layer chromatography (TLC) quenching.
-
Procedure: Withdraw a small aliquot (a drop) from the reaction mixture and quench it in a vial containing a few drops of methanol. This rapidly converts the acyl chloride product into its corresponding methyl ester. Spot the starting carboxylic acid, the quenched aliquot, and a co-spot on a TLC plate. The newly formed methyl ester is significantly less polar and will exhibit a much higher Rf value than the starting carboxylic acid.[5] The disappearance of the starting material spot indicates reaction completion.
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Role | Typical Equivalents |
| 2-Chloroquinoline-4-carboxylic acid | 207.61[13][14] | Starting Material | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | Reagent/Solvent | 5.0 - 10.0 |
| Oxalyl Chloride ((COCl)₂) | 126.93 | Reagent | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalyst | ~0.05 |
| This compound | 226.06[15][16] | Product | (Theoretical: 1.0) |
Critical Safety and Handling (EHS)
The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.
-
Universal Precautions: All operations must be conducted in a certified chemical fume hood.[17] Personal Protective Equipment (PPE) is mandatory, including safety goggles with side shields, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11][17]
-
Thionyl Chloride (SOCl₂): Highly corrosive, a lachrymator, and toxic if inhaled.[10][11] It causes severe skin and eye burns.[11] It reacts violently with water to liberate toxic SO₂ and HCl gas.[11] Keep away from all sources of moisture.[10][11]
-
Oxalyl Chloride ((COCl)₂): Also highly corrosive and toxic.[18] It is extremely sensitive to moisture.[12] Its decomposition can release significant amounts of carbon monoxide (CO), a colorless, odorless, and highly toxic gas, posing a serious inhalation risk.[12] Store refrigerated under an inert atmosphere.[12]
-
Emergency & Waste: An emergency eyewash and safety shower must be immediately accessible. All chemical waste, including quenching solutions, must be collected in designated, labeled hazardous waste containers for disposal by certified professionals.[12][17] Never pour residues down the drain.[12]
Conclusion
The synthesis of this compound from its carboxylic acid is a powerful and enabling transformation for medicinal and materials chemistry. The choice between thionyl chloride and oxalyl chloride protocols allows the researcher to balance factors of reaction mildness, work-up simplicity, and cost. Success in this synthesis is not merely a matter of following steps but of understanding the underlying chemical principles—the necessity of anhydrous conditions, the rationale for reagent choice, and an uncompromising commitment to safety. This guide provides the expert framework to achieve that success repeatably and responsibly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. westliberty.edu [westliberty.edu]
- 12. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 13. scbt.com [scbt.com]
- 14. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Vilsmeier-Haack Reaction: A Versatile and Authoritative Approach to Quinoline Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Vilsmeier-Haack reaction offers a powerful and highly regioselective method for constructing functionalized quinolines, specifically 2-chloro-3-formylquinolines, from readily available N-arylacetamides. These products serve as versatile intermediates for the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for quinoline synthesis, detailing its mechanism, a field-proven experimental protocol, critical optimization parameters, and applications in drug development. By explaining the causality behind experimental choices, this document serves as an in-depth technical resource for scientists seeking to leverage this robust transformation.
Introduction: The Strategic Importance of Quinolines and the Vilsmeier-Haack Reaction
The quinoline ring system is a cornerstone of drug discovery, found in natural alkaloids like quinine and in a multitude of synthetic drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. Consequently, the development of efficient and versatile methods for synthesizing substituted quinolines is of paramount importance to medicinal chemists.
While numerous methods exist for quinoline synthesis, the Vilsmeier-Haack reaction stands out as a particularly effective approach for preparing 2-chloro-3-formylquinolines[1]. First documented in 1927 by Anton Vilsmeier and Albrecht Haack, this reaction initially focused on the formylation of electron-rich aromatic compounds[4]. Its application was later expanded to include the cyclization of activated substrates, such as N-arylacetamides, providing a direct and reliable route to highly functionalized quinoline intermediates[5]. The reaction's value lies in its use of inexpensive reagents and its ability to install two distinct reactive handles—a chloro group at the 2-position and a formyl group at the 3-position—in a single, regioselective step. These functional groups are ripe for further chemical manipulation, making the Vilsmeier-Haack approach a strategic gateway to novel quinoline-based therapeutics[6].
The Vilsmeier Reagent: The Electrophilic Heart of the Reaction
The success of the Vilsmeier-Haack reaction hinges on the in situ formation of a potent electrophile known as the Vilsmeier reagent, a substituted chloroiminium salt[4][7][8]. This reagent is typically generated from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃)[9][10].
The formation involves the nucleophilic attack of the amide oxygen onto the phosphorus atom of POCl₃, followed by elimination to form the highly reactive chloroiminium cation, [(CH₃)₂N=CHCl]⁺[4][11]. This cation is the key electrophile that drives the subsequent aromatic substitution and cyclization cascade. The choice of DMF and POCl₃ is strategic; they are cost-effective, readily available, and their reaction to form the Vilsmeier reagent is efficient and well-understood[10].
Reaction Mechanism: A Step-by-Step Cyclization Cascade
The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides via the Vilsmeier-Haack reaction is a sophisticated electrophilic aromatic substitution followed by an intramolecular cyclization. The mechanism can be dissected into several key stages:
-
Formation of the Vilsmeier Reagent : As described above, DMF and POCl₃ react to form the electrophilic chloroiminium salt. This is typically done at low temperatures (0-5 °C) to control the exothermic nature of the reaction[12].
-
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the N-arylacetamide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This is the rate-determining step and is greatly facilitated by electron-donating groups on the aryl ring, which increase its nucleophilicity[8].
-
Intramolecular Cyclization : The acetyl group of the acetamide is activated by the Vilsmeier reagent, leading to the formation of an enol or enolate-like intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the newly installed iminium group on the aromatic ring.
-
Dehydration and Chlorination : The resulting cyclic intermediate undergoes dehydration, driven by the reaction conditions, to form a dihydroquinolinone derivative. This intermediate is then chlorinated by the reaction medium (containing POCl₃) to yield the 2-chloroquinoline core.
-
Hydrolysis : The reaction is quenched with water or ice, which hydrolyzes the iminium salt attached at the 3-position to the final formyl group, yielding the 2-chloro-3-formylquinoline product[13].
The overall transformation is a highly orchestrated cascade that efficiently builds the quinoline core.
Experimental Protocol: A Self-Validating Workflow
This protocol provides a generalized yet robust procedure for the synthesis of 2-chloro-3-formylquinolines. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent and POCl₃ are sensitive to moisture.
Materials and Reagents:
-
N-Arylacetamide (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3-5 eq)
-
Phosphorus oxychloride (POCl₃) (10-12 eq)
-
Crushed ice
-
Sodium carbonate or sodium bicarbonate solution (for neutralization)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-arylacetamide (1.0 eq) in anhydrous DMF (3-5 eq).
-
Vilsmeier Reagent Formation: Cool the flask to 0-5 °C using an ice-salt bath. Add POCl₃ (10-12 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Causality Check: This slow, cooled addition is critical to dissipate the heat generated during the exothermic formation of the Vilsmeier reagent, preventing potential side reactions and ensuring its stability[2][9].
-
Reaction Incubation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Then, raise the temperature and heat the reaction mixture to 80-90 °C[14].
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-10 hours)[12][14].
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice (~500 g) with vigorous stirring. Causality Check: This step quenches the reaction by hydrolyzing any remaining POCl₃ and the intermediate iminium salt to the desired aldehyde. The large volume of ice manages the highly exothermic hydrolysis[9].
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 2-chloro-3-formylquinoline[9].
Scope, Limitations, and Optimization
The outcome of the Vilsmeier-Haack quinoline synthesis is highly dependent on the electronic nature of the substrate and the reaction conditions.
Substrate Scope:
-
Electron-Donating Groups (EDGs): N-arylacetamides bearing EDGs (e.g., -OCH₃, -CH₃) at the meta-position of the aniline ring generally give the best yields and require shorter reaction times. The EDG increases the electron density of the aromatic ring, making it more nucleophilic and facilitating the initial electrophilic attack.
-
Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂) often result in poor yields or fail to react altogether, as they deactivate the aromatic ring towards electrophilic substitution.
Optimization of Reaction Conditions: The molar ratio of POCl₃ to the substrate is a critical parameter that directly influences the reaction yield. Extensive optimization has shown that a significant excess of POCl₃ is often required to drive the reaction to completion.
| Substrate (Acetanilide) | Molar Ratio (POCl₃:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 3:1 | 80-90 | - | Low | |
| m-Methoxyacetanilide | 9:1 | 80-90 | - | Moderate | |
| m-Methoxyacetanilide | 12:1 | 90 | - | High (Optimized) | |
| Acetanilide (unsubstituted) | ~12:1 | 80-90 | 8-10 | 60-70 | [15] |
| 2-Methylacetanilide | ~12:1 | 80-90 | 4-10 | ~70 | [15] |
| 4-Nitroacetanilide | 12:1 | 90 | 12 | 55 | [15] |
Troubleshooting Common Issues:
-
Low or No Yield: This is often due to poor quality reagents. Ensure that the DMF is anhydrous, and the POCl₃ is fresh, as old stock can degrade[7]. Insufficient excess of the Vilsmeier reagent can also lead to incomplete reaction.
-
Formation of Side Products: At excessively high temperatures or with prolonged reaction times, side reactions such as diformylation can occur. Adhering to the optimized temperature and monitoring the reaction by TLC is crucial to minimize these outcomes[7].
Applications in Drug Development and Further Transformations
The 2-chloro-3-formylquinoline products are not typically the final target molecules but rather highly valuable synthetic intermediates[1].
-
Nucleophilic Substitution: The chloro group at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as thiols, amines, and alkoxides.
-
Formyl Group Transformations: The aldehyde at the 3-position can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as an electrophile for condensation reactions to build more complex fused heterocyclic systems, such as thieno[2,3-b]quinolines, which have shown significant biological activities[1].
-
Synthesis of Bisquinolines: The Vilsmeier-Haack reaction has been employed as a key step in the synthesis of bisquinolines, which are investigated for their potent antimalarial activity against chloroquine-resistant strains[2].
This versatility makes the Vilsmeier-Haack synthesis a cornerstone reaction for generating libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.
Conclusion
The Vilsmeier-Haack reaction for quinoline synthesis is a time-tested, reliable, and highly adaptable method for accessing functionalized quinoline cores. Its operational simplicity, use of inexpensive reagents, and the production of versatile 2-chloro-3-formylquinoline intermediates ensure its continued relevance in both academic research and industrial drug development. By understanding the underlying mechanism and the critical parameters that govern its success, researchers can effectively harness this powerful reaction to accelerate the discovery of next-generation quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry-online.com [chemistry-online.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. chemijournal.com [chemijournal.com]
- 13. jk-sci.com [jk-sci.com]
- 14. chemijournal.com [chemijournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Formation of 2-Chloroquinoline-4-carbonyl chloride
Abstract
2-Chloroquinoline-4-carbonyl chloride is a pivotal building block in medicinal chemistry and materials science, prized for its dual reactive sites that allow for sequential and diverse functionalization. This guide provides an in-depth exploration of the chemical mechanisms underpinning its synthesis, primarily focusing on the conversion of 2-chloroquinoline-4-carboxylic acid. We will dissect the reaction pathways, including direct chlorination with thionyl chloride and the more nuanced DMF-catalyzed Vilsmeier-Haack approach. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as an authoritative resource for professionals engaged in advanced organic synthesis.
Introduction: The Synthetic Value of a Bifunctional Quinoline
The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents. The title compound, this compound, offers two distinct and orthogonally reactive electrophilic centers: the C2-chloro substituent and the C4-carbonyl chloride group.[1] This bifunctionality is of immense strategic value, enabling chemists to introduce a wide array of nucleophiles in a controlled manner. The C4-carbonyl chloride is highly reactive towards amines, alcohols, and other nucleophiles to form amides, esters, and ketones, respectively.[1] Subsequently, the C2-chloro position can undergo nucleophilic aromatic substitution, paving the way for the construction of complex, highly functionalized quinoline libraries.
The precursor for this valuable intermediate is typically 2-chloroquinoline-4-carboxylic acid[2], which itself can be synthesized from the more accessible 2-hydroxyquinoline-4-carboxylic acid (also known as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid).[3][4][5] This guide will focus on the critical final step: the conversion of the carboxylic acid to the highly reactive carbonyl chloride.
Core Mechanisms of Carbonyl Chloride Formation
The transformation of a carboxylic acid to a carbonyl chloride involves the replacement of a hydroxyl (-OH) group, a poor leaving group, with a chloride (-Cl) atom.[6] This is most commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7][8] The reaction proceeds through one of two primary mechanistic pathways, largely dependent on the absence or presence of a catalyst such as N,N-dimethylformamide (DMF).
Mechanism I: Direct Chlorination with Thionyl Chloride
In the absence of a catalyst, the carboxylic acid reacts directly with thionyl chloride. The mechanism unfolds through a series of well-established steps involving the formation of a key intermediate, an acyl chlorosulfite.[9][10][11][12]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[10][13]
-
Intermediate Formation: This attack, followed by the departure of a chloride ion, forms a protonated acyl chlorosulfite intermediate.
-
Deprotonation & Acyl Chlorosulfite Formation: A base (which can be another molecule of the carboxylic acid or the released chloride ion) deprotonates the intermediate to yield the neutral acyl chlorosulfite. This key intermediate effectively transforms the hydroxyl group into a much better leaving group (-O-SO-Cl).[9][11]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite.[6][10]
-
Tetrahedral Intermediate Collapse: A transient tetrahedral intermediate is formed, which rapidly collapses. This collapse expels the stable leaving group, which fragments into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.[10][11]
The evolution of gaseous byproducts (SO₂ and HCl) makes this reaction thermodynamically favorable and essentially irreversible.[11]
Caption: Mechanism of direct chlorination with thionyl chloride.
Mechanism II: DMF-Catalyzed Chlorination (Vilsmeier-Haack Conditions)
For less reactive or sterically hindered carboxylic acids, catalysis by DMF is often employed to accelerate the reaction.[11][14][15] This pathway does not involve direct reaction of the carboxylic acid with thionyl chloride. Instead, a highly reactive electrophilic species, the Vilsmeier-Haack reagent, is formed in situ.[14][16][17][18]
-
Vilsmeier-Haack Reagent Formation: DMF, a substituted amide, reacts with thionyl chloride (or other acid chlorides like POCl₃ or oxalyl chloride) to form a chloroiminium salt, specifically N,N-dimethylchloromethyleneiminium chloride.[14][18][19] This is the active chlorinating agent, often referred to as the Vilsmeier-Haack reagent.
-
Activation of Carboxylic Acid: The carboxylic acid oxygen attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation and Fragmentation: A new intermediate is formed which readily collapses, releasing the carbonyl chloride, carbon dioxide, and regenerating a protonated form of DMF. The release of CO₂ provides a strong thermodynamic driving force for this pathway.
This catalytic cycle is highly efficient, often requiring only a substoichiometric amount of DMF.[14] However, it is important to note that the reaction between DMF and thionyl chloride can also produce trace amounts of dimethylcarbamoyl chloride (DMCC), a potential carcinogen, necessitating appropriate safety precautions.[15]
Caption: DMF-catalyzed mechanism via Vilsmeier-Haack reagent.
Experimental Protocols & Data
The choice between the direct and catalyzed method depends on the reactivity of the specific 2-chloroquinoline-4-carboxylic acid substrate and desired reaction conditions (temperature, time).
Protocol 1: Direct Chlorination with Neat Thionyl Chloride
This is a robust and common procedure for converting carboxylic acids to acid chlorides.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a gas scrubber for HCl and SO₂), add 2-chloroquinoline-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents, acting as both reagent and solvent) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or by observing the cessation of gas evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane or by vacuum distillation.
Protocol 2: DMF-Catalyzed Chlorination
This protocol is advantageous for achieving faster reaction times or for substrates that are sluggish under direct chlorination conditions.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroquinoline-4-carboxylic acid (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 0.1 eq) to the suspension.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise via the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Remove the solvent and any volatile byproducts under reduced pressure. The crude product can then be used directly or purified as described in Protocol 1.
Comparative Data Summary
| Parameter | Protocol 1 (Neat SOCl₂) | Protocol 2 (Catalytic DMF) | Reference(s) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Thionyl Chloride (SOCl₂) | [7] |
| Stoichiometry | Large Excess (Solvent) | 1.2 - 1.5 equivalents | [7][11] |
| Catalyst | None | DMF (catalytic) | [14][15] |
| Temperature | Reflux (~76 °C) | 0 °C to Room Temperature | [7] |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | General Lab Practice |
| Key Advantages | Simple setup, no catalyst | Milder conditions, faster | [11] |
| Considerations | Harsh conditions, excess reagent | Potential for DMCC byproduct | [15] |
Conclusion
The synthesis of this compound is a critical transformation for accessing a versatile class of chemical intermediates. Understanding the underlying mechanisms—both the direct acyl chlorosulfite pathway with thionyl chloride and the more rapid Vilsmeier-Haack catalytic cycle—is paramount for procedural optimization and safety. The choice of protocol requires a careful balance of substrate reactivity, desired reaction kinetics, and scalability. This guide provides the foundational knowledge and practical starting points for researchers to confidently and efficiently utilize this important synthetic transformation in their drug discovery and materials science endeavors.
References
- 1. This compound (2388-32-1) for sale [vulcanchem.com]
- 2. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. orgosolver.com [orgosolver.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Introduction: The Molecular Blueprint of a Versatile Synthetic Intermediate
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloroquinoline-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical and materials science, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials. This compound is a highly reactive, bifunctional intermediate of significant interest. Its utility stems from two distinct reactive sites: the electrophilic carbonyl chloride at the C4 position, and the C2-chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for the sequential and controlled introduction of various functionalities, making it a valuable building block in the synthesis of complex molecular architectures for drug discovery and agrochemical development.[1]
The precise molecular structure and purity of this compound are paramount for its successful application in multi-step syntheses. Any ambiguity in its structure or the presence of impurities, such as the hydrolyzed carboxylic acid, can lead to unintended side reactions, low yields, and compromised purity of the final product. Therefore, a rigorous spectroscopic characterization is not merely a procedural step but a foundational requirement for ensuring reproducibility and validating synthetic outcomes.
This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of each analytical technique. As a self-validating system, the data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are designed to converge, providing an unambiguous confirmation of the compound's identity and key structural features.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the molecule's constituent parts: a quinoline core, a C2-chloro substituent, and a C4-carbonyl chloride group. Each part imparts a unique signature on the resulting spectra.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
2.1 Principle & Rationale Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type and its environment. For this compound, IR is an exceptionally powerful tool for the rapid confirmation of the critical carbonyl chloride functional group, which is the primary site of reactivity for derivatization.
2.2 Experimental Protocol: Attenuated Total Reflectance (ATR) A modern and efficient method for acquiring IR spectra of solid samples that avoids the need for sample preparation like KBr pellets.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Data Processing: The resulting spectrum is processed automatically by the software to provide a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Data Interpretation and Expected Spectrum The IR spectrum provides a distinct "fingerprint" of the molecule. The most informative regions are the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Origin | Significance & Rationale |
| 3100-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the quinoline aromatic system. |
| 1810-1775 | C=O Stretch (Asymmetric) | Acid Chloride | This is the most critical diagnostic peak. Its high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon, which shortens and strengthens the C=O bond.[2][3] |
| 1600-1450 | C=C & C=N Stretch | Quinoline Ring | A series of sharp bands confirming the integrity of the aromatic heterocyclic core. |
| 780-720 | C-Cl Stretch | C2-Chloroquinoline | Confirms the presence of the chlorine substituent on the aromatic ring. |
| 730-550 | C-Cl Stretch | Carbonyl Chloride | A secondary confirmation of the acid chloride group.[2] |
The absence of a broad absorption band in the 3300-2500 cm⁻¹ region is crucial, as it confirms the absence of the corresponding carboxylic acid (the hydrolysis product), which would show a characteristic O-H stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
3.1 Principle & Rationale NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It reveals the chemical environment of each nucleus, their connectivity, and their spatial relationships. For this compound, NMR is the definitive technique for confirming the precise substitution pattern on the quinoline ring.
3.2 Experimental Protocol: Solution-State NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS), which serves as the internal reference standard (δ = 0.00 ppm).[4]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the ¹H or ¹³C frequency, and the magnetic field is "shimmed" to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
3.3 ¹H NMR Data Interpretation The protons on the quinoline ring are all in the aromatic region, typically between 7.0 and 9.0 ppm.[5] The electron-withdrawing nature of the nitrogen atom, the C2-chlorine, and the C4-carbonyl chloride group significantly deshields the protons, shifting them downfield.
| Predicted δ (ppm) | Proton Assignment | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |
| ~8.4-8.6 | H5 | Doublet (d) | H5 is ortho to the electron-withdrawing carbonyl chloride group and is deshielded. It is coupled to H6. |
| ~8.3-8.5 | H8 | Doublet (d) | H8 is deshielded due to the peri-effect of the nitrogen lone pair.[5] It is coupled to H7. |
| ~8.2-8.4 | H3 | Singlet (s) | H3 is a singlet as it has no adjacent protons. It is strongly deshielded by the adjacent nitrogen and the C4-carbonyl group. |
| ~7.9-8.1 | H7 | Triplet (t) or Doublet of Doublets (dd) | H7 is coupled to both H6 and H8, appearing as a triplet or dd. |
| ~7.7-7.9 | H6 | Triplet (t) or Doublet of Doublets (dd) | H6 is coupled to both H5 and H7, appearing as a triplet or dd. |
3.4 ¹³C NMR Data Interpretation The ¹³C NMR spectrum will show 10 distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
| Predicted δ (ppm) | Carbon Assignment | Rationale for Chemical Shift | | :--- | :--- | :--- | :--- | | ~165-170 | C4-C =O | Carbonyl Carbon | The carbonyl carbon of an acid chloride is highly deshielded and appears significantly downfield.[6] | | ~150-155 | C2 | C-Cl | The carbon atom bearing the chlorine (C2) is deshielded. | | ~148-152 | C8a | Bridgehead Carbon | A quaternary carbon adjacent to the nitrogen. | | ~140-145 | C4 | C-COCl | The carbon atom bearing the carbonyl chloride (C4) is deshielded. | | ~135-140 | C7 | Aromatic CH | Standard aromatic carbon region. | | ~130-135 | C5 | Aromatic CH | Standard aromatic carbon region. | | ~128-132 | C4a | Bridgehead Carbon | Quaternary aromatic carbon. | | ~125-130 | C6 | Aromatic CH | Standard aromatic carbon region. | | ~122-127 | C8 | Aromatic CH | Standard aromatic carbon region. | | ~120-125 | C3 | Aromatic CH | The chemical shift is influenced by the adjacent nitrogen and C4 substituent. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
4.1 Principle & Rationale Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a hard ionization technique that not only provides the molecular weight of the compound but also causes predictable fragmentation. This fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure of the analyte.
4.2 Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (~70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
4.3 Data Interpretation and Fragmentation Pathway The mass spectrum of this compound will be characterized by a distinct molecular ion peak and several key fragment ions. A critical feature will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl).
Caption: Key fragmentation steps for this compound.
| m/z (Mass/Charge) | Proposed Ion/Fragment | Significance & Rationale |
| 225 / 227 / 229 | [C₁₀H₅³⁵Cl₂NO]⁺• / [C₁₀H₅³⁵Cl³⁷ClNO]⁺• / [C₁₀H₅³⁷Cl₂NO]⁺• | Molecular Ion (M⁺•). This cluster confirms the molecular weight (225 for the lightest isotopes) and the presence of two chlorine atoms.[7] The expected intensity ratio will be approximately 9:6:1. |
| 190 / 192 | [M - Cl]⁺ | Loss of a chlorine radical from the C2 position. A common fragmentation for chloro-aromatics.[8] |
| 162 / 164 | [M - COCl]⁺ | Loss of the entire carbonyl chloride group as a radical. This directly forms the 2-chloroquinolinyl cation. |
| 162 / 164 | [M - Cl - CO]⁺ | Stepwise loss of a chlorine radical followed by a neutral carbon monoxide (CO) molecule. This pathway also leads to an ion at m/z 162/164.[9] |
| 127 | [C₉H₆N]⁺ | Loss of both chlorine atoms and the carbonyl group, resulting in the quinolinyl cation. |
Conclusion: A Convergent Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound provides a robust and self-validating confirmation of its molecular structure. The high-frequency C=O stretch in the IR spectrum provides immediate evidence of the acid chloride group. NMR spectroscopy definitively establishes the C2 and C4 substitution pattern on the quinoline ring through characteristic chemical shifts and coupling patterns. Finally, mass spectrometry confirms the molecular weight and the presence of two chlorine atoms via the distinct isotopic pattern of the molecular ion, while the fragmentation pattern corroborates the presence and connectivity of the key functional groups. Together, these techniques provide the necessary analytical certainty for researchers, scientists, and drug development professionals to confidently utilize this versatile intermediate in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Handling and storage of 2-Chloroquinoline-4-carbonyl chloride
An In-Depth Technical Guide to the Safe Handling and Storage of 2-Chloroquinoline-4-carbonyl chloride
This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No: 2388-32-1). As a highly reactive acyl chloride, this compound is a valuable intermediate in pharmaceutical and chemical synthesis, particularly for creating complex heterocyclic structures.[1][2] However, its utility is matched by its hazardous nature, necessitating rigorous adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals who work with this reagent, focusing on the scientific principles that underpin safe laboratory practices.
Compound Profile and Hazard Identification
Understanding the inherent chemical properties of this compound is fundamental to mitigating risk. Its reactivity is primarily dictated by the electrophilic carbonyl chloride group attached to the quinoline scaffold.
1.1. Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2388-32-1 | [3][4] |
| Molecular Formula | C₁₀H₅Cl₂NO | [1][3] |
| Molecular Weight | 226.06 g/mol | [1][3] |
| Melting Point | 89 °C | [1] |
| Appearance | Solid, typically white to light yellow or grey powder/crystal | [2] |
| Synonyms | 2-chloro-4-quinolinecarbonyl chloride, 2-Chloro quinoline-4-chloroformyl | [3] |
1.2. Core Reactivity and Hazard Analysis
The primary hazard associated with this compound is its vigorous reactivity with nucleophiles, most notably water. The carbonyl chloride moiety is highly susceptible to hydrolysis.
-
Causality of Hazard : Upon contact with atmospheric moisture or water, the compound rapidly hydrolyzes. This exothermic reaction produces 2-Chloroquinoline-4-carboxylic acid and corrosive, toxic hydrogen chloride (HCl) gas.[5] This reaction is the root cause of its designation as a moisture-sensitive and corrosive material. The released HCl gas can cause severe respiratory irritation and damage mucous membranes.[5]
1.3. GHS Hazard Summary
While a specific, comprehensive GHS classification is not consistently published, the hazards can be inferred from its chemical class (acyl chloride) and data on similar compounds. The following is a conservative summary based on available data.
| Pictogram | Class | Hazard Statement(s) |
|
| Skin Corrosion/Irritation, Eye Damage | H314: Causes severe skin burns and eye damage.[5] |
|
| Acute Toxicity, Respiratory Irritation | H335: May cause respiratory irritation.[6][7] |
Signal Word: Danger
Prerequisite Controls: Engineering and Personal Protection
The cornerstone of safe handling is a multi-layered approach that prioritizes isolating the chemical from the operator and the environment.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to physically separate the researcher from the hazard. Their use is non-negotiable when handling this compound.
-
Chemical Fume Hood : All manipulations, including weighing and transfers, must be conducted inside a certified chemical fume hood.[6] This is critical to contain the solid particles and any HCl gas that may be generated.
-
Eyewash Station and Safety Shower : These must be immediately accessible and tested regularly.[8][9] Their proximity is crucial for rapid decontamination in the event of an accidental exposure.
2.2. Personal Protective Equipment (PPE): The Final Barrier
PPE is essential to protect against residual risks that cannot be eliminated by engineering controls.
| PPE Category | Specification | Rationale and Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against direct contact, which can cause severe chemical burns.[5][6] Gloves must be inspected for tears or holes before each use. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against dust and splashes, while the face shield offers a broader barrier against unexpected vigorous reactions or splashes during handling.[6][9] |
| Body Protection | Flame-resistant lab coat and closed-toe shoes. | Prevents contact with skin on the arms and body. |
| Respiratory Protection | Not typically required if work is performed within a fume hood. | In the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an acid gas cartridge would be necessary.[9] |
Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems, where the "why" behind each step informs a culture of safety and precision.
3.1. SOP for Secure Storage and Environment
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
-
Receiving : Upon receipt, inspect the container for any damage. If the seal is broken, handle it as a potential spill.
-
Environment : Store the container in a cool, dry, and well-ventilated area designated for corrosive and water-reactive materials.[6][7][9] A recommended storage temperature is 2-8°C to minimize degradation.[1]
-
Moisture Exclusion : The container must be kept tightly closed.[5][6] For long-term storage, placing the manufacturer's bottle inside a secondary container with a desiccant and/or flushing with an inert gas (argon or nitrogen) before sealing is best practice.[5][9][10]
-
Segregation : Store away from incompatible materials, especially water, alcohols, bases, and strong oxidizing agents.[7][9]
-
Access Control : Store in a locked cabinet or secure area to restrict access to authorized personnel only.[5][6]
3.2. SOP for Laboratory Handling and Dispensing
This workflow minimizes exposure to both the user and the reagent.
-
Preparation : Before retrieving the compound from storage, ensure the fume hood is operational and all necessary apparatus (spatula, weigh boat, reaction vessel) are clean, dry, and staged within the hood. The reaction vessel should already be under an inert atmosphere if the subsequent chemistry is air/moisture sensitive.
-
Equilibration : Allow the container to warm to ambient temperature inside a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would cause hydrolysis.
-
Dispensing : Conduct all transfers swiftly but carefully within the fume hood. Use a clean, dry spatula.
-
Sealing : Immediately after dispensing, securely close the container, purging the headspace with inert gas if possible.
-
Cleanup : Clean any residual dust from the spatula and work surface using a dry cloth or towel, which should then be treated as hazardous waste. Wash hands thoroughly after handling.[6]
Diagram: Workflow for Safe Dispensing A sequential workflow for handling the reagent.
Emergency Response Protocols
Preparedness is essential. All personnel must be familiar with these procedures before working with the compound.
4.1. Spill Response
-
Evacuate & Alert : Immediately alert others in the area and evacuate if the spill is large or ventilation is inadequate.
-
Isolate : Secure the area to prevent entry.[8]
-
Protect : Don full PPE, including respiratory protection if necessary.
-
Contain & Clean :
-
Collect : Carefully sweep or scoop the absorbed material into a clearly labeled, dry, sealable container for hazardous waste.[8][9] Avoid creating dust.
-
Decontaminate : Wipe the spill area with a cloth, which is then disposed of as hazardous waste. Do not use water for cleanup.
-
Ventilate : Allow the area to ventilate before resuming work.
Diagram: Spill Response Decision Tree A decision-making guide for spill management.
4.2. Exposure and First Aid
Immediate and correct first aid is critical to minimizing injury.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting.[11][12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
Waste Management and Disposal
Chemical waste must be managed responsibly to ensure safety and environmental compliance.
-
Waste Collection : All waste materials, including contaminated absorbents, disposable labware, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Segregation : Do not mix this compound waste with other waste streams, particularly aqueous or protic solvent waste.[5][12]
-
Disposal : Arrange for disposal through a licensed hazardous waste management company, following all local, state, and federal regulations.[6][8]
-
Container Decontamination : Empty containers are still hazardous. They should be triple-rinsed with an appropriate anhydrous solvent (e.g., dichloromethane or toluene) in a fume hood. The rinsate must be collected as hazardous waste. The rinsed container can then be punctured and disposed of according to institutional guidelines.[8]
Conclusion
This compound is a potent synthetic tool whose safe use hinges on a thorough understanding of its reactivity. The core principles of its management are rigorous moisture exclusion, containment through robust engineering controls, and diligent use of personal protective equipment. By internalizing the causality behind these protocols, researchers can confidently and safely leverage this reagent's synthetic power while ensuring the protection of themselves, their colleagues, and the environment.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2388-32-1 [chemicalbook.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. merckmillipore.com [merckmillipore.com]
The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its inherent structural features have made it a "privileged scaffold," a recurring motif in a vast array of biologically active compounds. From the historical significance of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives have consistently demonstrated a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse biological roles of quinoline derivatives, focusing on their anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and practical experimental protocols for their evaluation.
Anticancer Activities: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart cancer progression.[1][2] Their planar structure allows for intercalation into DNA, disrupting replication and transcription, while other derivatives act as potent enzyme inhibitors, targeting key players in cancer cell signaling and survival.[3]
Mechanisms of Anticancer Action
The anticancer effects of quinoline derivatives are multifaceted and include:
-
Topoisomerase Inhibition: Many quinoline-based compounds, such as camptothecin and its analogs, function by inhibiting topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately apoptosis.
-
Kinase Inhibition: Quinoline derivatives have been successfully developed as inhibitors of various protein kinases that are often dysregulated in cancer. For example, bosutinib, a quinoline-based drug, is a potent inhibitor of the Bcr-Abl and Src family kinases, crucial for the growth of certain leukemia cells.
-
Induction of Apoptosis: Numerous quinoline derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[1]
-
Inhibition of Angiogenesis: Some quinoline compounds have been shown to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[4] Key SAR observations include:
-
Substitution at Position 4: The introduction of an amino group at the 4-position is a common feature in many anticancer quinolines, often enhancing their DNA binding affinity.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens or nitro groups, at various positions can significantly influence the cytotoxic activity.[2]
-
Side Chain Modifications: The nature of the side chain, particularly at the 4- or 8-position, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of quinoline derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound.
| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 | [1] |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [5] |
| Quinoline Schiff base copper (II) complex | MCF-7 (Breast) | 3.79 µg/mL | [6] |
| Quinoline hydrazide derivative 51 | K-562 (Leukemia) | 26.93 µg/mL | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Quinoline derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activities: Combating Bacterial and Fungal Pathogens
The emergence of antimicrobial resistance is a critical global health threat, necessitating the development of new and effective antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobials, with the fluoroquinolone class of antibiotics being a prime example.[7] Their broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, makes them a valuable scaffold for antimicrobial drug discovery.[8]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones block bacterial cell division and lead to cell death. Other antimicrobial quinoline derivatives may act by disrupting the bacterial cell membrane or inhibiting other essential metabolic pathways.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is significantly influenced by their substitution pattern.[7][9]
-
Position 7: The presence of a substituent at the 7-position, often a piperazine or a similar heterocyclic ring, is crucial for the broad-spectrum activity of fluoroquinolones.
-
Position 6: A fluorine atom at the 6-position generally enhances antibacterial activity.
-
Position 1: The N-1 substituent is important for potency and pharmacokinetic properties.
-
Positions 3 and 4: The carboxylic acid at the 3-position and the keto group at the 4-position are essential for binding to the DNA gyrase-DNA complex.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Quinoline Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline derivative 8 | Vancomycin-resistant E. faecium | 4 | [7] |
| 2-sulfoether-4-quinolone derivative 15 | S. aureus | 0.8 µM | [7] |
| Quinolidene-rhodanine conjugate 27 | M. tuberculosis H37Ra | 1.66 | [7] |
| Quinoline derivative 3c | S. aureus | 2.67 | [10] |
| Amino acid quinoline derivative 3a | E. coli | 0.62 mg/mL | [11] |
Experimental Protocol: Agar Well Diffusion Assay
This method is a widely used qualitative and semi-quantitative technique to screen for the antimicrobial activity of test compounds.[12][13][14]
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Quinoline derivative stock solution
-
Positive control (e.g., a standard antibiotic)
-
Negative control (e.g., the solvent used to dissolve the compound)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Plate Inoculation: Aseptically swab the entire surface of an agar plate with the prepared inoculum to create a uniform lawn of microbial growth.
-
Well Creation: Use a sterile cork borer to create wells (typically 6-8 mm in diameter) in the agar.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the quinoline derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antimalarial Activities: A Legacy and a Future
The quinoline scaffold is inextricably linked to the history of antimalarial drug discovery, with quinine being the first effective treatment for malaria.[15] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays in malaria treatment for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials.[16]
Mechanism of Antimalarial Action
The primary mechanism of action for many 4-aminoquinoline antimalarials, like chloroquine, involves the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine accumulates in the acidic digestive vacuole and interferes with this polymerization process, leading to the buildup of toxic heme and parasite death. Other quinoline derivatives may have different or additional mechanisms of action.
Structure-Activity Relationship (SAR) Insights
The antimalarial activity of quinoline derivatives is highly dependent on their chemical structure.[15][17]
-
7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is a critical feature for the activity of many 4-aminoquinolines.
-
4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position significantly influences the drug's accumulation in the parasite's food vacuole and its overall efficacy.
-
Modifications to Overcome Resistance: Hybrid molecules combining the quinoline scaffold with other pharmacophores have shown promise in overcoming chloroquine resistance.
Quantitative Analysis of Antimalarial Activity
The in vitro antimalarial activity of quinoline derivatives is typically evaluated against cultured Plasmodium falciparum, and the potency is expressed as the IC50 value.
| Quinoline Derivative | Plasmodium falciparum Strain | IC50 | Reference |
| Quinoline-imidazole hybrid 11(xxxii) | CQ-sensitive | 0.14 µM | [17] |
| Quinoline-imidazole hybrid 11(xxxii) | MDR strain | 0.41 µM | [17] |
| Dihydropyrimidine derivative 4i | - | 0.014 µg/mL | [18] |
| Pyrazole-quinoline derivative 46 | - | 0.036 µg/mL | [15] |
| Bis-substituted quinoline 160 | CQS Pf3D7 | 0.032-0.34 µM | [15] |
| Acridinone analogue T3.5 | Dd2 | 77.3 nM | [19] |
Experimental Protocol: In Vivo 4-Day Suppressive Test (Peter's Test)
This is a standard in vivo assay to evaluate the blood schizonticidal activity of antimalarial compounds in a rodent model.
Materials:
-
Mice (e.g., Swiss albino)
-
Plasmodium berghei (or another suitable rodent malaria parasite)
-
Quinoline derivative to be tested
-
Vehicle for drug administration (e.g., 7% Tween 80)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on day 0.
-
Treatment: Administer the test compound orally or intraperitoneally to groups of infected mice once daily for four consecutive days (day 0 to day 3). Include a vehicle-treated control group and a positive control group treated with a standard antimalarial drug.
-
Parasitemia Determination: On day 4, prepare thin blood smears from the tail blood of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression of parasitemia for the treated groups compared to the vehicle-treated control group.
Anti-inflammatory and Neuroprotective Activities: Emerging Frontiers
Beyond their well-established roles in infectious diseases and cancer, quinoline derivatives are gaining increasing attention for their potential in treating inflammatory and neurodegenerative disorders.[10][20][21] Their ability to modulate key signaling pathways involved in inflammation and neuronal survival highlights their therapeutic promise in these complex diseases.
Mechanisms of Anti-inflammatory and Neuroprotective Action
-
Inhibition of Pro-inflammatory Mediators: Quinoline derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] They can also inhibit enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs), which are involved in the inflammatory cascade.[10]
-
Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Several quinoline derivatives have been found to inhibit the NF-κB signaling pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[3][4][5][11][13][18][22]
-
Antioxidant Activity: Oxidative stress is a key contributor to both inflammation and neurodegeneration. Many quinoline derivatives possess antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage.
-
Enzyme Inhibition in Neurodegeneration: In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have been designed to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the breakdown of neurotransmitters and the generation of neurotoxic byproducts.[20][21]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of certain quinoline derivatives on the canonical NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.
The following diagram illustrates some of the key neuroprotective mechanisms of quinoline derivatives.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemistry of 2-Chloroquinoline: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
2-Chloroquinoline has emerged as a cornerstone scaffold in synthetic and medicinal chemistry. Its unique electronic properties and the strategic placement of a reactive chlorine handle at the 2-position make it an exceptionally versatile intermediate for the synthesis of a diverse array of functionalized quinoline derivatives. This technical guide provides an in-depth exploration of the core chemistry of 2-chloroquinoline, designed for researchers, scientists, and drug development professionals. We will delve into its principal synthetic routes, dissect the nuances of its chemical reactivity—including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions—and highlight its pivotal role in the development of contemporary therapeutic agents. This document is structured to provide not just procedural knowledge but also a deep understanding of the causality behind experimental choices, ensuring a robust and practical foundation for its application in the laboratory.
Introduction: The Strategic Importance of the 2-Chloroquinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The introduction of a chlorine atom at the 2-position profoundly influences the molecule's reactivity, rendering the C2 carbon highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.[3][4] This inherent reactivity makes 2-chloroquinoline an invaluable precursor for introducing a vast range of chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-HIV, antibacterial, and anti-inflammatory properties, solidifying its status as a critical building block in the pharmaceutical industry.[2][5]
Synthesis of the 2-Chloroquinoline Core
The efficient construction of the 2-chloroquinoline scaffold is a prerequisite for its widespread application. Several reliable methods have been established, each with its own advantages and substrate scope considerations. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline ring.
The Vilsmeier-Haack Reaction: A Workhorse for Substituted 2-Chloroquinolines
One of the most prevalent and versatile methods for synthesizing 2-chloroquinolines, particularly those bearing a formyl group at the 3-position, is the Vilsmeier-Haack reaction.[6] This reaction typically involves the treatment of N-arylacetamides with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]
The causality behind this transformation lies in the electrophilic nature of the Vilsmeier reagent, which attacks the electron-rich aromatic ring of the acetanilide, leading to a cyclization and subsequent chlorination/formylation cascade.[2] The reaction is particularly efficient for acetanilides bearing electron-donating groups, which enhance the nucleophilicity of the aromatic ring and facilitate the initial electrophilic attack.[6][8]
// Nodes Acetanilide [label="Substituted\nAcetanilide", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(POCl₃ + DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Vessel [label="Reaction at\n0-5°C to 90°C", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2]; Intermediate [label="Cyclized Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product [label="2-Chloro-3-formylquinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Ice-cooled water)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Acetanilide -> Reaction_Vessel [label="Substrate"]; Vilsmeier_Reagent -> Reaction_Vessel [label="Reagent"]; Reaction_Vessel -> Intermediate [style=dashed, arrowhead=open, label="Cyclization"]; Intermediate -> Workup [label="Hydrolysis"]; Workup -> Product [label="Isolation"]; }
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction [9]
-
Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF, 3 molar equivalents) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel to 0-5 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-15 molar equivalents, depending on substrate) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add the corresponding N-arylacetamide (1 molar equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-10 hours.[7]
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cooled water. This step hydrolyzes the reaction intermediates and precipitates the product.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.
Chlorination of 2(1H)-Quinolinones
A classical and straightforward approach to 2-chloroquinolines involves the direct chlorination of the corresponding 2(1H)-quinolinone precursors.[10] This method is mechanistically intuitive: the lone pair on the nitrogen atom pushes electron density into the ring, activating the carbonyl oxygen for reaction with a chlorinating agent.
Table 1: Common Chlorinating Agents for 2(1H)-Quinolinones
| Chlorinating Agent | Typical Conditions | Remarks |
| Phosphorus oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | Most common method; excess reagent often used, which can complicate purification.[10] |
| Phosphorus pentachloride (PCl₅) | Heating, often with POCl₃ | A stronger chlorinating agent, useful for less reactive substrates.[2][11] |
| Diphosgene | 130 °C, pressure tube | Offers an alternative to phosphorus-based reagents, potentially simplifying work-up.[10] |
The primary drawback of using excess POCl₃ is the hazardous and often inefficient removal of the residue after the reaction is complete.[10]
Novel Synthesis from 2-Vinylanilines
A more recent and innovative method involves the reaction of 2-vinylanilines with diphosgene in acetonitrile.[10][12] This procedure circumvents the need to pre-form the quinolinone ring, offering a more direct route to the 2-chloroquinoline product. The proposed mechanism involves the formation of an isocyanate, subsequent quinoline ring formation, and finally, chlorination at the C2 position.[10][12] This method is notable for avoiding the use of excess phosphorus oxychloride.[10]
The Reactivity Landscape of 2-Chloroquinoline
The synthetic utility of 2-chloroquinoline is rooted in the high reactivity of the C2-Cl bond. This reactivity is a direct consequence of the electronic landscape of the quinoline ring. Computational studies using Density Functional Theory (DFT) and analysis of the Molecular Electrostatic Potential (MEP) confirm that the C2 position is an electron-deficient site, making it a prime target for nucleophilic attack.[3]
// Central Node TwoCQ [label="2-Chloroquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Reaction Types SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Pd-Catalyzed\nCross-Coupling", fillcolor="#F1F3F4", fontcolor="#202124"];
// SNAr Products Amines [label="2-Aminoquinolines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethers [label="2-Alkoxy/Aryloxyquinolines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thioethers [label="2-Thioquinolines", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azides [label="2-Azidoquinolines\n(Tetrazolo[1,5-a]quinolines)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Coupling Products Sonogashira [label="2-Alkynylquinolines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="2-Amino/Arylquinolines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Heck [label="2-Alkenylquinolines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Suzuki [label="2-Arylquinolines", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges TwoCQ -> SNAr [dir=forward, color="#EA4335"]; TwoCQ -> Coupling [dir=forward, color="#34A853"];
SNAr -> Amines [label="R₂NH"]; SNAr -> Ethers [label="RO⁻"]; SNAr -> Thioethers [label="RS⁻"]; SNAr -> Azides [label="N₃⁻"];
Coupling -> Sonogashira [label="Alkyne"]; Coupling -> Buchwald [label="Amine"]; Coupling -> Heck [label="Alkene"]; Coupling -> Suzuki [label="Boronic Acid"]; }
Caption: Key reaction pathways for the functionalization of 2-chloroquinoline.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the most fundamental transformation of 2-chloroquinoline. The chlorine atom at the C2 position is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles.[10][13] This allows for the direct installation of nitrogen, oxygen, and sulfur-based functional groups.[10][13][14]
-
Amination: Reaction with primary or secondary amines yields 2-aminoquinoline derivatives. This transformation is crucial for synthesizing compounds with biological activity. While direct substitution is possible, the Buchwald-Hartwig amination often provides a more general and efficient route (see Section 3.2).[15]
-
With Oxygen Nucleophiles: Alkoxides and phenoxides react to form 2-alkoxy and 2-aryloxy quinolines, respectively.[14]
-
With Sulfur Nucleophiles: Thiolates readily displace the chloride to produce 2-thioquinolines.[16]
-
With Azide: The reaction with sodium azide can lead to the formation of 2-azidoquinolines, which can exist in equilibrium with or cyclize to form tetrazolo[1,5-a]quinolines, an important class of fused heterocycles.[2][8]
The reactivity in SNAr reactions at the 2-position is generally higher than at the 4-position towards many nucleophiles like methoxide ions, although the 4-position can also be reactive.[14][16]
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and 2-chloroquinoline is an excellent substrate for these transformations. These reactions provide powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are often challenging to construct using traditional methods.
-
Sonogashira Coupling: This reaction couples 2-chloroquinoline with terminal alkynes to form 2-alkynylquinolines.[17][18] It typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base.[17] This method is instrumental for introducing sp-hybridized carbon atoms into the quinoline scaffold.[19]
-
Buchwald-Hartwig Amination: This is a highly versatile and widely used method for forming C-N bonds.[20] It allows for the coupling of 2-chloroquinoline with a broad range of amines, including those that are poor nucleophiles in traditional SNAr reactions.[15][21] The reaction conditions can be tuned to achieve selective amination, for instance, at a more reactive aryl bromide in the presence of the 2-chloroquinoline moiety.[15][21]
-
Heck Reaction: The Heck reaction forms a C-C bond between 2-chloroquinoline and an alkene, yielding 2-alkenylquinolines.[22][23] This reaction is a powerful tool for vinylation and is fundamental in the synthesis of complex organic molecules.[24]
-
Suzuki Coupling: While less commonly cited for 2-chloroquinoline specifically in the provided context, the Suzuki reaction, which couples aryl halides with boronic acids, is a standard and powerful method for C-C bond formation and is applicable to heteroaryl chlorides like 2-chloroquinoline.
Experimental Protocol: Sonogashira Coupling of 2-Chloroquinoline-3-carbaldehyde [25]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloroquinoline-3-carbaldehyde (1 equivalent).
-
Reagents: Add phenylacetylene (1.1 equivalents), triethylamine (3 equivalents), and triphenylphosphine (0.1 equivalents).
-
Solvent: Add anhydrous acetonitrile (CH₃CN) to dissolve the reagents.
-
Catalyst: Add Palladium(II) chloride (PdCl₂) (0.05 equivalents).
-
Reaction: Heat the reaction mixture to 80 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 2-(phenylethynyl)quinoline-3-carbaldehyde.
Applications in Drug Development and Medicinal Chemistry
2-Chloroquinoline is not merely a synthetic curiosity; it is a validated and indispensable starting material in the quest for new medicines.[1] Its derivatives form the structural core of drugs targeting a vast range of diseases.
Table 2: Therapeutic Areas of 2-Chloroquinoline Derivatives
| Therapeutic Area | Example/Mechanism of Action | References |
| Anticancer | Derivatives can exhibit significant cytotoxic activity against various cancer cell lines. Some act as inhibitors of crucial enzymes like PI3K. | [1][2] |
| Antimalarial | The quinoline core is famous for its role in antimalarial drugs like chloroquine. New derivatives continue to be explored against resistant strains. | [1][2][26] |
| Antiviral | Recently used to develop dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). | [13][27] |
| Antibacterial/Antifungal | The scaffold is present in many synthetic compounds designed to enhance antimicrobial and antifungal properties. | [2][28] |
| Anti-inflammatory | Quinoline derivatives have shown potential as anti-inflammatory agents. | [2][5] |
The strategic value of 2-chloroquinoline lies in its ability to serve as a platform for generating large libraries of diverse molecules. For example, in the development of SARS-CoV-2 inhibitors, 2-chloroquinoline-3-carbaldehyde was used as a starting point to install an imine group, which acted as a handle for further diversification, ultimately leading to potent dual inhibitors.[13] The chlorine atom itself can be a crucial part of the pharmacophore or serve as a reactive site for covalent binding to a biological target, as seen in the covalent inhibition of the MPro cysteine protease.[13]
Conclusion
The chemistry of 2-chloroquinoline is rich, versatile, and of profound importance to modern organic synthesis and drug discovery. Its straightforward synthesis and, more importantly, the predictable and versatile reactivity of its C2-Cl bond, make it an ideal starting point for the creation of complex molecular architectures. Through fundamental reactions like nucleophilic aromatic substitution and advanced transformations like palladium-catalyzed cross-coupling, chemists can precisely and efficiently introduce a vast array of functional groups. This capability has cemented 2-chloroquinoline's role as a key intermediate in the development of new therapeutic agents across a broad spectrum of diseases. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to fully exploit the synthetic potential of this remarkable scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 26. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of Quinoline-4-Carboxamides via 2-Chloroquinoline-4-carbonyl Chloride for Accelerated Drug Discovery
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, quinoline-4-carboxamides are of significant interest due to their broad spectrum of biological activities, including potent antimalarial and anticancer properties.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the synthesis of N-substituted quinoline-4-carboxamides using the highly reactive and versatile building block, 2-chloroquinoline-4-carbonyl chloride. We present the underlying reaction mechanism, a robust and validated experimental protocol, and a discussion of the strategic applications of this methodology in modern drug discovery programs.
Introduction: The Strategic Value of Quinoline-4-Carboxamides
The amide bond is a cornerstone of molecular structure in countless pharmaceutical products.[4] When incorporated into a quinoline framework at the C4-position, the resulting carboxamide moiety serves as a critical pharmacophore that facilitates key interactions with biological targets. The versatility of the amide coupling reaction allows for the systematic exploration of chemical space by introducing a wide array of substituents (R-groups) through the amine component, enabling fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
This compound is an ideal starting material for this purpose. The acyl chloride group provides high reactivity for efficient amide bond formation under mild conditions, while the chlorine atom at the C2-position offers a valuable synthetic handle for subsequent diversification, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. This dual functionality makes it a powerful platform for building complex molecular architectures and developing libraries of potential drug candidates.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction.[5][6][7] The reaction proceeds rapidly and is often exothermic.[]
The process unfolds in two key stages:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrochloric acid (HCl) generated as a byproduct.[9] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: General mechanism for amide formation.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a representative N-substituted 2-chloroquinoline-4-carboxamide. Researchers should optimize conditions based on the specific reactivity and solubility of the chosen amine.
Materials and Equipment
-
Reagents: this compound (CAS: 2388-32-1), primary or secondary amine of choice, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM, anhydrous), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup (silica gel).
Safety Precautions
-
This compound is a corrosive acyl chloride and is highly sensitive to moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction generates HCl gas, which is corrosive and toxic. The use of a base neutralizes it, but the reaction must be performed in a well-ventilated fume hood.
-
Anhydrous solvents are recommended to prevent hydrolysis of the acyl chloride.
Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected primary or secondary amine (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM). Add the base (e.g., triethylamine, 1.2-1.5 equivalents).[10]
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05-1.1 equivalents) in a separate portion of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) may form.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.[11]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Representative Data
The following table summarizes typical outcomes for the synthesis of quinoline-4-carboxamides using this methodology, as adapted from the scientific literature.
| Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) | Reference |
| 2-(Pyrrolidin-1-yl)ethanamine | - | THF | - | Good | [3] |
| Various primary/secondary amines | DIEA | DCM | 8-16 | 60-95% | [10] |
| N-protected α-amino acids | - | - | - | Good | [12] |
| Aniline derivatives | Pyridine | DCM | 2-4 | >80% | [9] |
Note: Reaction conditions and yields are highly dependent on the specific amine used and may require optimization.
Applications in Drug Discovery
The quinoline-4-carboxamide core is a validated scaffold for targeting a range of diseases. The protocol described herein provides rapid access to novel analogues for lead discovery and optimization.
-
Antimalarial Agents: A significant body of research has demonstrated the potent antiplasmodial activity of quinoline-4-carboxamides.[2] For example, the compound DDD107498 emerged from a medicinal chemistry program that utilized this core structure, showing efficacy against multiple life-cycle stages of the malaria parasite by inhibiting translation elongation factor 2 (PfEF2).[3]
-
Anticancer Therapeutics: This class of compounds has also shown significant promise in oncology.[1] The planar quinoline ring can act as an intercalating agent, while the carboxamide side chain can be modified to target specific enzymes like topoisomerases or protein kinases, which are often dysregulated in cancer.[1]
-
Further Diversification: The 2-chloro substituent on the quinoline ring is not merely a passive feature; it is a key functional group for downstream synthetic transformations. It readily participates in Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr) with various nucleophiles (e.g., amines, thiols). This allows for the creation of highly decorated and complex molecules from a common intermediate, greatly expanding the chemical diversity accessible from a single starting material.[2]
Caption: Diversification potential of the 2-chloro group.
Conclusion
The reaction of this compound with amines is a highly efficient, reliable, and versatile method for synthesizing libraries of quinoline-4-carboxamides. The protocol is straightforward, uses readily available reagents, and proceeds under mild conditions, making it amenable to both small-scale discovery and larger-scale synthesis. The strategic placement of the chloro group provides an avenue for extensive post-amidation diversification, solidifying the role of this building block as a powerful tool for medicinal chemists and researchers in the field of drug development.
References
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. Khan Academy [khanacademy.org]
- 9. Amide Synthesis [fishersci.it]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 2-Chloroquinoline-4-carbonyl chloride as a Premier Acylating Agent
Prepared by: Senior Application Scientist, Organic Synthesis Division
Abstract
This document provides an in-depth technical guide on the application of 2-Chloroquinoline-4-carbonyl chloride (CAS No: 2388-32-1) as a high-reactivity acylating agent in modern organic synthesis.[1][2][3] We will explore its chemical properties, mechanistic underpinnings, and provide detailed, field-proven protocols for its use in key synthetic transformations, including amidation, esterification, and Friedel-Crafts acylation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecules, particularly within medicinal chemistry, where the quinoline scaffold is a privileged structure.[4][5]
Introduction: The Strategic Advantage of a Bifunctional Reagent
This compound is a bifunctional heterocyclic compound featuring two distinct reactive sites: a highly electrophilic acyl chloride at the C4 position and a chlorine atom at the C2 position susceptible to nucleophilic aromatic substitution (SNAr).[6] This dual reactivity makes it a powerful and strategic starting material. The quinoline core itself is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarial, anticancer, and antimicrobial drugs.[4][5][7]
The primary focus of this guide is the acyl chloride moiety at the C4 position. As a derivative of a carboxylic acid, the acyl chloride is one of the most reactive acylating agents available to a synthetic chemist.[8] Its high electrophilicity, driven by the inductive effects of both the carbonyl oxygen and the chloride, allows for efficient acylation of a wide range of nucleophiles under mild conditions.[8][9] Understanding how to selectively harness this reactivity is key to its successful application.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the reagent's properties is paramount for its safe and effective use.
Key Properties
| Property | Value | Reference |
| CAS Number | 2388-32-1 | [1][2] |
| Molecular Formula | C₁₀H₅Cl₂NO | [1][2] |
| Molecular Weight | 226.06 g/mol | [1] |
| Physical State | Solid at room temperature | [6][10] |
| IUPAC Name | This compound | [1] |
Synthesis Pathway
This compound is typically prepared from its corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2).[11][12][13] The standard and most effective method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
Rationale for Reagent Choice: Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[14] This simplifies purification, as the gaseous byproducts can be easily removed, driving the reaction to completion.
Caption: Synthesis of the title compound from its carboxylic acid precursor.
The Acylating Agent: Mechanism and Reactivity
The utility of this compound stems from the high reactivity of the acyl chloride functional group in nucleophilic acyl substitution reactions.
General Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[15][16] This intermediate is transient and rapidly collapses by reforming the carbonyl double bond and expelling the most stable leaving group—in this case, the chloride ion.[8][17]
Caption: The general mechanism for nucleophilic acyl substitution.
Reactivity Hierarchy
Acyl chlorides are among the most reactive carboxylic acid derivatives, surpassed only by acid anhydrides in certain contexts.[8] This high reactivity allows for the acylation of even weak nucleophiles, such as electron-deficient anilines or sterically hindered alcohols, which may not react efficiently with less reactive acylating agents like esters or amides. The reaction is typically rapid and exothermic.[8]
Application & Protocols
The following protocols are designed as robust starting points for synthesis and can be adapted based on substrate-specific requirements.
Amide Synthesis (Amidation)
The formation of an amide bond is one of the most critical reactions in medicinal chemistry. This compound reacts readily with primary and secondary amines to form the corresponding amides.[18][19]
Scientific Rationale (Schotten-Baumann Conditions): The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[15] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a base is added to scavenge the HCl. A non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA) is ideal as it will not compete with the substrate amine in reacting with the acyl chloride.[18] The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Protocol 4.1.1: Synthesis of N-benzyl-2-chloroquinoline-4-carboxamide
-
Materials:
-
This compound (1.0 eq, e.g., 226 mg, 1.0 mmol)
-
Benzylamine (1.1 eq, 118 mg, 1.1 mmol)
-
Triethylamine (TEA) (1.5 eq, 152 mg, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirring solution.
-
Prepare a solution of this compound in anhydrous DCM (5 mL) and add it dropwise to the amine solution over 10 minutes.
-
Expert Insight: Slow addition is critical to control the exothermicity of the reaction and prevent side-product formation.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Workup: Quench the reaction by adding 15 mL of water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Self-Validation: The acid wash removes excess amine and TEA, while the base wash removes any unreacted starting material that may have hydrolyzed.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure amide.
-
Friedel-Crafts Acylation
This reaction attaches the 2-chloroquinoline-4-carbonyl moiety to an aromatic ring, forming a ketone. It is a powerful C-C bond-forming reaction.[20][21]
Scientific Rationale: The Friedel-Crafts acylation requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[20] The Lewis acid coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic, resonance-stabilized acylium ion.[22][23] This acylium ion is the active electrophile that is attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements and the product ketone is deactivated towards further substitution, preventing polyacylation.[21][22]
Caption: Key steps in the Lewis-acid catalyzed Friedel-Crafts acylation.
Protocol 4.2.1: Synthesis of (2-chlorquinolin-4-yl)(phenyl)methanone
-
Materials:
-
This compound (1.0 eq, 226 mg, 1.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq, 160 mg, 1.2 mmol)
-
Benzene (can be used as solvent and reagent) or Anisole for an activated ring.
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE) (15 mL)
-
-
Procedure:
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous AlCl₃ and DCM.
-
Cool the suspension to 0 °C.
-
Add the aromatic substrate (e.g., Anisole, 1.1 eq) to the suspension.
-
Dissolve this compound in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture.
-
Expert Insight: The order of addition is crucial. The acyl chloride should be added to the mixture of the Lewis acid and the aromatic substrate to ensure immediate generation of the acylium ion and subsequent reaction, minimizing side reactions.
-
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto crushed ice containing concentrated HCl (5 mL).
-
Safety & Rationale: This step is highly exothermic. The acid hydrolyzes the aluminum complexes formed during the reaction.
-
-
Transfer to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone.
-
Safety and Handling
As a highly reactive acyl chloride, this compound requires careful handling.
-
Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid.[6] It must be stored and handled under anhydrous conditions (e.g., in a desiccator or glovebox) and under an inert atmosphere.
-
Corrosivity: It is corrosive and will cause severe skin burns and eye damage upon contact. The hydrolysis product, HCl, is also corrosive.
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient for prolonged contact with chlorinated solvents and reagents; consider butyl or Viton gloves), and chemical safety goggles or a face shield.[11][24]
-
Disposal: Quench any residual reagent slowly with a dilute solution of sodium bicarbonate before disposal according to institutional guidelines.
Conclusion
This compound is a powerful and versatile acylating agent for the synthesis of amides, esters, and ketones. Its high reactivity allows for efficient transformations under relatively mild conditions. By understanding the underlying mechanisms and employing the robust protocols detailed in this guide, researchers can effectively utilize this reagent to construct complex molecular architectures, advancing projects in drug discovery and materials science. The key to success lies in the meticulous control of reaction conditions, particularly the exclusion of moisture and the strategic use of bases or catalysts to drive the reactions to completion.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 2388-32-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (2388-32-1) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 17. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 18. fishersci.dk [fishersci.dk]
- 19. Synthesis and Reactions of Amides - Chad's Prep® [chadsprep.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Friedel-Crafts Acylation [organic-chemistry.org]
- 22. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 23. m.youtube.com [m.youtube.com]
- 24. fishersci.com [fishersci.com]
The Strategic Use of 2-Chloroquinoline-4-carbonyl chloride in Medicinal Chemistry
An Application and Protocol Guide
Abstract: 2-Chloroquinoline-4-carbonyl chloride is a pivotal bifunctional reagent in medicinal chemistry, enabling the streamlined synthesis of diverse compound libraries. Its quinoline core is a well-established pharmacophore found in numerous therapeutic agents. This guide delves into the reactivity, applications, and detailed experimental protocols for this versatile building block. We will explore its dual reactive centers—the highly electrophilic acid chloride at the C4 position and the displaceable chlorine atom at the C2 position—which together provide a powerful platform for generating novel quinoline-4-carboxamides and their subsequent derivatives for drug discovery programs targeting a spectrum of diseases, including cancer, malaria, and bacterial infections.
Introduction: The Quinoline Scaffold and the Utility of a Key Intermediate
The Quinoline Moiety in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to possess a vast range of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antimicrobial properties[1][2][3]. This broad therapeutic relevance has cemented the quinoline motif as a cornerstone in the design of novel pharmaceutical agents.
Introducing this compound: A Versatile Bifunctional Reagent
This compound stands out as a particularly valuable synthetic intermediate for medicinal chemists. Its structure features two distinct and strategically positioned reactive sites: a highly reactive carbonyl chloride (acid chloride) group at the 4-position and a chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution (SNAr)[4][5]. This dual functionality allows for a modular and efficient approach to synthesizing complex molecules, making it an ideal starting point for building libraries of potential drug candidates.
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its distinct chemical properties.
| Property | Value | Reference |
| CAS Number | 2388-32-1 | [6] |
| Molecular Formula | C₁₀H₅Cl₂NO | [6] |
| Molecular Weight | 226.06 g/mol | [5][6] |
| Physical State | Solid at room temperature | [5] |
| IUPAC Name | This compound | [6] |
The Highly Electrophilic Carbonyl Chloride
The carbonyl chloride group at the C4 position is the primary site of reactivity. The carbon atom of this group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms[5]. This makes it exceptionally susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds in a reaction known as nucleophilic acyl substitution[7]. This reaction is the cornerstone of this reagent's application. Like most acid chlorides, it is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid[5].
The Susceptible 2-Chloro Position
The chlorine atom at the C2 position provides a secondary site for molecular diversification. While less reactive than the acid chloride, this chloro group can be displaced through nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids[4]. This allows for the late-stage modification of the quinoline core, expanding the chemical space accessible from a single intermediate.
Caption: Structure and reactive centers of this compound.
Core Application: Synthesis of Quinoline-4-Carboxamide Libraries
The most prevalent use of this compound is the synthesis of N-substituted 2-chloroquinoline-4-carboxamides. This reaction provides a direct and efficient route to a diverse array of compounds with significant therapeutic potential.
General Reaction Scheme
The reaction involves the coupling of the acid chloride with a primary or secondary amine (R¹R²NH) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.
(Self-generated image of the reaction: this compound + R¹R²NH -> N-(R¹,R²)-2-chloroquinoline-4-carboxamide)
Mechanistic Insight: Nucleophilic Acyl Substitution
The formation of the amide bond proceeds through a well-established nucleophilic addition-elimination mechanism[7][8].
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acid chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a leaving group.
-
Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral amide product and triethylammonium chloride.
Caption: Mechanism of Nucleophilic Acyl Substitution for Amide Formation.
Experimental Protocols
The following protocols provide a trusted, self-validating framework for the synthesis and application of this compound.
Protocol 1: Preparation of this compound
This protocol details the conversion of the corresponding carboxylic acid to the highly reactive acid chloride. The product is typically used immediately in the next step without purification due to its moisture sensitivity.
-
Materials:
-
2-Chloroquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (5-10 eq) OR Oxalyl chloride (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene (if using oxalyl chloride)
-
Catalytic N,N-Dimethylformamide (DMF) (1-2 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.
-
-
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon). Causality: An inert atmosphere is crucial to prevent hydrolysis of the acid chloride product and starting material.
-
Reagents: Add 2-chloroquinoline-4-carboxylic acid (1.0 eq) to the flask.
-
Chlorination (Method A - Thionyl Chloride): Carefully add an excess of thionyl chloride (5-10 eq) followed by a catalytic amount of DMF. Causality: Excess thionyl chloride serves as both reagent and solvent, driving the reaction to completion. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.
-
Chlorination (Method B - Oxalyl Chloride): Suspend the carboxylic acid in anhydrous DCM and add oxalyl chloride (2-3 eq) dropwise. Causality: Oxalyl chloride is often preferred for milder conditions and volatile byproducts (CO, CO₂), simplifying workup.
-
Reaction: Gently reflux the mixture (for thionyl chloride) or stir at room temperature (for oxalyl chloride) for 2-4 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Isolation: Once the reaction is complete, carefully remove the excess thionyl chloride and/or solvent under reduced pressure using a rotary evaporator. The resulting solid is crude this compound.
-
Storage: The crude product should be kept under an inert atmosphere and used immediately in the subsequent step.
-
Protocol 2: General Procedure for Synthesis of N-Substituted-2-chloroquinoline-4-carboxamides
This protocol describes the coupling of the freshly prepared acid chloride with a representative amine.
-
Materials:
-
Crude this compound (from Protocol 1, 1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (2-3 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
-
-
Procedure:
-
Setup: Dissolve the crude this compound (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Amine Solution: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2-3 eq) in anhydrous DCM. Causality: Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction without competing with the primary amine nucleophile.
-
Addition: Cool the acid chloride solution to 0 °C using an ice bath. Causality: Cooling the highly exothermic reaction controls the reaction rate and minimizes the formation of side products.
-
Reaction: Add the amine solution dropwise to the stirred acid chloride solution. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-12 hours, monitoring progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining HCl or acidic impurities), water, and finally brine (to aid in phase separation).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or silica gel column chromatography to yield the desired N-substituted-2-chloroquinoline-4-carboxamide.
-
Caption: Experimental workflow from carboxylic acid to purified amide product.
Advanced Synthetic Strategies: Leveraging the 2-Chloro Position
The 2-chloroquinoline-4-carboxamides synthesized via Protocol 2 are not necessarily final products. The chlorine atom at the C2 position serves as a valuable synthetic handle for further diversification to perform structure-activity relationship (SAR) studies. For instance, it can be displaced by other amines via SNAr under thermal or microwave conditions or be used in Suzuki couplings with various boronic acids to introduce new aryl or heteroaryl groups, significantly expanding the structural diversity of the compound library[4].
Case Study: Application in Antimalarial Drug Discovery
A compelling example of this strategy is the development of novel quinoline-4-carboxamides as potent antimalarial agents. Researchers identified a screening hit and subsequently optimized it by synthesizing a library of analogues using the chemistry described herein[4]. By varying the amine coupled at the C4 position and subsequently modifying the C2 position, they were able to dramatically improve potency and pharmacokinetic properties. This work led to the discovery of preclinical candidate DDD107498, which demonstrated a novel mechanism of action (inhibition of translation elongation factor 2) and excellent in vivo efficacy in mouse models of malaria[4].
| Compound | R³ Substituent (at C2) | Amine at C4 | P. falciparum EC₅₀ (nM) |
| Hit (1) | Cl | N-(pyrrolidin-1-yl)ethyl | 120 |
| Analogue (21) | N-methyl-N-phenyl | N-(pyrrolidin-1-yl)ethyl | 5.8 |
| Lead (2) | 3,5-dichloro-phenyl | N-(pyrrolidin-1-yl)ethyl | 1.3 |
| (Data synthesized from the study by Baragaña et al.[4]) |
Conclusion
This compound is an indispensable tool for the modern medicinal chemist. Its predictable reactivity and bifunctional nature provide a robust and efficient platform for the synthesis of quinoline-4-carboxamide libraries. The protocols outlined in this guide offer a reliable foundation for researchers to generate novel compounds for screening and lead optimization. By leveraging the dual reactivity of this key intermediate, drug development professionals can rapidly explore chemical space and accelerate the discovery of new therapeutics for a wide range of diseases.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (2388-32-1) for sale [vulcanchem.com]
- 6. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for the Synthesis and Evaluation of Novel Quinoline-Based Anticancer Agents
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry. Its structural rigidity, lipophilic nature, and capacity for hydrogen bonding have established it as a "privileged structure," capable of binding to a diverse array of biological targets.[1][2] In oncology, quinoline derivatives have demonstrated significant therapeutic impact through various mechanisms of action, including DNA intercalation, inhibition of key enzymes like topoisomerases and protein kinases, and disruption of microtubule dynamics.[1][2][3][4]
A multitude of quinoline-based compounds have been successfully developed and marketed, while many more are in clinical trials.[1][5] These agents target a wide spectrum of cancers by interfering with critical cellular processes such as proliferation, cell cycle progression, angiogenesis, and apoptosis.[3][4][6] The versatility of the quinoline ring allows for extensive structural modifications, enabling chemists to fine-tune pharmacokinetic properties and enhance potency and selectivity against specific cancer targets. This guide provides detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of novel quinoline-based compounds, offering researchers a comprehensive framework for developing next-generation anticancer agents.
Section 1: Synthetic Strategies for Quinoline Scaffolds
The synthesis of the quinoline core can be achieved through several classic and modern named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The Friedländer synthesis is a particularly powerful and straightforward method for producing substituted quinolines.
The Friedländer Annulation: A Versatile Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.
Scientific Rationale: This methodology is highly favored for its atom economy and the ability to introduce substituents at specific positions of the quinoline core by selecting appropriately substituted precursors.[7] For instance, using a substituted 2-aminoacetophenone allows for the direct installation of a group at the C8 position, while the choice of the methylene component dictates the substituents at the C2 and C3 positions.
Protocol 1.1: Synthesis of a 2,4-Disubstituted Quinoline Derivative
This protocol describes the synthesis of a model 2,4-disubstituted quinoline, a class of compounds that has shown significant anticancer activity by modulating pathways related to cell cycle arrest and apoptosis.[3]
Materials:
-
2-Aminoacetophenone
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane/Ethyl Acetate solvent system
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-aminoacetophenone (10 mmol) and ethyl acetoacetate (12 mmol).
-
Catalysis: Add polyphosphoric acid (20 g) to the mixture. PPA acts as both a catalyst and a dehydrating agent, driving the reaction towards completion.
-
Reaction Execution: Heat the mixture to 120°C with constant stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~8. The crude product will often precipitate. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Synthetic Workflow Diagram
Caption: General workflow for Friedländer synthesis of a quinoline derivative.
Section 2: Purification and Structural Characterization
Purity and correct structural identity are paramount for any compound intended for biological evaluation. This section outlines the standard procedures for purifying and characterizing the synthesized quinoline derivatives.
Purification by Column Chromatography
Scientific Rationale: Column chromatography is a robust method for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. The choice of eluent (mobile phase) is critical; a gradient of non-polar (e.g., hexane) to more polar (e.g., ethyl acetate) solvents is typically used to elute compounds from the silica gel (stationary phase) based on their polarity. Quinoline derivatives can sometimes decompose on acidic silica gel; in such cases, adding a small amount of triethylamine (~1%) to the eluent system can neutralize the silica surface and prevent degradation.[8]
Protocol 2.1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from Protocol 1.1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 Hexane:EtOAc).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions (those containing only the desired product spot on TLC) and concentrate under reduced pressure to yield the purified quinoline derivative.
Structural Characterization
Scientific Rationale: A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the number and types of carbon atoms in the ¹³C NMR spectrum, allow for the complete structural assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition (molecular formula).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H) within the molecule.
Characterizing the synthesized compounds with these techniques ensures their identity and purity before proceeding to biological assays.[9][10][11]
Section 3: In Vitro Anticancer Activity Evaluation
The primary assessment of a novel compound's anticancer potential is performed using in vitro cell-based assays. These assays are crucial for determining cytotoxicity and gaining initial insights into the mechanism of action.[12]
Cytotoxicity Screening: The MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[7][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. The result is typically expressed as the IC50 value, the concentration of the drug that inhibits cell growth by 50%.[14]
Protocol 3.1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[3]
-
Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized quinoline compound, dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the synthesized quinoline compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation: Cytotoxicity
Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format for easy comparison.
Table 1: Example Cytotoxicity Data (IC50 in µM) for a Novel Quinoline Compound (Q-1)
| Cell Line | Tissue of Origin | Compound Q-1 IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 18.2 ± 2.5 | 1.1 ± 0.3 |
| HCT116 | Colon Carcinoma | 9.8 ± 1.3 | 0.7 ± 0.1 |
| PC-3 | Prostate Carcinoma | 25.1 ± 3.1 | 2.2 ± 0.4 |
Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Workflow for In Vitro Evaluation
Caption: Experimental workflow for in vitro cytotoxicity testing.
Section 4: Structure-Activity Relationship (SAR) Insights
Understanding the Structure-Activity Relationship (SAR) is crucial for rationally designing more potent and selective anticancer agents.[6][15] SAR studies investigate how modifying the chemical structure of the quinoline scaffold affects its biological activity.
Key SAR Observations from Literature:
-
Position 2 and 4: Substitutions at the C2 and C4 positions are critical.[3][7] Introducing aryl or heterocyclic rings at these positions can significantly enhance cytotoxicity.
-
Position 7: Halogen substitution (e.g., chlorine) at the C7 position, as seen in chloroquine analogues, often correlates with increased activity.[3]
-
Electron-Withdrawing vs. Donating Groups: The electronic properties of substituents play a key role. Electron-withdrawing groups (e.g., -CF₃, -NO₂) can enhance activity more than electron-donating groups (e.g., -CH₃, -OCH₃), potentially by influencing the molecule's ability to interact with biological targets or affecting its redox properties.[6][15]
-
Hybrid Molecules: Creating hybrid molecules, for example by linking the quinoline scaffold to other pharmacophores like chalcone, has proven to be a successful strategy for developing multi-target agents with improved potency.[5][16]
SAR Visualization
Caption: Key structure-activity relationship sites on the quinoline scaffold.
Conclusion
This guide provides a foundational set of protocols and scientific insights for the synthesis and preclinical evaluation of novel quinoline-based anticancer agents. By following these methodologies for synthesis, purification, characterization, and in vitro screening, researchers can systematically advance the discovery of new therapeutic candidates. The inherent versatility of the quinoline scaffold, combined with a rational, SAR-driven design approach, ensures its continued prominence in the future of oncology drug development.
References
- 1. ijmphs.com [ijmphs.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijfmr.com [ijfmr.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Note: Friedel-Crafts Acylation Protocol using 2-Chloroquinoline-4-carbonyl chloride for the Synthesis of Novel Ketone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The functionalization of the quinoline ring is therefore of paramount importance in medicinal chemistry and drug discovery. 2-Chloroquinoline-4-carbonyl chloride is a highly versatile bifunctional reagent, possessing two reactive sites amenable to distinct chemical transformations. The acyl chloride at the 4-position is a potent electrophile for Friedel-Crafts acylation, enabling the formation of a carbon-carbon bond and the introduction of an aryl ketone moiety. This application note provides a comprehensive, field-proven protocol for the Friedel-Crafts acylation of aromatic compounds using this compound, with a particular focus on the synthesis of (4-methoxyphenyl)(2-chloroquinolin-4-yl)methanone, a potential building block for novel therapeutic agents.
Mechanistic Insights: The Friedel-Crafts Acylation Pathway
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that proceeds through the generation of a highly reactive acylium ion.[2] The mechanism, as it applies to the reaction of this compound with an activated aromatic substrate such as anisole, can be delineated as follows:
-
Formation of the Acylium Ion: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[2] The stability of this intermediate is a key advantage of the acylation reaction, as it prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the newly attached acyl group.[3] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, a stoichiometric amount of the catalyst is required as it complexes with the product ketone.[4][5]
Experimental Protocol: Synthesis of (4-methoxyphenyl)(2-chloroquinolin-4-yl)methanone
This protocol details the step-by-step procedure for the Friedel-Crafts acylation of anisole with this compound.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | C₁₀H₅Cl₂NO | 226.06 | 10 | 1.0 |
| Anisole | C₇H₈O | 108.14 | 11 | 1.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 12 | 1.2 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ~50 mL | - |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment:
-
Three-necked round-bottom flask (100 mL) equipped with a magnetic stirrer, reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel.
-
Ice-water bath.
-
Heating mantle.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Standard laboratory glassware.
Step-by-Step Methodology:
Reaction Setup:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture, which can deactivate the aluminum chloride catalyst.
-
Initial Reagent Charging: To the three-necked flask, add anhydrous aluminum chloride (1.60 g, 12 mmol) and anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath with continuous stirring.
-
Preparation of Acyl Chloride Solution: In a separate, dry flask, dissolve this compound (2.26 g, 10 mmol) in anhydrous dichloromethane (15 mL). Transfer this solution to the dropping funnel.
-
Formation of the Acylium Ion Complex: Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. A color change is typically observed as the complex forms.
-
Substrate Addition: After the addition is complete, add a solution of anisole (1.19 g, 11 mmol) in anhydrous dichloromethane (15 mL) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Quenching the Reaction: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 50 g) and concentrated hydrochloric acid (10 mL). This is a highly exothermic process and should be performed in a well-ventilated fume hood with caution. The acid serves to hydrolyze the aluminum chloride complex with the ketone product.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer (dichloromethane) should be the bottom layer. Separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL) to recover any dissolved product.
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure (4-methoxyphenyl)(2-chloroquinolin-4-yl)methanone.
Visualization of the Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation.
Expertise & Experience: Causality and Troubleshooting
-
Anhydrous Conditions are Critical: The success of a Friedel-Crafts acylation is highly dependent on the exclusion of moisture. Aluminum chloride is extremely hygroscopic and will react with water to form aluminum hydroxide, rendering it inactive as a Lewis acid. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
-
Stoichiometry of the Lewis Acid: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[4][5] This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst. Using a slight excess (1.1-1.2 equivalents) of AlCl₃ is recommended to ensure the reaction goes to completion.
-
Order of Addition: The recommended order of addition (acyl chloride to AlCl₃, followed by the aromatic substrate) allows for the pre-formation of the reactive acylium ion complex, which can lead to cleaner reactions and higher yields.
-
Substrate Reactivity: Friedel-Crafts acylation is generally successful with activated or unactivated aromatic rings. However, strongly deactivated rings (e.g., nitrobenzene) will not undergo this reaction. The methoxy group of anisole is a strong activating group, directing the acylation to the ortho and para positions. Steric hindrance from the quinoline moiety often favors the formation of the para isomer as the major product.
-
Troubleshooting Emulsions: During the aqueous workup, emulsions can sometimes form, making phase separation difficult. Adding a small amount of brine or gently heating the mixture can help to break up these emulsions.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by in-process controls and final product characterization.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase) will show the consumption of the starting materials and the formation of the product spot.
-
Product Characterization: The identity and purity of the final product, (4-methoxyphenyl)(2-chloroquinolin-4-yl)methanone, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure and the regiochemistry of the acylation.
-
Mass Spectrometry: Will verify the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Conclusion
This application note provides a robust and reliable protocol for the Friedel-Crafts acylation of aromatic compounds using this compound. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can effectively synthesize novel quinoline-based ketones, which are valuable intermediates in the development of new therapeutic agents. The insights into the causality of experimental choices and troubleshooting guidance are intended to empower scientists to successfully implement and adapt this methodology for their specific research needs.
References
Application Note: Derivatization of Amines with 2-Chloroquinoline-4-carbonyl Chloride for Analytical and Synthetic Applications
Abstract
This guide provides a comprehensive overview of the derivatization of primary and secondary amines using 2-chloroquinoline-4-carbonyl chloride. This versatile reagent serves two primary functions: enabling sensitive detection in analytical chromatography by introducing a fluorescent quinoline tag, and acting as a key building block in synthetic chemistry for the creation of biologically active quinoline-4-carboxamides. We present the core reaction mechanism, detailed protocols for both synthetic and analytical applications, critical safety and handling procedures, and a troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reaction.
Introduction
The Imperative of Amine Derivatization
Primary and secondary amines are ubiquitous functional groups in pharmaceuticals, natural products, and metabolites. However, their direct analysis can be challenging. In chromatography, their high polarity can lead to poor peak shape and retention on reverse-phase columns, while their lack of a strong chromophore or fluorophore limits detection sensitivity.[1][2] Chemical derivatization addresses these issues by converting the polar amine into a less polar, more readily analyzable derivative.[2] This process can enhance volatility for gas chromatography or, more commonly for this reagent, introduce a tag for highly sensitive UV or fluorescence detection in liquid chromatography (LC).[3][4]
The Quinoline Scaffold: A Privileged Structure in Chemistry
The quinoline nucleus is a cornerstone of medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[5] Its rigid, aromatic structure is ideal for interacting with biological targets. Consequently, the synthesis of novel quinoline derivatives, particularly quinoline-4-carboxamides, is an active area of research for developing new therapeutic agents, including potential anti-cancer and neurokinin-3 (hNK-3) receptor antagonists.[6][7]
This compound: A Dual-Purpose Reagent
This compound is an acyl chloride functionalized with a quinoline ring. This structure makes it an excellent reagent for amine derivatization via a nucleophilic acyl substitution reaction. The resulting N-substituted-2-chloroquinoline-4-carboxamide is not only a stable derivative suitable for analysis but also a valuable intermediate for further synthetic transformations, making this reagent a powerful tool for both analytical and drug discovery workflows.
Critical Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with extreme care in a well-ventilated chemical fume hood. It reacts violently with water and is a lachrymator (tear-inducing agent).
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and chemical splash goggles with a face shield.[8]
Handling Precautions:
-
Moisture Sensitivity: The reagent is highly sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.
-
Corrosive: Causes severe skin burns and eye damage. Avoid all contact with skin and eyes and prevent inhalation of dust or mists. In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator or under inert gas.
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains. Quench residual reagent carefully with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal.
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. |
| Reacts violently with water. | P280: Wear protective gloves/ eye protection/ face protection. |
| Lachrymator. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310: Immediately call a POISON CENTER or doctor/ physician. |
Reaction Principle and Mechanism
The derivatization of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction.[9][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[9][10]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—a good leaving group—is eliminated.
-
Deprotonation: The resulting product is a protonated amide. A base, either a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine (TEA), removes the proton from the nitrogen to yield the final, neutral N-substituted-2-chloroquinoline-4-carboxamide and a hydrochloride salt byproduct.[10][11]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Core Application Protocols
The following protocols provide a framework for the two primary applications of this reagent. Optimization may be required based on the specific amine substrate and analytical instrumentation.
Protocol 1: General Synthesis of N-Aryl/Alkyl-2-chloroquinoline-4-carboxamides
This protocol is designed for lab-scale synthesis to generate material for biological screening or further chemical modification.
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (N₂/Ar)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration relative to the amine). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup - Quenching: Once complete, quench the reaction by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure carboxamide.
Caption: Figure 2: General Synthetic Workflow.
Protocol 2: Pre-Column Derivatization for HPLC-Fluorescence Detection
This microscale protocol is optimized for creating fluorescent derivatives for sensitive quantification of amines in complex matrices.
Materials:
-
Amine-containing sample or standard solution
-
Anhydrous Acetonitrile (ACN)
-
This compound solution (e.g., 1 mg/mL in ACN)
-
Anhydrous base solution (e.g., 1% TEA in ACN)
-
HPLC vials, micro-syringes
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the amine-containing sample in ACN. For quantitative analysis, add an internal standard.
-
Derivatization: In an HPLC vial, combine 50 µL of the sample solution, 50 µL of the base solution, and 50 µL of the derivatization reagent solution. Causality Note: Using a molar excess of the reagent and base ensures the reaction proceeds to completion, which is critical for accurate quantification.
-
Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30 minutes, or gently heat to 50-60 °C for 10-15 minutes to expedite the process.
-
Analysis: The reaction mixture can often be injected directly into the HPLC system. If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary prior to injection.[3]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B), both often containing 0.1% formic acid.
-
Detection: Fluorescence detector set to appropriate excitation and emission wavelengths for the quinoline moiety (typically Ex ~320-350 nm, Em ~390-450 nm; requires empirical optimization).
-
Data Interpretation and Characterization
| Technique | Expected Result for N-benzyl-2-chloroquinoline-4-carboxamide |
| ¹H NMR | Signals corresponding to quinoline ring protons (7.5-8.5 ppm), benzyl protons (aromatic ~7.3 ppm, methylene ~4.7 ppm), and a broad singlet for the N-H proton (~9.0 ppm). |
| ¹³C NMR | Carbonyl carbon signal around 165 ppm. Aromatic signals for both quinoline and benzyl rings. |
| Mass Spec (ESI+) | A strong [M+H]⁺ peak corresponding to the calculated molecular weight of the product. |
| HPLC-FLD | A sharp, well-defined peak at a specific retention time, indicating the formation of the fluorescent derivative. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive reagent due to moisture exposure. 2. Insufficient base. 3. Sterically hindered amine. | 1. Use freshly opened reagent or reagent stored properly under inert gas. Use anhydrous solvents. 2. Increase the equivalents of base (e.g., to 2.0 eq.). 3. Increase reaction temperature and time; consider a stronger, non-nucleophilic base. |
| Multiple Products Observed | 1. Reaction of the product with the amine (if the product has a reactive site). 2. Di-acylation if the amine has multiple reactive sites. | 1. Use a strict 1:1 stoichiometry of amine to acyl chloride. 2. Use protecting groups for other reactive sites on the amine substrate. |
| Starting Material Remains | 1. Reaction has not gone to completion. 2. Reagent has degraded. | 1. Extend reaction time and/or gently heat the reaction mixture. 2. Verify reagent activity with a simple, unhindered amine like benzylamine. |
| Poor Peak Shape in HPLC | 1. Column overload. 2. Secondary interactions with the column stationary phase. | 1. Dilute the sample before injection. 2. Modify the mobile phase; ensure pH is appropriate to keep the analyte neutral. |
Conclusion
This compound is a highly effective reagent for the derivatization of amines. Its application spans from the synthesis of novel carboxamides with potential pharmacological value to the sensitive quantification of trace amines in analytical samples. By understanding the underlying reaction mechanism and adhering to careful experimental technique, particularly with respect to its moisture sensitivity and hazardous nature, researchers can successfully employ this reagent to advance their work in drug discovery and analytical science.
References
- 1. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synquestlabs.com [synquestlabs.com]
- 9. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Esterification Reactions with 2-Chloroquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Chloroquinoline-4-carbonyl chloride in Ester Synthesis
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The functionalization of this heterocyclic system is a cornerstone of drug discovery, enabling the synthesis of novel molecular entities with tailored pharmacological profiles. This compound (CAS No: 2388-32-1) stands out as a highly versatile and reactive intermediate for this purpose.[4]
This bifunctional molecule possesses two key reactive sites: a chlorine atom at the 2-position, susceptible to nucleophilic aromatic substitution, and a highly electrophilic acyl chloride group at the 4-position.[3][4] This dual reactivity allows for a stepwise and controlled introduction of diverse functionalities, making it an invaluable building block in the synthesis of complex quinoline derivatives.
These application notes provide a comprehensive guide to leveraging this compound in esterification reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting and best practices. The information presented herein is designed to empower researchers to confidently and efficiently utilize this reagent in their synthetic endeavors.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The esterification of an alcohol with this compound proceeds via a nucleophilic acyl substitution mechanism. This is a well-established and highly efficient method for ester formation, offering significant advantages over Fischer esterification, such as irreversibility and milder reaction conditions.[5][6]
The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as a leaving group and reforming the carbonyl double bond, thus yielding the ester product. A key byproduct of this reaction is hydrogen chloride (HCl).[7]
To prevent unwanted side reactions and drive the equilibrium towards the product, a non-nucleophilic base, such as pyridine or triethylamine, is typically added. This base serves as a "proton scavenger," neutralizing the generated HCl.[5][8]
Visualizing the Reaction Pathway
Caption: Nucleophilic acyl substitution mechanism for esterification.
Experimental Protocol: Synthesis of a 2-Chloroquinoline-4-carboxylate Ester
This protocol outlines a general procedure for the esterification of an alcohol with this compound. It is crucial to adapt the specific conditions based on the properties of the alcohol substrate.
Materials and Reagents
| Reagent | Purity/Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Highly moisture-sensitive. Handle under inert atmosphere. |
| Alcohol (Substrate) | Anhydrous | Varies | Ensure the alcohol is free of water. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Other aprotic solvents like THF or chloroform can also be used.[8] |
| Triethylamine (Et3N) or Pyridine | ≥99%, Anhydrous | Acros Organics | Acts as an HCl scavenger.[8] |
| Deionized Water | N/A | In-house | For workup. |
| Saturated Sodium Bicarbonate Solution | N/A | In-house | For neutralizing excess acid. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | VWR | For drying the organic layer. |
Step-by-Step Methodology
It is imperative that all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. [8]
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C. The dropwise addition helps to control the exothermic reaction.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (alcohol) is consumed.
-
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride).
-
Deionized water.
-
Brine (to facilitate phase separation).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude ester product can be purified by column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of the product. A common starting point is a mixture of hexane and ethyl acetate. For quinoline derivatives that may streak on silica gel, adding a small amount of triethylamine (0.5-2%) to the eluent can improve separation.[9]
-
Visualizing the Experimental Workflow
Caption: A typical workflow for ester synthesis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of the acyl chloride due to moisture.[8] 2. Inactive alcohol. 3. Insufficient reaction time. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. 2. Confirm the purity and dryness of the alcohol. 3. Extend the reaction time and continue monitoring by TLC. |
| Formation of Byproducts | 1. Reaction of the acyl chloride with the base (if a nucleophilic base is used). 2. Decomposition of the starting material or product. | 1. Use a non-nucleophilic base like triethylamine or pyridine. 2. Consider running the reaction at a lower temperature. |
| Difficulty in Product Isolation | 1. Product is water-soluble. 2. Emulsion formation during workup. | 1. If the product is water-soluble, consider alternative extraction solvents or back-extraction of the aqueous layer. 2. Add more brine to break the emulsion. Filtering the entire mixture through a pad of celite can also be effective. |
| Streaking on TLC/Column | The basic nitrogen of the quinoline ring interacts with the acidic silica gel.[9] | Add a small amount of triethylamine (0.5-2%) or pyridine to the eluent for both TLC and column chromatography to improve separation.[9] Alternatively, use a different stationary phase like neutral or basic alumina.[9] |
Safety Precautions: Handling Acyl Chlorides
This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound that requires careful handling.[10][11]
-
Corrosive and Lachrymatory: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[12] They are also lachrymatory, meaning they can cause irritation and tearing of the eyes upon exposure to their vapors.[5]
-
Moisture Sensitivity: They react violently with water and moisture to produce hydrogen chloride gas, which is also corrosive and toxic.[10][11]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place, away from incompatible materials such as water, alcohols, and bases.[11][13]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous chemical waste. Do not use water to clean up spills.[12]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. This compound (2388-32-1) for sale [vulcanchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 13. chemos.de [chemos.de]
Application Note: A Scalable, Two-Step Synthesis of 2-Chloroquinoline-4-carbonyl Chloride and its Amide Derivatives for Pharmaceutical Research
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 2-chloroquinoline-4-carbonyl chloride is a highly versatile bifunctional intermediate, enabling the facile synthesis of diverse libraries of amides, esters, and other derivatives through nucleophilic substitution.[4][5] This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. We present a robust, two-step process starting from the readily available 2-hydroxyquinoline-4-carboxylic acid. The protocols are designed for scalability, emphasizing process safety, causality behind experimental choices, and in-process controls (IPCs) to ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel quinoline-based compounds.
Introduction
Quinoline and its derivatives are foundational building blocks in drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core at various positions is a key strategy for modulating pharmacological activity. The this compound intermediate is particularly valuable due to its two distinct reactive sites: the C4-carbonyl chloride, which is highly susceptible to nucleophilic acyl substitution, and the C2-chloro group, which can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions.[4]
This dual reactivity allows for a modular and divergent approach to library synthesis. However, scaling the synthesis of this intermediate presents challenges related to handling corrosive reagents, managing exothermic reactions, and ensuring product stability. This document outlines a validated, scalable pathway and provides detailed protocols to address these challenges, enabling the reliable production of multi-gram to kilogram quantities of the target compound and its derivatives.
Overall Synthetic Strategy
The synthesis is a two-step process designed for efficiency and scalability.
-
Step 1: Chlorination of the Quinolinone Ring. 2-Hydroxyquinoline-4-carboxylic acid is converted to 2-chloroquinoline-4-carboxylic acid using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Step 2: Acyl Chloride Formation. The resulting carboxylic acid is then converted to the target acyl chloride, this compound, using thionyl chloride (SOCl₂).
This strategy is advantageous because it utilizes cost-effective reagents and avoids complex purification steps, relying on precipitation and crystallization for isolation.
References
Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions with 2-Chloroquinoline-4-carbonyl chloride
Abstract
This technical guide provides an in-depth analysis of protecting group strategies essential for the successful synthesis of complex molecules utilizing the versatile building block, 2-chloroquinoline-4-carbonyl chloride. This reagent is a cornerstone in the development of pharmaceuticals and agrochemicals, often employed in the synthesis of quinoline derivatives with diverse biological activities, including antimalarial and anticancer properties.[1] Given its high reactivity, particularly in amide and ester bond formation, a carefully designed protecting group strategy is paramount to prevent unwanted side reactions with other functional groups within the target molecule. This document outlines the rationale for selecting appropriate protecting groups for common functionalities such as amines, alcohols, and thiols, and provides detailed, field-proven protocols for their installation and subsequent removal under conditions compatible with the quinoline core.
Introduction: The Synthetic Challenge
This compound is a highly reactive acyl chloride. Its electrophilic carbonyl carbon readily undergoes nucleophilic attack by amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively. This reactivity is the basis of its utility in organic synthesis.[2][3] However, in the context of multifunctional molecules, this lack of selectivity can be a significant challenge. When a molecule contains multiple nucleophilic sites, the reaction with this compound can lead to a mixture of products, reducing the yield of the desired compound and complicating purification.
To achieve chemoselectivity, a functional group that is not intended to react must be temporarily masked. This is accomplished by introducing a "protecting group," which is a reversibly formed derivative of the functional group that is inert to the reaction conditions.[4][5] An ideal protecting group strategy involves:
-
Ease of Introduction: The protecting group should be introduced efficiently and under mild conditions.[6]
-
Stability: It must be stable to the conditions of the subsequent reaction(s), in this case, acylation with this compound.[6]
-
Selective Removal: The protecting group must be removable under conditions that do not affect other functional groups in the molecule, including the newly formed quinoline derivative.[6] This concept of selective removal is often referred to as an "orthogonal protecting group strategy."[4][7]
This guide will explore orthogonal protecting group strategies tailored for reactions involving this compound, focusing on the protection of primary and secondary amines, alcohols, and thiols.
Strategic Protection of Nucleophilic Functional Groups
The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions it needs to withstand.
Protecting Amines: The Carbamate Strategy
Amines are highly nucleophilic and will readily react with this compound. To temporarily reduce their nucleophilicity, they are often converted to carbamates.[4][8]
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions.[8] It is particularly suitable for reactions with acyl chlorides as it is stable to the typically neutral or slightly basic conditions used for amide bond formation.
-
Rationale for Selection: The Boc group's stability in the presence of acylating agents and its straightforward removal under acidic conditions, which are generally well-tolerated by the quinoline ring system, make it an excellent choice.
-
-
Benzyl chloroformate (Cbz or Z) Group: The Cbz group is another common amine protecting group. It is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation.[8]
-
Rationale for Selection: The Cbz group offers an orthogonal deprotection strategy to the Boc group. If the target molecule contains acid-sensitive functionalities, removal of the Cbz group via hydrogenation provides a milder alternative.
-
Protecting Alcohols: The Silyl Ether Approach
The hydroxyl group of alcohols is also nucleophilic and can react with this compound to form esters. Silyl ethers are the most common and effective protecting groups for alcohols.[9]
-
tert-Butyldimethylsilyl (TBDMS) Ether: TBDMS ethers are significantly more stable than trimethylsilyl (TMS) ethers and are robust enough to withstand many synthetic transformations.[10]
-
Rationale for Selection: TBDMS ethers are stable to the conditions required for the formation of amides from this compound. They are readily cleaved by fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), under conditions that are typically non-destructive to quinoline derivatives.[10][11]
-
-
Trimethylsilyl (TMS) Ether: While less stable than TBDMS ethers, TMS ethers can be employed for short reaction sequences where mild deprotection is crucial.[12]
Protecting Thiols: Thioethers and Disulfides
Thiols are highly nucleophilic and readily react with acyl chlorides.[14] They are also susceptible to oxidation.[15][16]
-
Trityl (Trt) Thioether: The trityl group is a bulky protecting group that effectively masks the nucleophilicity of the thiol group.
-
Rationale for Selection: The trityl group is stable to a wide range of reaction conditions. It can be removed under acidic conditions, often with trifluoroacetic acid (TFA), which are generally compatible with the quinoline core.
-
-
Disulfide Formation: Thiols can be protected by forming a disulfide bond with another thiol, such as 2-mercaptoethanol.
-
Rationale for Selection: This strategy is particularly useful when the thiol needs to be regenerated under mild reducing conditions. The disulfide bond can be cleaved with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which are highly selective and will not affect the quinoline moiety.
-
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate.
Amine Protection
-
Dissolve the amine-containing substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).[17][18]
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
Alcohol Protection
-
Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Dissolve the TBDMS-protected substrate in THF.
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq).[10]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Purify the product by column chromatography on silica gel to remove the silyl byproducts and any remaining TBAF.
Reaction with this compound
Once the desired functional groups are protected, the reaction with this compound can proceed.
-
Dissolve the protected substrate (containing a free amine or alcohol) (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Data Summary
The following table summarizes the key characteristics of the discussed protecting groups, aiding in the selection process for a given synthetic route.
| Functional Group | Protecting Group | Abbreviation | Stability | Deprotection Conditions | Orthogonality |
| Amine | tert-Butoxycarbonyl | Boc | Basic, Hydrogenation | Acidic (TFA, HCl) | High |
| Benzyloxycarbonyl | Cbz (Z) | Acidic, Basic | Hydrogenolysis (H₂, Pd/C) | High | |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | Acidic (mild), Basic | Fluoride (TBAF) | High |
| Trimethylsilyl | TMS | Basic | Acidic (mild), Fluoride | Moderate | |
| Thiol | Trityl | Trt | Basic, Hydrogenation | Acidic (TFA) | High |
| Disulfide | - | Acidic, Basic | Reducing agents (DTT, TCEP) | High |
Conclusion
The successful application of this compound in the synthesis of complex molecules is critically dependent on a well-devised protecting group strategy. By temporarily masking reactive functional groups, chemists can achieve high chemoselectivity and obtain the desired products in good yields. The choice of protecting groups should be guided by the principles of orthogonality, ensuring that their removal is selective and does not compromise the integrity of the final molecule. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to navigate the synthetic challenges associated with this versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 2-Chloroquinoline-4-carbonyl chloride in Synthesis
An Application Guide to Catalytic Acylation Methods Utilizing 2-Chloroquinoline-4-carbonyl chloride
Prepared by: Gemini, Senior Application Scientist
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates a quinoline core, a privileged scaffold in numerous biologically active molecules, with two distinct reactive sites: a chlorine atom at the C2 position, susceptible to nucleophilic aromatic substitution, and a highly electrophilic carbonyl chloride group at the C4 position.[1][3] This latter group is the focal point of this guide, serving as a powerful acylating agent for the formation of esters, amides, and ketones—fundamental linkages in drug candidates and functional materials.[4][5][6]
While the intrinsic reactivity of the acyl chloride group allows for facile acylation, its high sensitivity to moisture and the often-vigorous nature of its reactions necessitate controlled conditions and can limit substrate scope.[1][][8] The deployment of catalytic methods offers a sophisticated solution, enabling these acylations to proceed under milder conditions with enhanced efficiency, improved selectivity, and broader functional group tolerance. This guide provides a detailed exploration of three major catalytic paradigms for acylation using this compound: Lewis acid catalysis, organocatalysis, and transition-metal catalysis. Each section delves into the mechanistic underpinnings, provides field-proven insights, and presents detailed protocols for practical application.
Part 1: Lewis Acid-Catalyzed Acylation: Activating the Electrophile
Lewis acid catalysis is a cornerstone of electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. The fundamental principle involves the coordination of a Lewis acid to the carbonyl oxygen of the acyl chloride. This interaction polarizes the carbon-chlorine bond, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion or a polarized donor-acceptor complex.[9][10][11]
Causality in Catalyst Selection
The choice of Lewis acid is a critical parameter that dictates the reaction's success. A spectrum of catalysts is available, from highly reactive metal halides to milder metal triflates.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly effective at promoting acylation, even with less reactive aromatic substrates. However, their high reactivity demands strictly anhydrous conditions, as they are extremely sensitive to moisture.[11] They can also catalyze side reactions, and often more than a stoichiometric amount is required because the product ketone can form a stable complex with the catalyst, effectively sequestering it.[9]
-
Mild Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃, Y(OTf)₃): Metal triflates and zinc chloride are more tolerant to moisture and other functional groups, offering greater selectivity.[12] While they may require higher temperatures or longer reaction times, they are often the preferred choice for complex molecules where chemoselectivity is paramount.[12][13]
Data Presentation: Lewis Acid-Catalyzed Friedel-Crafts Acylation
| Catalyst | Aromatic Substrate | Solvent | Temp. (°C) | Yield (%) | Key Considerations |
| AlCl₃ | Anisole | Dichloromethane (DCM) | 0 to RT | >90 | Strictly anhydrous; potential for demethylation of anisole. |
| FeCl₃ | Toluene | 1,2-Dichloroethane (DCE) | RT to 60 | 80-90 | Less moisture-sensitive than AlCl₃ but still requires care.[11] |
| Sc(OTf)₃ | Furan | Nitromethane | RT | 85-95 | Catalytic amounts (5-10 mol%); tolerant of many functional groups.[12] |
| ZnCl₂ | Thiophene | Carbon Disulfide | Reflux | 70-85 | Milder catalyst, good for sensitive heteroaromatics. |
Diagram: General Mechanism of Lewis Acid-Catalyzed Acylation
Caption: Mechanism of Lewis acid-catalyzed electrophilic acylation.
Experimental Protocol 1: Friedel-Crafts Acylation of Anisole
This protocol describes the synthesis of (4-methoxyphenyl)(2-chloroquinolin-4-yl)methanone using aluminum chloride as the catalyst.
Materials:
-
This compound (1.0 eq)
-
Aluminum chloride (AlCl₃, anhydrous, 1.2 eq)
-
Anisole (1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M, aqueous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware (flame-dried)
Workflow Diagram:
Caption: Experimental workflow for Lewis acid-catalyzed acylation.
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 eq).
-
Add anhydrous DCM via syringe and cool the resulting suspension to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 15 minutes at 0°C.
-
Add anisole (1.1 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum complexes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Part 2: Organocatalytic Acylation: The Metal-Free Approach
Organocatalysis provides a powerful and often "greener" alternative to metal-based systems. For the acylation of alcohols and amines, nucleophilic catalysts are particularly effective.[14] These catalysts operate not by activating the acyl chloride, but by forming a new, far more reactive acylating intermediate.
Mechanism of Nucleophilic Catalysis
The most common nucleophilic catalysts for this transformation are tertiary amines, with 4-(Dimethylamino)pyridine (DMAP) being a preeminent example. The catalytic cycle proceeds as follows:
-
Activation: The highly nucleophilic DMAP attacks the carbonyl carbon of this compound.
-
Intermediate Formation: The chloride ion is displaced, forming a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the starting acyl chloride due to the positive charge on the pyridine ring.[]
-
Acylation: The alcohol or amine nucleophile attacks the acylpyridinium intermediate.
-
Product Formation & Catalyst Regeneration: The desired ester or amide is formed, and the DMAP catalyst is regenerated, ready to begin a new cycle.
N-Heterocyclic Carbenes (NHCs) are another class of potent organocatalysts that can activate acyl chlorides through the formation of highly reactive acyl azolium intermediates.[14][15]
Data Presentation: DMAP-Catalyzed Esterification
| Alcohol Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Key Considerations |
| Methanol | Triethylamine (TEA) | DCM | RT | >95 | Standard, fast reaction. |
| Isopropanol | TEA | DCM | RT | >90 | Slightly slower for secondary alcohols. |
| tert-Butanol | TEA | DCM | RT to Reflux | 70-85 | Very sterically hindered; may require longer time/heat. |
| Phenol | Pyridine | Toluene | 80 | >90 | Base can also serve as solvent. |
Diagram: DMAP Catalytic Cycle for Esterification
Caption: Catalytic cycle for DMAP-mediated esterification.
Experimental Protocol 2: DMAP-Catalyzed Esterification of a Hindered Alcohol
This protocol describes the synthesis of tert-butyl 2-chloroquinoline-4-carboxylate, illustrating the power of organocatalysis for acylating sterically demanding nucleophiles.
Materials:
-
This compound (1.0 eq)
-
tert-Butanol (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Workflow Diagram:
Caption: Experimental workflow for organocatalytic esterification.
Procedure:
-
To a round-bottom flask, add tert-butanol (1.5 eq), triethylamine (1.5 eq), and DMAP (0.1 eq).
-
Dissolve the components in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the alcohol solution over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. Due to the steric hindrance of tert-butanol, the reaction may require stirring overnight (12-18 hours).
-
Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding saturated ammonium chloride solution.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure tert-butyl ester.
Part 3: Transition Metal-Catalyzed Acylation Reactions
Transition metal catalysis offers unique pathways for bond formation that are inaccessible through other means. While the direct acylation of amines and alcohols with an acyl chloride does not typically require a transition metal, these catalysts enable novel transformations where the acyl group is installed as part of a more complex C-C bond-forming event, such as a carboacylation.[16][17]
Palladium-Catalyzed Carboacylation
Recent advances have shown that palladium catalysts can mediate the difunctionalization of unsaturated bonds (like alkenes or alkynes) with acyl chlorides.[18] In these reactions, the C-COCl bond is formally cleaved and added across the π-system. This process constructs a new C-C bond and a C-acyl bond simultaneously, all while retaining the acid chloride functionality in the product for further derivatization.[18][19]
The mechanism is complex but generally involves:
-
Oxidative addition of the acyl chloride to a low-valent palladium center (e.g., Pd(0)).
-
Coordination of the alkene or alkyne.
-
Migratory insertion of the unsaturated substrate into the Pd-acyl or Pd-aryl bond.
-
Reductive elimination to furnish the product and regenerate the Pd(0) catalyst.
Data Presentation: Palladium-Catalyzed Carbochlorocarbonylation of Norbornene
| Acyl Chloride | Ligand | Solvent | Temp. (°C) | Yield (%) | Key Considerations |
| Benzoyl Chloride | Xantphos | Toluene | 80 | 85 | Reaction shows excellent stereoselectivity.[18] |
| 4-Bromobenzoyl Chloride | Xantphos | Toluene | 80 | 65 | Tolerant of halide functional groups.[18] |
| 2-Naphthoyl Chloride | Xantphos | Toluene | 80 | 83 | Works well with extended aromatic systems.[18] |
| This compound | Xantphos | Toluene | 80-100 | (Predicted) Good | Heterocyclic acyl chlorides are expected to be viable substrates. |
Diagram: Simplified Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed carboacylation.
Conceptual Protocol 3: Pd-Catalyzed Acylation of Norbornene
This protocol provides a conceptual framework for the carboacylation of a strained alkene with this compound, based on established literature.[18]
Materials:
-
This compound (1.0 eq)
-
Norbornene (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Xantphos (ligand, 6 mol%)
-
Toluene (anhydrous, degassed)
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox, add Pd(OAc)₂ (0.05 eq) and Xantphos (0.06 eq) to an oven-dried vial.
-
Add anhydrous, degassed toluene and stir for 10-15 minutes to form the catalyst complex.
-
Add this compound (1.0 eq) and norbornene (1.2 eq).
-
Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 80-100°C.
-
Stir the reaction for 12-24 hours. Monitor by taking aliquots and analyzing via GC-MS or LC-MS.
-
After cooling to room temperature, the crude product (which is itself an acyl chloride) can be directly used or quenched with an alcohol (e.g., methanol) and a base (e.g., TEA) to form the corresponding methyl ester for easier purification and characterization.
-
Purify the final product by flash column chromatography.
Summary and Outlook
The catalytic acylation of nucleophiles using this compound is a versatile and powerful strategy. The choice of catalyst dictates the scope and conditions of the transformation, offering chemists a tailored approach to synthesis.
| Catalytic Method | Primary Application | Advantages | Disadvantages |
| Lewis Acid | Friedel-Crafts Acylation | High reactivity, well-established. | Moisture sensitivity, often requires stoichiometric amounts, limited functional group tolerance. |
| Organocatalysis | Ester & Amide Synthesis | Metal-free, excellent functional group tolerance, mild conditions. | May be slower for very hindered substrates, catalyst can be expensive. |
| Transition Metal | C-C Bond Formation | Novel bond constructions, high atom economy, unique reactivity. | Catalyst cost, ligand sensitivity, requires inert atmosphere techniques. |
Future developments will likely focus on expanding the scope of these catalytic systems, developing more sustainable and economical catalysts, and discovering novel transformations that leverage the unique reactivity of the 2-chloroquinoline scaffold. These advancements will continue to empower researchers in the creation of complex molecules for a wide range of scientific applications.
References
- 1. This compound (2388-32-1) for sale [vulcanchem.com]
- 2. Cas 2388-32-1,this compound | lookchem [lookchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Investigation of Lewis Acid-Carbonyl Solution Interactions via Infrared-Monitored Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. chemistry.illinois.edu [chemistry.illinois.edu]
- 18. Catalytic Carbochlorocarbonylation of Unsaturated Hydrocarbons via C−COCl Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A direct method for carboformylation at last: the acid chloride does the job! - InCatT - Innovative Catalyst Technologies [incatt.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-4-carbonyl chloride
Welcome to the dedicated technical support guide for the synthesis of 2-Chloroquinoline-4-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthetic route and minimize impurities.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and bioactive molecules.[1] Its preparation, typically from 2-chloroquinoline-4-carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, can be accompanied by several side reactions that impact yield and purity. This guide provides practical, experience-driven insights to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated product weight is significantly lower than the theoretical maximum.
-
Crude reaction mixture analysis (e.g., by TLC or ¹H NMR) shows a large amount of unreacted starting material or multiple other spots/peaks.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. Thionyl chloride and oxalyl chloride reactions require adequate time and temperature to drive the conversion.[2] | Optimization: 1. Increase Reaction Time: Monitor the reaction progress using TLC or in-situ IR. Extend the reaction time until the starting material is fully consumed.2. Adjust Temperature: While these reactions are often run at room temperature or with gentle heating, ensure the temperature is appropriate for the chosen solvent and chlorinating agent.[3][4]3. Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-2.0 equivalents) to ensure complete conversion of the carboxylic acid.[5] |
| Degradation of Product | This compound is reactive and can be susceptible to hydrolysis or other degradation pathways, especially at elevated temperatures for prolonged periods.[5] | Protocol Refinement: 1. Temperature Control: Avoid excessive heating. If heating is necessary, do so cautiously and for the minimum time required.[2][5]2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., N₂ or Ar) to prevent hydrolysis from atmospheric moisture. Use anhydrous solvents.[5] |
| Side Reactions | Competing reactions can consume the starting material or the product, leading to a lower yield of the desired acid chloride. See the "Side Reactions FAQ" section for more details. | Strategic Adjustments: 1. Choice of Chlorinating Agent: Oxalyl chloride is often milder and can sometimes provide cleaner reactions than thionyl chloride, which can lead to charring with sensitive substrates.[6][7]2. Catalyst Use: For reactions with oxalyl chloride, a catalytic amount of DMF is typically required. For thionyl chloride, DMF can also be used as a catalyst. Ensure the optimal catalytic amount is used, as excess can lead to side reactions.[3][8] |
Issue 2: Product is Contaminated with a Persistent Impurity
Symptoms:
-
The isolated product shows an extra spot on the TLC plate that is difficult to remove by standard purification.
-
¹H or ¹³C NMR spectra show unexpected peaks.
-
Mass spectrometry indicates the presence of a higher molecular weight species.
Potential Cause & Solution: Anhydride Formation
A common side reaction is the formation of the corresponding carboxylic anhydride. This occurs when the newly formed acid chloride reacts with the unreacted starting carboxylic acid.
Mechanism of Anhydride Formation
Caption: Formation of a symmetrical anhydride impurity.
Troubleshooting Steps:
-
Control Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) slowly to the solution of the carboxylic acid. This maintains a low concentration of the acid chloride initially, minimizing its opportunity to react with the remaining starting material.
-
Optimize Stoichiometry: Using a slight excess of the chlorinating agent helps to quickly convert all the starting carboxylic acid, leaving less available to form the anhydride.[5]
-
Purification: If the anhydride does form, it can sometimes be challenging to separate from the acid chloride due to similar polarities. Recrystallization or careful column chromatography may be required. Converting the crude product back to the carboxylic acid and re-subjecting it to the chlorination reaction can also be a viable, albeit less direct, strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of?
Beyond anhydride formation, other side reactions can occur depending on the specific conditions and reagents used.
-
Reaction with Solvent: If solvents with active protons are used (e.g., alcohols), they will react with the acid chloride to form esters. It is crucial to use inert, anhydrous solvents like dichloromethane (DCM), chloroform, or toluene.
-
Decarbonylation: With oxalyl chloride, particularly at higher temperatures, decarbonylation of the acid chloride can sometimes be observed, though this is less common for aromatic acid chlorides.
-
Ring Substitution/Reactions: While the quinoline ring is relatively stable, harsh conditions (e.g., very high temperatures, strong Lewis acids) could potentially lead to undesired reactions on the aromatic system. However, under standard acid chloride formation conditions, this is unlikely.
-
Vilsmeier-Haack Type Side Reactions: When using thionyl chloride or oxalyl chloride with a catalytic amount of DMF, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) is formed as the active species.[7][9][10] While this is the intended catalytic cycle, excess DMF or high temperatures can sometimes lead to side reactions involving this highly reactive intermediate.[8]
Visualizing the Catalytic Cycle and a Potential Side Reaction
Caption: Catalytic cycle for acid chloride formation and a potential side reaction pathway.
Q2: Should I use thionyl chloride or oxalyl chloride?
The choice between thionyl chloride and oxalyl chloride depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.
| Reagent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | - Inexpensive- Gaseous byproducts (SO₂ and HCl) are easily removed[8]- Can be used as both reagent and solvent[3] | - Higher reaction temperatures may be needed[4]- Can cause charring with sensitive substrates- SO₂ can be difficult to remove from high-boiling solvents |
| Oxalyl Chloride ((COCl)₂) | - Milder reaction conditions (often room temperature)[4][8]- Gaseous byproducts (CO, CO₂, and HCl) are volatile and easily removed[7]- Generally gives cleaner reactions and higher purity products[2][6] | - More expensive than thionyl chloride[7]- Requires a catalytic amount of DMF[3]- More toxic |
Recommendation: For laboratory-scale synthesis where high purity is critical, oxalyl chloride with catalytic DMF in an inert solvent like DCM is often the preferred method .[3] For larger-scale industrial processes, the cost-effectiveness of thionyl chloride may be a deciding factor.[6]
Q3: What is the role of DMF, and how much should I use?
Dimethylformamide (DMF) acts as a catalyst in these reactions by forming the highly reactive Vilsmeier reagent with the chlorinating agent.[7][9][10] This intermediate then reacts with the carboxylic acid to form the acid chloride.
-
Amount: Only a catalytic amount is needed. Typically, this ranges from a few drops to 0.05 equivalents relative to the carboxylic acid.[8]
-
Caution: Using a stoichiometric amount or a large excess of DMF is unnecessary and can lead to side reactions and purification difficulties.[5][8]
Experimental Protocols
Protocol 1: Synthesis using Oxalyl Chloride (Recommended for High Purity)
Materials:
-
2-Chloroquinoline-4-carboxylic acid
-
Oxalyl chloride (2.0 M in DCM is convenient)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl, CO, and CO₂ to a fume hood).
-
Place the 2-chloroquinoline-4-carboxylic acid (1.0 eq) in the flask and add anhydrous DCM (approx. 10 mL per gram of acid).
-
Begin stirring to create a suspension.
-
Add a catalytic amount of anhydrous DMF (e.g., 1 drop per 5-10 mmol of acid).[3]
-
Slowly add oxalyl chloride (1.5 eq) dropwise from the dropping funnel over 15-20 minutes at room temperature.
-
Observe gas evolution. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction mixture becomes a clear solution and gas evolution ceases.[4]
-
Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester formation by TLC against the starting acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude this compound (often a solid) can be used directly or purified by recrystallization from an anhydrous non-polar solvent if necessary.
Troubleshooting Workflow for Protocol 1
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. Cas 2388-32-1,this compound | lookchem [lookchem.com]
- 2. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. columbia.edu [columbia.edu]
Technical Support Center: Purification of Crude 2-Chloroquinoline-4-carbonyl chloride
Welcome to the technical support guide for the purification of 2-chloroquinoline-4-carbonyl chloride. This document is designed for researchers, chemists, and drug development professionals who work with this highly reactive intermediate. The inherent reactivity of the acyl chloride functional group, particularly its sensitivity to moisture, presents unique challenges in purification. This guide provides practical, field-tested solutions to common issues encountered during the experimental workflow, ensuring you can achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered when handling crude this compound.
Q1: My crude product is a dark-colored oil or tar, but the literature reports a solid. What went wrong?
A1: This is a frequent issue and can stem from several sources. Firstly, residual chlorinating agents like thionyl chloride or solvents can depress the melting point, resulting in an oil. Secondly, excessive heating or prolonged reaction times during synthesis can lead to decomposition and the formation of polymeric, tarry materials[1][2]. To address this, ensure the excess chlorinating agent and reaction solvent are thoroughly removed under reduced pressure. A useful technique is co-evaporation with an anhydrous, non-polar solvent like toluene, which can help azeotropically remove final traces of volatile impurities[1].
Q2: What are the primary impurities I should expect in my crude this compound?
A2: The most common impurities are directly related to the synthesis, which typically involves treating 2-chloroquinoline-4-carboxylic acid with a chlorinating agent. Expect to find:
-
Unreacted Starting Material: 2-chloroquinoline-4-carboxylic acid[1][3].
-
Hydrolysis Product: The primary impurity, identical to the starting material, formed if the crude product is exposed to atmospheric or solvent moisture at any stage[4][5].
-
Residual Chlorinating Agent: Excess thionyl chloride or oxalyl chloride[1].
-
Catalyst-Related Byproducts: If a catalyst such as N,N-dimethylformamide (DMF) is used with oxalyl chloride, byproducts from the formation of a Vilsmeier-type reagent can be present[1][6].
Q3: Can I purify this compound using silica gel column chromatography?
A3: This is strongly discouraged. Acyl chlorides are highly electrophilic and will react with the hydroxyl groups on the surface of silica gel, which acts as a nucleophile. This will lead to the covalent bonding of your compound to the stationary phase and significant hydrolysis, resulting in very low or no recovery of the desired product. Purification methods should avoid protic materials and conditions.
Q4: How should I properly store the purified product to prevent degradation?
A4: Due to its high reactivity with water, stringent storage conditions are mandatory. The purified product must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (nitrogen or argon) to exclude all moisture and air[7][8][9]. Storing the container in a desiccator inside a refrigerator (2-8°C) will further minimize degradation[10]. It is also good practice to store the material in smaller, single-use aliquots to prevent repeated exposure of the bulk material to the atmosphere[9].
Q5: What is the best way to monitor the progress of the synthesis reaction?
A5: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) can be unreliable due to streaking and on-plate decomposition. A more robust method is to quench a small aliquot of the reaction mixture with a nucleophile to form a stable derivative. For example, adding a few drops of the reaction mixture to methanol will form the corresponding methyl ester, which is stable and chromatographs well. By comparing the TLC spot of this derivative to a spot of the starting carboxylic acid, you can effectively monitor the disappearance of the starting material[1].
Section 2: Troubleshooting Guide: Common Impurities and Removal Strategies
This table provides a systematic approach to identifying and eliminating the most common impurities found in crude this compound.
| Impurity | Likely Source | Identification Method | Recommended Removal Strategy |
| 2-Chloroquinoline-4-carboxylic acid | Incomplete reaction or hydrolysis of the product.[1] | TLC: Spot will co-elute with the starting material. IR Spectroscopy: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch at ~1700 cm⁻¹. | 1. Optimize Synthesis: Drive the reaction to completion by using a slight excess (1.2-1.5 eq.) of the chlorinating agent and ensuring sufficient reaction time[1]. 2. Anhydrous Recrystallization: If the crude product is solid, recrystallize from a hot, anhydrous, non-polar solvent like benzene or toluene. The less polar acyl chloride should be less soluble in the cold solvent than the more polar carboxylic acid. |
| Residual Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Excess reagent used during synthesis. | Odor: Pungent, sharp odor. ¹H NMR: May not be directly visible, but byproducts might be. The crude product may appear as an oil or low-melting solid. | 1. Evaporation: Remove under high vacuum using a rotary evaporator. A cold trap is essential to protect the vacuum pump[1]. 2. Toluene Chase: Add anhydrous toluene to the crude product and evaporate again. Repeat 2-3 times to azeotropically remove the last traces[1]. |
| Vilsmeier-Haack Byproducts | Use of DMF as a catalyst with oxalyl chloride.[1][6] | ¹H NMR: Presence of unexpected signals, possibly in the formyl region. | 1. Use Catalytic Amounts: Ensure only a catalytic amount (1-2 drops) of DMF is used[1]. 2. Recrystallization: These byproducts are often highly polar and may be removed during recrystallization. |
Section 3: Visual Workflow for Troubleshooting & Purification
The following diagram outlines a logical workflow for assessing the crude product and selecting an appropriate purification strategy.
Caption: Troubleshooting workflow for crude product purification.
Section 4: Experimental Protocols
Safety First: this compound is a corrosive and moisture-sensitive compound. It reacts with water to release toxic and corrosive HCl gas[7][11]. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8].
Protocol 1: Purification by Removal of Volatiles (for Direct Use)
This method is suitable when the synthesis has proceeded to high conversion and the primary impurities are the excess chlorinating agent and solvent.
-
Setup: Assemble a rotary evaporator with a dry ice/acetone or liquid nitrogen cold trap to protect the vacuum pump. Ensure all glassware is flame-dried or oven-dried before use.
-
Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent and excess chlorinating agent.
-
Co-evaporation: Add a volume of anhydrous toluene (approx. equal to the initial volume of the crude product) to the flask.
-
Repeat: Concentrate the mixture again on the rotary evaporator. Repeat the toluene addition and evaporation cycle two more times to ensure all volatile residues are removed.
-
Final Drying: Place the flask containing the crude product under high vacuum for 1-2 hours to obtain the final product, which can often be used directly in the next synthetic step[1].
Protocol 2: Purification by Anhydrous Recrystallization
This is the preferred method for removing non-volatile impurities like the unreacted starting material.
-
Solvent Selection: Choose a non-polar, anhydrous solvent in which the acyl chloride is sparingly soluble at room temperature but soluble when hot. Anhydrous toluene or benzene are common choices[10].
-
Dissolution: In a flame-dried flask under an inert atmosphere, add the crude solid. Add the minimum amount of hot anhydrous solvent required to fully dissolve the solid with stirring.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to form crystals. If no crystals form, gently scratching the inside of the flask with a glass rod may induce crystallization[7]. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by filtration. This must be done under anhydrous conditions, for example, using a Schlenk filter funnel under a positive pressure of nitrogen.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Store immediately under an inert atmosphere as described in the FAQ section.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. This compound (2388-32-1) for sale [vulcanchem.com]
- 6. ijsr.net [ijsr.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wcu.edu [wcu.edu]
- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lookchem.com [lookchem.com]
- 11. nj.gov [nj.gov]
Technical Support Center: Purification of 2-Chloroquinoline-4-carbonyl chloride
<_content_type_technical_support_center> <_topic_removing_unreacted_starting_material_from_2-chloroquinoline-4-carbonyl_chloride> <_audience_researchers,_scientists,_and_drug_development_professionals> <_core_requirements> <_part_1_core_directive_autonomy> <_full_editorial_control_to_structure_this_guide> <_do_not_follow_a_rigid_pre-set_template> <analyze_the_specific_nature_of_the{topic}_and_design_a_structure_that_best_tells_the_in-depth_technical_guide> <part_2_scientific_integrity&_logic_e-e-a-t> <_as_a_senior_application_scientist,_synthesize_technical_accuracy_with_field-proven_insights> <_narrative_should_follow_these_three_pillars> <expertise&_experience_do_not_just_list_steps;_explain_the_causality_behind_experimental_choices> <_trustworthiness_every_protocol_described_must_be_a_self-validating_system> <authoritative_grounding&_comprehensive_references> <_in-text_citations_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text> <_reference_list_output_at_the_very_end_of_the_content,generate_a_complete"references"_section> <_consolidate_all_sources_cited_into_a_numbered_list_including_the_title,_source,_and_a_valid,_clickable_url_for_verification> <_link_integrity_use_real,_verified_urls_provided_by_the_grounding_tool> <_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link> <part_3_visualization&_formatting> <_data_presentation> <_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison> <_experimental_protocols> <_provide_detailed,_step-by-step_methodologies_for_all_key_experiments/workflows_cited> <_mandatory_visualization> <_create_diagrams_for_all_described_signaling_pathways,_experimental_workflows,_or_logical_relationships_using_graphviz_dot_language> <_enclose_all_dot_scripts_within_a_dot_code_block> <provide_a_brief,descriptive_caption_directly_below_each_generated_diagram_within_100_characters> <diagram_specifications> <max_width_760px> <color_contrast_rule_ensure_sufficient_contrast_between_arrow/symbol_colors_and_their_background> <avoid_using_the_same_color_for_foreground_elements> <node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node's_background_fillcolor> <color_palette#4285f4,#ea4335,#fbbc05,#34a853,#ffffff,#f1f3f4,#202124,#5f6368>
A Guide for Synthetic Chemists
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and frequently asked questions for removing unreacted starting material from 2-chloroquinoline-4-carbonyl chloride. As a highly reactive intermediate, the purity of this compound is paramount for the success of subsequent reactions in pharmaceutical and materials science research. This document offers practical, field-tested advice to help you navigate the common challenges associated with its purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should expect, and how can I detect it?
Answer: The most common impurity is the unreacted starting material, 2-chloroquinoline-4-carboxylic acid. This is because the synthesis involves the conversion of the carboxylic acid to the acid chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3][4] Incomplete reaction is a frequent issue.
Causality: The conversion from a carboxylic acid to an acid chloride involves replacing a hydroxyl (-OH) group with a chlorine (-Cl) atom.[1][2] While effective, if the reaction conditions (time, temperature, stoichiometry) are not optimal, some carboxylic acid will remain.
Detection Protocol: Thin-Layer Chromatography (TLC)
TLC is the most straightforward method to visualize the presence of the starting material. However, acid chlorides are notoriously unstable on silica gel plates and can hydrolyze back to the carboxylic acid during analysis, giving a misleading result.[5][6]
Self-Validating TLC Protocol:
-
Prepare Samples:
-
SM: A spot of the pure starting material (2-chloroquinoline-4-carboxylic acid).
-
Crude: A spot of your crude reaction mixture.
-
Derivatized Crude: Take a small aliquot of your crude reaction mixture, add a few drops of methanol (MeOH), and warm gently for a few minutes. This converts the reactive acid chloride into its more stable methyl ester.[5][6]
-
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point.
-
Analysis:
-
The carboxylic acid (SM) is highly polar and will have a low Rf value (it won't move far up the plate).
-
The methyl ester (in the "Derivatized Crude" lane) is much less polar and will have a high Rf value.
-
If you see a spot in your "Derivatized Crude" lane that corresponds to the Rf of the "SM" lane, you have unreacted starting material. The crude acid chloride itself may streak or show a spot at the acid's Rf due to on-plate hydrolysis.[7]
-
Q2: What is the most reliable method for removing the unreacted carboxylic acid?
Answer: The most effective method is recrystallization from a non-polar, anhydrous solvent.
Causality: This technique exploits the significant difference in polarity and solubility between the carboxylic acid and the acid chloride. The carboxylic acid, with its ability to hydrogen bond, is significantly more polar and less soluble in non-polar solvents than the corresponding acid chloride.
Physical Properties Comparison:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity & Solubility |
| 2-Chloroquinoline-4-carboxylic acid | 207.61[8][9] | ~244[10] | High polarity; poorly soluble in non-polar solvents like benzene, toluene, or hexane. |
| This compound | 226.06[11][12] | ~89 (in Benzene)[13] | Lower polarity; soluble in hot non-polar solvents. |
Detailed Recrystallization Protocol:
-
Solvent Selection: Anhydrous toluene or a toluene/hexane mixture is highly recommended. Benzene is also effective but is often avoided due to toxicity. Crucially, all solvents must be anhydrous to prevent hydrolysis of the acid chloride.[11][14]
-
Dissolution: Place the crude solid in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Add a minimal amount of hot toluene to dissolve the crude product completely. The less soluble carboxylic acid may remain as a fine precipitate.
-
Hot Filtration (if necessary): If a significant amount of solid (the carboxylic acid) does not dissolve, perform a hot filtration to remove it. This step must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold, anhydrous hexane to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Verification: The success of the recrystallization can be confirmed by the TLC method described in Q1 and by obtaining a sharp melting point consistent with the pure product.
Q3: Recrystallization isn't working well. The product is "oiling out" or recovery is very low. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Low recovery suggests the product is too soluble in the chosen solvent even at low temperatures.
Troubleshooting Strategies:
-
For Oiling Out:
-
Causality: The product is coming out of solution above its melting point.
-
Solution 1: Lower the Temperature. Add more solvent to the hot solution to ensure it is not oversaturated, then allow it to cool much more slowly. Do not place it directly in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
-
Solution 2: Change Solvent System. Switch to a lower-boiling solvent system. For example, if you are using toluene (boiling point ~111°C), try switching to benzene (boiling point ~80°C) or a mixture of a good solvent and a poor solvent, like dichloromethane/hexane.
-
-
For Low Recovery:
-
Causality: The acid chloride is too soluble in the solvent.
-
Solution: Add an Anti-solvent. After dissolving the crude product in a minimum of hot toluene, slowly add a less polar "anti-solvent" like anhydrous hexane until the solution becomes slightly cloudy. Then, allow it to cool. This decreases the overall solubility of the product, promoting crystallization and improving recovery.
-
Q4: Are there alternative purification methods if recrystallization fails?
Answer: Yes. If recrystallization is problematic, you can use a simpler trituration or solvent wash technique. Chromatography is generally not recommended.
Method 1: Trituration/Washing
This method is faster than recrystallization and is effective if the starting material is the primary impurity.
Protocol:
-
Place the crude solid in a flask.
-
Add a small volume of a cold, anhydrous non-polar solvent in which the acid chloride has minimal solubility but the impurities are somewhat soluble (e.g., dry diethyl ether or a hexane/toluene mixture).
-
Stir or swirl the slurry vigorously for 10-15 minutes. The solid product should be "washed" by the solvent.
-
Filter the solid, wash with a little more cold solvent, and dry under vacuum.
Causality: This process physically washes away more soluble impurities from the surface of the less soluble solid product. It is less rigorous than recrystallization but can significantly improve purity.
Method 2: Why to Avoid Column Chromatography
While tempting, flash column chromatography on silica gel is strongly discouraged for acid chlorides.[5]
Causality: Silica gel has a surface rich in hydroxyl (-OH) groups, which are nucleophilic and acidic. The highly electrophilic acid chloride will react with the silica gel, leading to decomposition and hydrolysis back to the carboxylic acid.[5][15] This results in low recovery and poor separation.
References
- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Acyl chloride on TLC - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound (2388-32-1) for sale [vulcanchem.com]
- 12. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Acylation with 2-Chloroquinoline-4-carbonyl chloride
Welcome to the technical support center for optimizing reaction conditions for acylation with 2-chloroquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction
This compound is a highly reactive and versatile building block in medicinal chemistry and materials science. Its bifunctional nature, possessing a reactive acyl chloride at the C4 position and a displaceable chlorine at the C2 position, allows for the synthesis of a diverse array of quinoline derivatives.[1] However, this high reactivity also presents unique challenges. This guide provides a structured approach to troubleshoot and optimize your acylation reactions, ensuring high yields and purity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is significantly lower than expected. What are the common causes and how can I fix this?
A: Low yields in acylation reactions with this compound can stem from several factors, primarily related to reagent stability, reaction conditions, and the nature of your nucleophile.
1. Degradation of this compound:
-
Causality: Acyl chlorides are highly susceptible to hydrolysis.[1] Any moisture present in your reaction setup—from solvents, reagents, or glassware—will convert the acyl chloride back to its less reactive carboxylic acid precursor, 2-chloroquinoline-4-carboxylic acid.[2][3] This is often the primary culprit for failed reactions.
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (Nitrogen or Argon).
-
Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices.[4][5]
-
Reagent Quality: Use freshly opened or properly stored this compound. If the reagent is old or has been exposed to air, its quality may be compromised.
-
2. Inactive Nucleophile:
-
Causality: The nucleophilicity of your amine or alcohol is critical. Sterically hindered nucleophiles or those with electron-withdrawing groups will react more slowly. For instance, anilines with strong electron-withdrawing groups are less nucleophilic than simple alkylamines.
-
Solution:
-
Increase Reaction Temperature: For less reactive nucleophiles, gentle heating (e.g., 40-60°C) may be required to overcome the activation energy. Monitor the reaction closely to avoid side reactions.
-
Use a More Forcing Solvent: In some cases, switching to a higher-boiling-point solvent like DMF can be beneficial, but be aware that DMF can participate in side reactions (see Issue 2).
-
Consider Catalysis: For acylation of alcohols (esterification), the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction.
-
3. Inefficient Acid Scavenging (for Amine Acylations):
-
Causality: The acylation of an amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction after 50% conversion if no base is present.
-
Solution:
-
Use a Non-Nucleophilic Base: Add at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to scavenge the HCl produced.[4][6] It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Order of Addition: It is crucial to add the acyl chloride solution dropwise to a solution of the amine and the base, not the other way around.[5] This maintains a low concentration of the highly reactive acyl chloride and minimizes side reactions.
-
4. Sub-optimal Reaction Temperature:
-
Causality: The reaction is typically exothermic.[7] Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in an impractically slow reaction rate.
-
Solution:
Below is a troubleshooting workflow for low yield scenarios:
Caption: A stepwise workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products/Byproducts
Q: My reaction mixture shows multiple spots on TLC/peaks in LC-MS. What are the likely byproducts and how can I suppress their formation?
A: The formation of multiple products is a common issue arising from the bifunctional nature of the starting material and the reactivity of the solvent or base.
1. Hydrolysis Product:
-
Identity: 2-Chloroquinoline-4-carboxylic acid.
-
Causality: As mentioned, this is due to the presence of water.
-
Solution: Rigorously follow anhydrous procedures.
2. Reaction at the C2-Chloro Position:
-
Identity: Nucleophilic aromatic substitution (SNAr) product where the nucleophile has displaced the chlorine at the C2 position.
-
Causality: While the acyl chloride is more reactive, under certain conditions (e.g., prolonged heating, use of highly nucleophilic species), substitution at the C2 position can occur.
-
Solution:
-
Maintain Low Temperatures: Perform the reaction at 0°C to room temperature to favor acylation over SNAr.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-reaction.
-
3. Byproducts from Solvent/Base:
-
Identity: Varies depending on the reagents. For example, if DMF is used as a solvent, it can react with the acyl chloride to form a Vilsmeier-type intermediate, which can lead to other products.[8]
-
Causality: High temperatures can promote reactions with solvents that are generally considered inert.
-
Solution:
-
Choose Inert Solvents: Prefer DCM, THF, or acetonitrile over DMF or DMSO unless higher temperatures are necessary.
-
Use Non-Nucleophilic Bases: DIEA is more sterically hindered and less nucleophilic than TEA, which can sometimes be advantageous in preventing base-related side reactions.
-
Issue 3: Difficulty in Monitoring Reaction Progress by TLC
Q: I am having trouble seeing a clear conversion on my TLC plate. The spot for my starting acyl chloride seems to persist or streak.
A: This is a classic problem when working with highly reactive species like acyl chlorides.
-
Causality: this compound is highly likely to hydrolyze back to the carboxylic acid on the silica gel of the TLC plate, which is acidic and contains adsorbed water.[3] Therefore, the spot you are observing may be the carboxylic acid, not the unreacted acyl chloride.
-
Solution:
-
Indirect Monitoring (Quench-TLC): A reliable method is to take a small aliquot from the reaction mixture and quench it with a few drops of anhydrous methanol. This rapidly and cleanly converts any remaining acyl chloride into the corresponding methyl ester. The resulting ester is stable on silica gel. You can then run a TLC comparing your starting nucleophile, the quenched reaction aliquot, and a co-spot. A new, less polar spot (the methyl ester) will indicate the presence of unreacted acyl chloride, and you can monitor its disappearance over time.[3]
-
LC-MS Analysis: If available, LC-MS is the most definitive method for monitoring the reaction, as it directly observes the mass of the reactants and products in solution without the risk of hydrolysis on a stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for acylating an amine with this compound?
A: A robust starting point for acylating a primary or secondary amine is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for many organics, inert, and easily removed.[4] |
| Stoichiometry | Amine (1.0 eq.), Acyl Chloride (1.05-1.1 eq.), Base (1.1-1.2 eq.) | A slight excess of the acylating agent ensures full conversion of the valuable amine. The base neutralizes the HCl byproduct.[6] |
| Base | Triethylamine (TEA) or DIEA | Non-nucleophilic and effective at scavenging HCl.[4] |
| Temperature | 0°C to Room Temperature | Controls the exothermic reaction and minimizes side products.[5] |
| Procedure | Dissolve amine and base in DCM. Cool to 0°C. Add a solution of the acyl chloride in DCM dropwise. Stir and warm to RT. | Standard Schotten-Baumann conditions adapted for this substrate.[6] |
Q2: Can I perform a Friedel-Crafts acylation with this compound?
A: No, a standard Friedel-Crafts acylation on an aromatic substrate is not feasible with this reagent. The quinoline nitrogen is a Lewis base that will coordinate to and neutralize the Lewis acid catalyst (e.g., AlCl₃), effectively poisoning it.[9] This coordination also strongly deactivates the quinoline ring towards further electrophilic substitution.[10][11]
Q3: How should I store this compound?
A: It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator to protect it from moisture.[12] Refrigeration is recommended to minimize decomposition over time.
Q4: My nucleophile is an alcohol. What changes should I make to the standard protocol?
A: For the synthesis of esters from alcohols, the conditions are slightly different:
-
Base: While a stoichiometric amount of a non-nucleophilic base like TEA or DIEA is still used to scavenge HCl, the addition of a catalytic amount (0.05-0.1 eq.) of 4-Dimethylaminopyridine (DMAP) is highly recommended.
-
Causality: DMAP acts as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the less nucleophilic alcohol.
-
Temperature: Reactions with alcohols may require longer reaction times or gentle heating, depending on the alcohol's reactivity.
A typical workflow for acylation is presented below:
Caption: General experimental workflow for acylation.
Q5: What is the best way to purify the final acylated product?
A: The purification method depends on the properties of your product.
-
Column Chromatography: This is the most common method. Use a silica gel stationary phase with a solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration).
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for obtaining highly pure material.
-
Aqueous Workup: Before purification, a standard aqueous workup is essential. This typically involves quenching the reaction with water or a dilute acid (like 1M HCl) to remove the base and any unreacted starting materials, followed by extraction of the product into an organic solvent like DCM or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[13]
References
- 1. This compound (2388-32-1) for sale [vulcanchem.com]
- 2. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. ijsr.net [ijsr.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. This compound | 2388-32-1 [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Hydrolysis of 2-Chloroquinoline-4-carbonyl chloride and prevention
Technical Support Center: 2-Chloroquinoline-4-carbonyl chloride
A Guide for Researchers on Preventing and Troubleshooting Hydrolysis
Welcome to the technical support center. As a Senior Application Scientist, I understand the challenges that can arise when working with highly reactive reagents like this compound. Its susceptibility to hydrolysis is a primary concern that can impact reaction yields and purity. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues you may encounter and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to hydrolysis? What is the chemical mechanism?
A: The high reactivity of this compound stems from the chemical nature of the acyl chloride functional group. The carbonyl carbon is highly electrophilic (electron-deficient) for two main reasons:
-
Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon.
-
Polarized Pi-Bond: The carbon-oxygen double bond is inherently polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen.[1]
This extreme electrophilicity makes the carbonyl carbon a prime target for attack by nucleophiles. Water, although a weak nucleophile, is often present in solvents or the atmosphere and can readily attack the acyl chloride.[2][3]
The reaction proceeds via a nucleophilic addition-elimination mechanism .[2][4] First, a water molecule adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A final deprotonation step yields the final products: 2-chloroquinoline-4-carboxylic acid and hydrochloric acid (HCl).[2]
View Hydrolysis Mechanism Diagram
Caption: Nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Q2: My reaction failed or gave a very low yield. How can I tell if hydrolysis of the starting material was the cause?
A: Hydrolysis is a primary suspect when reactions involving acyl chlorides fail. Here’s how to troubleshoot:
-
Check for a Precipitate: The hydrolysis product, 2-chloroquinoline-4-carboxylic acid, is a solid that is generally less soluble in common non-polar organic solvents (like DCM or THF) than the acyl chloride.[5][6] If you observe a white or grey solid crashing out of your reaction mixture, it could be the carboxylic acid.
-
Co-spot on TLC: Spot your reaction mixture alongside the this compound starting material and, if available, a standard of 2-chloroquinoline-4-carboxylic acid. The presence of a new, more polar spot corresponding to the carboxylic acid is a strong indicator of hydrolysis.
-
Analyze by LC-MS or HPLC: This is the most definitive method. An HPLC method can be used to separate and identify this compound from its hydrolysis product.[7] Mass spectrometry will show a peak corresponding to the molecular weight of 2-chloroquinoline-4-carboxylic acid (207.61 g/mol ).[8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₀H₅Cl₂NO | 226.06 | Not specified, likely solid |
| 2-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 207.62 | White or grey solid |
Data sourced from PubChem and commercial supplier data.[6][9]
Q3: What are the absolute best practices for storing and handling this reagent to prevent premature hydrolysis?
A: Prevention is critical. Because acyl chlorides are so moisture-sensitive, stringent handling and storage are non-negotiable.[3]
-
Storage:
-
Temperature: Store in a freezer, preferably at -20°C, to slow down any potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The vial or bottle should have a secure, tight-fitting cap with a PTFE liner.
-
Environment: Keep the container inside a desiccator, even when in the freezer, to provide an extra layer of protection against ambient moisture.
-
-
Handling:
-
Inert Atmosphere: Always handle the solid in a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).
-
Temperature Acclimation: Before opening, allow the container to warm to room temperature while still inside a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Weigh the required amount quickly. If you do not have a glovebox, consider weighing it into a flask that is continuously being purged with an inert gas.
-
Solvents: Use only anhydrous (dry) solvents from a reliable source, such as a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
Q4: I need to run an amidation reaction. Can you provide a detailed protocol that minimizes the risk of hydrolysis?
A: Certainly. This protocol for forming an amide is designed with multiple checkpoints to exclude water and ensure the acyl chloride reacts with your amine, not with residual moisture. The key is a completely anhydrous setup and the use of a base to scavenge the HCl byproduct.[10][11]
View Recommended Experimental Workflow Diagram
References
- 1. fiveable.me [fiveable.me]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 4. savemyexams.com [savemyexams.com]
- 5. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloroquinoline Derivatives
Welcome to the technical support center for the synthesis of 2-chloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to improving reaction yield.
Introduction
2-Chloroquinolines are versatile intermediates in organic synthesis, serving as crucial building blocks for a wide range of biologically active compounds.[1] The Vilsmeier-Haack reaction is a cornerstone for their synthesis, typically involving the reaction of an acetanilide with a Vilsmeier reagent (commonly formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[2][3] While effective, this reaction can be sensitive to various parameters, often leading to challenges with yield and purity. This guide provides practical, experience-based solutions to overcome these hurdles.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
Low yields in 2-chloroquinoline synthesis can often be traced back to a few key areas. The following Q&A format addresses specific problems with detailed explanations and actionable solutions.
Q1: My Vilsmeier-Haack reaction is resulting in a very low yield or no product at all. What are the most common causes?
A1: A low or zero yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF is anhydrous and the POCl₃ is fresh. The molar ratio of the reagents is also critical. An excess of the Vilsmeier reagent is often necessary. For instance, a molar proportion of 12 moles of POCl₃ per mole of acetanilide has been shown to provide maximum yield in some cases. An alternative, efficient procedure uses 4.5 equivalents of phosphorus pentachloride (PCl₅) and 3 equivalents of DMF.[4]
-
Reaction Temperature: Temperature control is paramount. The initial formation of the Vilsmeier reagent should be performed at a low temperature (0-5°C) to prevent its decomposition.[5] Subsequently, the reaction mixture is typically heated to promote cyclization, with optimal temperatures often ranging from 80-100°C.[4] Insufficient heating will lead to an incomplete reaction, while excessive temperatures can cause decomposition and tar formation.[6]
-
Substrate Reactivity: The electronic properties of the starting acetanilide significantly influence the reaction's success. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to better yields.[7] Conversely, strong electron-withdrawing groups can deactivate the ring, making the electrophilic cyclization step more difficult and potentially halting the reaction.[6]
Q2: I am observing significant tar formation in my reaction mixture, making work-up and purification difficult. How can I minimize this?
A2: Tar formation is a common side reaction, often due to the harsh acidic conditions and elevated temperatures causing polymerization of reactants and intermediates.[8]
-
Optimize Temperature and Reaction Time: Avoid excessively high temperatures during the heating phase.[8] A gradual increase in temperature and careful monitoring can prevent runaway reactions that lead to charring. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.[9]
-
Controlled Addition of Reagents: The slow, dropwise addition of POCl₃ to DMF at a low temperature is crucial for controlled formation of the Vilsmeier reagent and to dissipate heat.[5] Similarly, adding the acetanilide portion-wise can help manage the reaction exotherm.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This helps to maintain a homogenous mixture, improve heat transfer, and prevent the formation of localized hotspots where decomposition is more likely to occur.[8]
Q3: The purification of my crude 2-chloroquinoline derivative is proving to be a major challenge. What are the best practices?
A3: The work-up and purification steps are critical for obtaining a high-purity product.
-
Careful Quenching: The reaction mixture is typically a viscous oil. It should be cooled to room temperature and then carefully poured onto a large volume of crushed ice or ice-cold water with vigorous stirring.[3] This hydrolyzes any remaining Vilsmeier reagent and precipitates the crude product.
-
Neutralization: After quenching, the acidic solution needs to be neutralized. This is typically done by adding a base, such as a concentrated sodium hydroxide solution, until the solution is strongly basic.[6][8] This step liberates the quinoline base.
-
Extraction and Crystallization: The crude product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3][9] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[9] The resulting crude solid can often be purified by recrystallization from a suitable solvent, such as aqueous ethanol or ethyl acetate.[3]
Frequently Asked Questions (FAQs)
Q4: Can I use other chlorinating agents besides POCl₃?
A4: Yes, other chlorinating agents can be used. Phosphorus pentachloride (PCl₅) has been reported as an effective alternative to POCl₃, sometimes offering good yields for activated acetanilides.[4][10] Thionyl chloride (SOCl₂) can also be used to generate the Vilsmeier reagent from DMF.[10][11] The choice of chlorinating agent may depend on the specific substrate and desired reaction conditions.
Q5: How do substituents on the aniline ring of the acetanilide affect the reaction?
A5: Substituents have a significant impact on both the yield and the regioselectivity of the cyclization.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) at the meta-position of the acetanilide can facilitate cyclization and lead to good yields.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) can deactivate the ring, making the electrophilic substitution more difficult and potentially leading to lower yields.[6]
-
Regioselectivity: The position of the substituent will direct the cyclization, leading to the formation of specific isomers. Careful consideration of the starting material is necessary to obtain the desired substituted 2-chloroquinoline.
Q6: My reaction seems to stall and is incomplete even after prolonged heating. What should I do?
A6: An incomplete reaction can be frustrating. Here are a few things to consider:
-
Increase Reagent Stoichiometry: If you suspect the Vilsmeier reagent has been consumed or decomposed, you could try adding another portion of the pre-formed reagent to the reaction mixture.
-
Elevate the Temperature (cautiously): If the reaction is sluggish, a modest increase in temperature (e.g., in 10°C increments) might be beneficial.[12] However, monitor closely for any signs of decomposition.
-
Catalyst Addition: While the Vilsmeier-Haack reaction is typically not catalyzed in the traditional sense, the addition of certain transition metal ions has been reported to affect the synthesis of quinolines in some cases.[10][11]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
This protocol describes a general procedure for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3-15 mmol). Cool the flask in an ice-salt bath to 0-5°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12-60 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.[5][7]
-
Substrate Addition: Once the addition of POCl₃ is complete, add the corresponding N-arylacetamide (1-5 mmol) portion-wise to the reaction mixture while maintaining the low temperature.[3]
-
Reaction: After the addition of the acetanilide, slowly allow the reaction mixture to warm to room temperature and then heat it in a water bath or oil bath to 80-90°C for approximately 4-10 hours.[5] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 300 mL of crushed ice with constant stirring.[3]
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol or ethyl acetate.[3]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| POCl₃:Acetanilide Ratio | 12:1 (molar) | Ensures complete conversion and can maximize yield. |
| DMF:Acetanilide Ratio | 3:1 to 10:1 (molar) | Acts as both a reagent and a solvent. |
| Initial Temperature | 0-5°C | Controls the exothermic formation of the Vilsmeier reagent and prevents its decomposition.[5] |
| Reaction Temperature | 80-100°C | Provides the necessary energy for the cyclization step.[4] |
| Reaction Time | 4-16 hours | Dependent on the substrate; should be monitored by TLC.[3][4][5] |
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. newsama.com [newsama.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. [PDF] Modified procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes using phosphorus pentachloride | Semantic Scholar [semanticscholar.org]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-Chloroquinoline-4-carbonyl chloride
Welcome to the technical support center for 2-Chloroquinoline-4-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common issues related to its reactivity, providing in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to help you navigate your experimental challenges.
Understanding the Reactivity of this compound
This compound is a highly reactive molecule due to the presence of an acyl chloride functional group. The carbonyl carbon is highly electrophilic, readily attacked by nucleophiles in a nucleophilic acyl substitution reaction.[1][2] This reactivity is fundamental to its utility in synthesizing a variety of derivatives, such as amides and esters.
However, several factors can contribute to unexpectedly low reactivity, leading to failed or low-yield reactions. This guide will walk you through a systematic approach to identifying and resolving these issues.
Troubleshooting Guide: A Question-and-Answer Approach
Here we address specific problems you might encounter during your experiments with this compound.
Question 1: My acylation reaction with an amine is sluggish or failing. What are the potential causes and how can I fix it?
Low reactivity in amide bond formation is a common challenge. Let's break down the possible reasons and solutions.
Potential Cause 1: Poor Quality of this compound
The starting material's purity is paramount. As an acyl chloride, this compound is highly susceptible to hydrolysis.[1] Exposure to moisture in the air or in solvents will convert it to the much less reactive 2-chloroquinoline-4-carboxylic acid.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your reagent. The presence of 2-chloroquinoline-4-carboxylic acid can be detected by analytical techniques such as ¹H NMR or IR spectroscopy. In the IR spectrum, the carboxylic acid will show a broad O-H stretch around 2500-3300 cm⁻¹, which is absent in the pure acyl chloride.
-
Proper Handling and Storage: Always handle this compound under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere of argon or nitrogen). Store it in a tightly sealed container in a desiccator.
-
Purification: If hydrolysis is suspected, the acyl chloride can be freshly prepared from 2-chloroquinoline-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
-
Potential Cause 2: Low Nucleophilicity of the Amine
The reactivity of the amine plays a crucial role. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic than aliphatic amines and may react slowly.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. Monitor the reaction for potential side reactions or decomposition at higher temperatures.
-
Use a Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) or a phosphine-based catalyst, can significantly accelerate the reaction.[3][] DMAP is known to form a highly reactive acylpyridinium intermediate.
-
Employ a Stronger Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the HCl generated during the reaction.[5] Using a slight excess of the base can help drive the reaction forward.
-
Potential Cause 3: Steric Hindrance
If either the amine or the acyl chloride is sterically hindered, the nucleophilic attack at the carbonyl carbon can be impeded.[6][7][8]
-
Troubleshooting Steps:
-
Prolonged Reaction Time and/or Increased Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can sometimes overcome steric barriers.
-
Use of a Coupling Agent: For particularly challenging couplings, consider converting the corresponding carboxylic acid (2-chloroquinoline-4-carboxylic acid) to an amide using standard peptide coupling reagents like DCC, EDC, or HATU.[][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the 2-chloro substituent on the quinoline ring?
The chlorine atom at the 2-position of the quinoline ring is generally less reactive towards nucleophilic aromatic substitution than the acyl chloride at the 4-position.[9] However, under certain conditions (e.g., with strong nucleophiles or at high temperatures), displacement of the 2-chloro group can occur as a side reaction. It's important to monitor your reaction for the formation of such byproducts.
Q2: How does the electronic nature of the 2-chloroquinoline moiety affect the reactivity of the carbonyl chloride?
The quinoline ring system is electron-deficient, which increases the electrophilicity of the carbonyl carbon at the 4-position. The chlorine atom at the 2-position is an electron-withdrawing group, which can further enhance this effect, making the carbonyl carbon more susceptible to nucleophilic attack.
Q3: What are the optimal solvents for reactions with this compound?
Anhydrous, non-protic solvents are recommended. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices. It is crucial to use dry solvents to prevent hydrolysis of the acyl chloride.
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
To a solution of the amine (1.0 equivalent) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalytic Acylation with DMAP
-
Follow the general procedure for amide synthesis, but add a catalytic amount of DMAP (0.05-0.1 equivalents) to the amine solution before the addition of the acyl chloride.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism of nucleophilic acyl substitution.
Caption: General mechanism of nucleophilic acyl substitution.
Data Summary
| Parameter | Observation | Potential Cause | Recommended Action |
| Reaction Progress | No product formation or slow reaction | Low reactivity of starting materials, steric hindrance | Increase temperature, add a catalyst (DMAP), use a stronger base, or consider alternative coupling agents. |
| Starting Material | Disappearance of acyl chloride without product formation | Hydrolysis of the acyl chloride | Ensure anhydrous conditions, check solvent purity, or freshly prepare the acyl chloride. |
| Side Products | Formation of unexpected byproducts | Reaction at the 2-chloro position | Use milder reaction conditions, monitor the reaction closely. |
References
- 1. This compound (2388-32-1) for sale [vulcanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloroquinoline-4-carbonyl chloride
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloroquinoline-4-carbonyl chloride. This highly reactive bifunctional molecule is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of a diverse range of quinoline derivatives.[1][2][3] However, its reactivity, particularly the acyl chloride group's sensitivity to moisture, presents unique challenges during reaction work-up.[4]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth solutions to common issues encountered in the laboratory. The advice herein is grounded in established principles of organic chemistry and aims to empower you with the knowledge to optimize your reaction outcomes, ensure product purity, and maintain a safe working environment.
Core Characteristics of this compound
Understanding the inherent chemical properties of this compound is fundamental to designing effective work-up procedures.
| Property | Implication for Work-up |
| High Reactivity of Acyl Chloride | The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and the carbonyl oxygen.[5][6] This makes it extremely susceptible to nucleophilic attack by water, alcohols, amines, and even weak nucleophiles.[4][7][8] Work-up procedures must be designed to control this reactivity. |
| Moisture Sensitivity | Like all acyl chlorides, it readily hydrolyzes in the presence of water to form the corresponding 2-chloroquinoline-4-carboxylic acid.[4][5][6][9][10][11] All glassware must be rigorously dried, and anhydrous solvents are essential. |
| Bifunctional Nature | The molecule possesses two reactive sites: the highly reactive C4-carbonyl chloride and the less reactive C2-chloro position.[1][4] The C2-chloro can be substituted by nucleophiles, but this typically requires more forcing conditions than reactions at the acyl chloride. Work-up conditions should be mild enough to avoid unintended reactions at the C2 position. |
| Byproduct Formation | Reactions involving acyl chlorides generate acidic byproducts, most commonly hydrogen chloride (HCl).[6][9][10] This acid must be neutralized during the work-up to prevent acid-catalyzed side reactions or degradation of the desired product. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Quenching
Question 1: My reaction is complete. How should I safely and effectively quench the excess this compound?
Answer: The goal of quenching is to neutralize any unreacted acyl chloride, transforming it into a species that is easily separated from your product. The choice of quenching agent depends on the nature of your desired product and the solvent system.
Option A: Quenching with Water or Aqueous Base (for Amide and Ester Products)
This is the most common method when the desired product is stable to hydrolysis and basic conditions (e.g., amides, esters).
-
Causality: Water rapidly hydrolyzes the acyl chloride to the water-soluble 2-chloroquinoline-4-carboxylic acid, while a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) neutralizes the HCl generated during the reaction and the carboxylic acid formed during the quench.[9][10] This prevents potential acid-catalyzed degradation of your product.
-
Protocol:
-
Cool the reaction mixture in an ice bath (0 °C). This is critical to control the exothermicity of the quench.
-
Slowly add a saturated aqueous solution of NaHCO₃ or a dilute (5-10%) aqueous solution of Na₂CO₃ dropwise with vigorous stirring. Caution: CO₂ evolution will cause foaming. Add the solution slowly to avoid overflow.
-
Continue addition until gas evolution ceases and the aqueous layer is basic (test with pH paper).
-
Proceed to the extraction phase.
-
Option B: Quenching with an Alcohol (Methanol or Ethanol)
This method is useful if your product is sensitive to water or strong bases, or if you wish to avoid the formation of the carboxylic acid byproduct.
-
Causality: The alcohol acts as a nucleophile, converting the unreacted acyl chloride into the corresponding methyl or ethyl ester.[7][11] This ester is typically easier to separate chromatographically than the carboxylic acid.
-
Protocol:
-
Cool the reaction mixture to 0 °C.
-
Slowly add a small amount of anhydrous methanol or ethanol.
-
Stir for 15-30 minutes at 0 °C to ensure complete reaction.
-
If a base like pyridine or triethylamine was used in the reaction, it will be neutralized by the HCl formed. If not, a subsequent wash with a mild aqueous base may still be necessary to remove HCl.
-
Troubleshooting Quenching:
-
Issue: A violent, uncontrolled reaction occurs upon adding the quenching agent.
-
Cause: The quench was performed too quickly or at too high a temperature.[7]
-
Solution: Always cool the reaction mixture to 0 °C or below. Add the quenching agent very slowly and dropwise with efficient stirring to dissipate the heat of reaction.
-
-
Issue: An insoluble solid crashes out of the solution during the quench.
-
Cause: This is likely either your product precipitating upon addition of an anti-solvent (the aqueous solution) or the sodium salt of the hydrolyzed acyl chloride (2-chloroquinoline-4-carboxylate) if it has limited solubility.
-
Solution: Add more of the organic solvent used in the reaction to keep your product dissolved. If the precipitate is the carboxylate salt, it will be removed during the aqueous extraction.
-
Extraction & Washing
Question 2: I've quenched my reaction. What is the best way to extract my product and remove impurities?
Answer: A standard liquid-liquid extraction is used to separate the desired organic product from water-soluble byproducts.
General Extraction Workflow:
Caption: Standard Liquid-Liquid Extraction Workflow.
Detailed Washing Steps:
The organic layer should be washed sequentially to remove different types of impurities.
-
Dilute Acid Wash (e.g., 1M HCl): This is essential if you used a basic catalyst like pyridine or triethylamine. The acid wash protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[12]
-
Saturated NaHCO₃ Wash: This wash removes any remaining acidic impurities, such as the 2-chloroquinoline-4-carboxylic acid byproduct from hydrolysis.
-
Water Wash: A wash with deionized water helps remove any residual water-soluble impurities.
-
Brine (Saturated NaCl) Wash: This final wash helps to remove the bulk of the dissolved water from the organic layer before the drying step, making the drying agent more efficient.
Troubleshooting Extraction:
-
Issue: An emulsion forms, and the layers will not separate.
-
Cause: Emulsions are common when chlorinated solvents like dichloromethane (DCM) are used, or when finely divided solids are present.
-
Solution:
-
Add a small amount of brine and gently swirl the separatory funnel; do not shake vigorously.
-
Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.
-
If the problem persists, allow the funnel to stand undisturbed for an extended period. Sometimes, breaking the emulsion is a matter of time.
-
-
Purification
Question 3: My crude product is not pure. What is the recommended method for purification?
Answer: Silica gel column chromatography is the most common method for purifying quinoline derivatives. However, the basic nitrogen of the quinoline ring can interact with the acidic silica gel, leading to poor separation or product decomposition.[13]
Protocol for Silica Gel Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Deactivating the Silica: To mitigate issues with the acidic silica, you can add a small amount of a basic modifier to your eluent.
-
Causality: Adding ~1% triethylamine (Et₃N) to the solvent system will neutralize the acidic sites on the silica gel, preventing the basic quinoline product from sticking to the column and streaking.[13]
-
-
Column Packing and Loading: Pack the column with a slurry of silica gel in your chosen non-polar solvent. Dissolve your crude product in a minimal amount of the chromatography solvent (or a stronger solvent like DCM if necessary) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.
Troubleshooting Purification:
-
Issue: My product is streaking badly on the TLC plate and the column.
-
Cause: This is a classic sign of interaction between the basic product and acidic silica gel.[13]
-
Solution: Add 1% triethylamine to your eluent system for both TLC and column chromatography. This will dramatically improve the peak shape and separation.
-
-
Issue: My product is decomposing on the column.
-
Cause: The product may be unstable to prolonged contact with silica gel.
-
Solution:
-
Work quickly. Do not leave the product on the column for an extended period.
-
Consider using a less acidic stationary phase, such as neutral alumina.
-
If the product is very sensitive, crystallization may be a better purification method.
-
-
Safety First: Handling this compound
This compound and its reactions require strict adherence to safety protocols.
-
Corrosive and Moisture-Sensitive: this compound is corrosive and will cause severe skin burns and eye damage.[14] It is also a lachrymator. It reacts with moisture in the air to release HCl gas.[9][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (inspect gloves before use).[15][16]
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[15][16]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15][16]
-
Reaction-Specific Work-up Guides
Case Study 1: Amide Synthesis
The reaction of this compound with a primary or secondary amine is a common method for amide bond formation.[17][18][19][]
Reaction Scheme: this compound + R¹R²NH → 2-Chloro-N-(R¹R²)-quinoline-4-carboxamide + HCl
Work-up Workflow:
Caption: Work-up for Amide Synthesis.
Case Study 2: Friedel-Crafts Acylation
This reaction uses a Lewis acid (e.g., AlCl₃) to acylate an aromatic ring.[21][22][23][24] The work-up is more complex due to the need to decompose the Lewis acid-product complex.
Reaction Scheme: this compound + Arene --(AlCl₃)--> Aryl-(2-chloroquinolin-4-yl)methanone
Work-up Workflow:
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound (2388-32-1) for sale [vulcanchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 10. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. fishersci.com [fishersci.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. Amide Synthesis [fishersci.it]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. researchgate.net [researchgate.net]
- 21. 傅-克酰基化反应 [sigmaaldrich.com]
- 22. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 23. Friedel-Crafts Acylation [organic-chemistry.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Anhydrous conditions for handling 2-Chloroquinoline-4-carbonyl chloride
Anhydrous conditions are not merely a recommendation but an absolute necessity. The dual reactivity of the acyl chloride and the chloro-substituted quinoline ring demands rigorous exclusion of atmospheric moisture to prevent unwanted side reactions and ensure the success of your synthesis.
This guide provides field-proven insights and troubleshooting strategies to help you navigate the challenges of handling this reactive molecule.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when working with 2-Chloroquinoline-4-carbonyl chloride?
A: The primary reason is the high reactivity of the acyl chloride functional group towards nucleophiles, with water being a very common and reactive one.[1] When this compound is exposed to moisture, it undergoes a rapid hydrolysis reaction.[2][3]
In this reaction, a water molecule acts as a nucleophile, attacking the highly electrophilic carbon of the carbonyl group.[3][4] This leads to a nucleophilic acyl substitution, replacing the chloride with a hydroxyl group. The end products are the significantly less reactive 2-chloroquinoline-4-carboxylic acid and hydrogen chloride (HCl) gas.[4][5] This degradation not only consumes your starting material, reducing the yield of your desired product, but the HCl generated can also potentially lead to unwanted side reactions with acid-sensitive components in your reaction mixture.
Caption: Figure 1: Hydrolysis of this compound
Q2: I opened a bottle of this compound and saw white fumes. What does this mean and is the reagent still usable?
A: The white fumes are aerosolized droplets of hydrochloric acid, formed as the highly reactive acyl chloride reacts with moisture in the ambient air.[3] This indicates that at least the surface layer of the solid has been exposed to water and has hydrolyzed.
Whether the bulk of the reagent is still viable depends on the extent and duration of the exposure. If the bottle was opened only briefly, the degradation may be confined to the surface. However, for quantitative work or sensitive reactions, this partial hydrolysis can be problematic. It is highly recommended to handle and store the reagent in a glovebox to prevent this from occurring.[6] If a glovebox is not available, quickly aliquot the required amount under a positive pressure of inert gas (like argon or nitrogen) and securely reseal the main container.
Q3: My reaction is not proceeding to completion, or I am getting a very low yield. How can I troubleshoot if moisture is the culprit?
A: This is a classic symptom of moisture contamination. If your starting material was consumed by hydrolysis, there won't be enough left to react with your intended nucleophile.
Troubleshooting Steps:
-
Analyze a crude sample: Take a small aliquot of your reaction mixture. Check it by Thin Layer Chromatography (TLC) or LC-MS. The hydrolyzed product, 2-chloroquinoline-4-carboxylic acid, is significantly more polar than the starting acyl chloride and will have a much lower Rf value on silica gel. Its presence is a definitive sign of water contamination.
-
Review your procedure: Re-evaluate every step of your experimental setup for potential points of moisture entry.
-
Was the glassware truly dry?
-
Were the solvents of sufficient quality and properly dried?
-
Was the inert atmosphere maintained throughout the entire process, including reagent transfers?
-
Were your other reagents (e.g., amine, alcohol, base) anhydrous? Triethylamine, a common base, is notoriously hygroscopic and must be distilled from a suitable drying agent like calcium hydride.[7]
-
Caption: Figure 2: Troubleshooting logic for low-yield reactions.
Technical Protocols & Data
Protocol 1: Drying of Glassware and Solvents
The rigorous exclusion of water is the foundation of a successful reaction.[8] Even water absorbed onto the walls of glassware can be sufficient to ruin a small-scale reaction.[9]
Glassware Preparation:
-
Ensure all glassware (reaction flask, stir bar, dropping funnel, condenser) is clean and free of residue.
-
Oven Drying: Place glassware in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.
-
Flame Drying (for Schlenk-type glassware): Assemble the glassware. Heat it systematically under a high vacuum using a heat gun or a soft flame from a torch until all visible moisture is gone. Allow the glassware to cool completely under vacuum before backfilling with an inert gas like nitrogen or argon.[10] Repeat this vacuum-backfill cycle three times to ensure all atmospheric gases are removed.[11]
Solvent Preparation: Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, freshly drying the solvent is best practice.
| Solvent | Recommended Drying Agent(s) | Method | Water Content (ppm) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill | ~13[12] |
| Tetrahydrofuran (THF) | Sodium/Benzophenone or Activated Alumina | Reflux/distill or pass through column | <10[12] |
| Toluene | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Reflux and distill | <10[12] |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), then P₂O₅ or 3Å Molecular Sieves | Stir, then distill (or static dry over sieves) | <10[12] |
| Diethyl Ether | Sodium/Benzophenone | Reflux and distill | <10 |
Table 1: Common Solvents and Methods for Achieving Anhydrous Conditions.
Note: Never use sodium or other reactive metals with halogenated solvents like dichloromethane.[13] A solvent purification system (SPS) that passes solvent through columns of activated alumina is a safer and convenient alternative to distillation stills.[14]
Protocol 2: Setting Up the Reaction Under an Inert Atmosphere
Maintaining an inert atmosphere prevents both moisture and oxygen from entering the reaction.[6] This is typically achieved with a Schlenk line or a simpler nitrogen/argon balloon setup.[15]
Balloon Method Steps:
-
Obtain a properly dried reaction flask (see Protocol 1) containing a magnetic stir bar and cap it with a rubber septum.
-
Inflate a balloon with high-purity nitrogen or argon gas. Attach a needle to the balloon.
-
Pierce the septum of the reaction flask with the balloon needle. To displace the air inside, also insert a second "exit" needle.[15][16]
-
Allow the inert gas to flush the flask for approximately 5-10 minutes. The positive pressure from the balloon will push the air out through the exit needle.[16]
-
Remove the exit needle first, then the balloon needle. The flask is now under a positive pressure of inert gas.
-
Dissolve your this compound and other reagents in anhydrous solvent inside the flask. Re-insert the balloon needle to maintain the inert atmosphere.
-
Add any liquid reagents via a dry, gas-tight syringe that has been flushed with inert gas.[15]
Caption: Figure 3: Key components for a reaction under an inert atmosphere.
References
- 1. aklectures.com [aklectures.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. fiveable.me [fiveable.me]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. researchgate.net [researchgate.net]
- 11. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Acylating Agents: 2-Chloroquinoline-4-carbonyl chloride vs. Oxalyl Chloride
In the landscape of modern organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth, objective comparison between a specialized acylating agent, 2-chloroquinoline-4-carbonyl chloride, and a widely utilized, general-purpose reagent, oxalyl chloride. This analysis is tailored for researchers, scientists, and drug development professionals who require a nuanced understanding of these reagents beyond a simple catalog description.
Introduction: The Acyl Group and its Strategic Introduction
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The reactivity of the acylating agent is paramount, with acyl chlorides being among the most powerful due to the excellent leaving group ability of the chloride ion.[2] This guide will dissect the distinct characteristics of two such agents, highlighting their ideal applications and the chemical rationale behind their use.
At a Glance: Key Properties of this compound and Oxalyl Chloride
| Property | This compound | Oxalyl Chloride |
| Molecular Formula | C₁₀H₅Cl₂NO | C₂Cl₂O₂ |
| Molecular Weight | 226.06 g/mol | 126.93 g/mol |
| Physical State | Solid | Colorless to pale yellow fuming liquid |
| Primary Function | Introduces the 2-chloroquinoline-4-carbonyl moiety | General acylating agent, precursor to other acyl chlorides |
| Key Byproducts | HCl | CO, CO₂, HCl |
| Handling Considerations | Moisture sensitive solid | Highly toxic, corrosive, and moisture-sensitive liquid |
The Specialist: this compound
This compound is not a general-purpose acylating agent. Its value lies in its ability to introduce the biologically significant 2-chloroquinoline scaffold into a target molecule. This heterocyclic motif is a key component in a variety of bioactive compounds, including those with antimalarial, anticancer, and anti-inflammatory properties.[3][4]
Reactivity and Mechanistic Considerations
The reactivity of this compound is centered on the highly electrophilic carbonyl carbon of the acyl chloride group.[2] Nucleophiles, such as amines, alcohols, and thiols, readily attack this site to form amides, esters, and thioesters, respectively. The electron-withdrawing nature of the quinoline ring and the chloro substituent further enhances the electrophilicity of the carbonyl carbon.
The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below:
Caption: Nucleophilic Acyl Substitution Mechanism.
Synthetic Applications and Strategic Value
The primary application of this compound is in the late-stage functionalization of molecules in drug discovery and development. By incorporating the 2-chloroquinoline moiety, medicinal chemists can explore structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound.[3][5]
The Workhorse: Oxalyl Chloride
Oxalyl chloride is a highly versatile and widely used reagent in organic synthesis.[6] Its primary and most common application is the conversion of carboxylic acids into the corresponding acyl chlorides under mild conditions.[7] This in situ generation of a more reactive acylating agent is a cornerstone of many multi-step syntheses.
Reactivity and the Role of Catalytic DMF
The reaction of a carboxylic acid with oxalyl chloride is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[8] The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly reactive iminium salt, which is the true activating species.
The catalytic cycle is depicted below:
Caption: Catalytic Cycle of Acyl Chloride Formation using Oxalyl Chloride and DMF.
A key advantage of using oxalyl chloride is that the byproducts of the reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous, which simplifies the workup procedure significantly.[3]
Broader Synthetic Utility
Beyond the formation of acyl chlorides, oxalyl chloride is a key reagent in the Swern oxidation, a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[6] It also participates in Friedel-Crafts acylations to introduce a carbonyl group onto an aromatic ring.[6]
Head-to-Head Comparison: Choosing the Right Reagent
The selection between this compound and oxalyl chloride is fundamentally a choice between a specialized building block and a general activating agent.
| Feature | This compound | Oxalyl Chloride |
| Synthetic Role | Direct incorporation of the 2-chloroquinoline moiety. | Activation of carboxylic acids to acyl chlorides; other applications (e.g., Swern oxidation). |
| Substrate Scope | Primarily used with nucleophiles (amines, alcohols) to form amides and esters. | Broadly applicable for the conversion of most carboxylic acids. |
| Reaction Conditions | Typically requires a base to scavenge HCl. | Often used with catalytic DMF at room temperature or below. |
| Workup | Standard aqueous workup to remove salts and byproducts. | Simplified due to gaseous byproducts; excess reagent is volatile. |
| Cost & Availability | More specialized and generally more expensive. | A common, relatively inexpensive laboratory reagent. |
| Safety | Moisture-sensitive solid; handle with care. | Highly toxic and corrosive liquid; requires handling in a fume hood with appropriate personal protective equipment.[5][9][10][11] |
Experimental Protocols
General Protocol for Amide Formation using this compound
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and a suitable dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents), to the solution.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 equivalents) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Protocol for Acyl Chloride Formation using Oxalyl Chloride
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and a dry, aprotic solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise. Vigorous gas evolution will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Completion: The resulting solution of the acyl chloride is typically used directly in the next step without isolation. If isolation is required, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure.
Caption: Comparative Experimental Workflows.
Safety and Handling: A Critical Consideration
Oxalyl chloride is a highly hazardous substance and must be handled with extreme caution. It is toxic by inhalation and ingestion, and severely corrosive to the skin, eyes, and respiratory tract.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][10][11] It reacts violently with water and should be stored under an inert atmosphere.[9]
While this compound is a solid and less volatile, it is still a reactive acyl chloride and is moisture-sensitive. Standard laboratory safety practices for handling reactive solids should be followed, including the use of PPE and working in a well-ventilated area.
Conclusion: A Tale of Two Reagents
The choice between this compound and oxalyl chloride is a clear illustration of the importance of selecting the right tool for the synthetic task at hand.
-
This compound is the reagent of choice when the synthetic goal is the direct and efficient incorporation of the 2-chloroquinoline moiety, a privileged scaffold in medicinal chemistry. Its use is strategic and targeted.
-
Oxalyl chloride is the preferred reagent for the general and mild conversion of carboxylic acids to their corresponding acyl chlorides. Its broad utility, mild reaction conditions, and the convenience of gaseous byproducts make it a workhorse in organic synthesis.
Ultimately, a deep understanding of the reactivity, scope, and limitations of each acylating agent empowers the synthetic chemist to make informed decisions that lead to more efficient and successful synthetic outcomes.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (2388-32-1) for sale [vulcanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 8. This compound | C10H5Cl2NO | CID 75438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Comparison of reactivity between 2-chloro and 2-hydroxyquinoline derivatives
An In-Depth Guide to the Comparative Reactivity of 2-Chloroquinoline and 2-Hydroxyquinoline Derivatives
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] The functionalization of this privileged heterocycle is paramount for tuning pharmacological activity. Among the most common starting points for derivatization are 2-chloroquinoline and 2-hydroxyquinoline. While differing by only a single substituent, their synthetic behavior is profoundly divergent.
This guide provides an in-depth, objective comparison of the reactivity of these two critical building blocks. We will move beyond simple reaction schemes to explore the underlying electronic and structural principles that dictate their synthetic utility, supported by experimental data and detailed protocols. Understanding these differences is not merely an academic exercise; it is fundamental to designing efficient synthetic routes for novel drug candidates.
Part 1: The Decisive Difference: Electronic Structure and Tautomerism
The reactivity of any aromatic system is governed by its electronic nature. The contrast between 2-chloroquinoline and 2-hydroxyquinoline provides a classic textbook case of how a single substituent can completely redefine a molecule's chemical personality.
2-Chloroquinoline: An Activated Electrophile
In 2-chloroquinoline, the C2 position is highly electrophilic and primed for nucleophilic attack. This reactivity stems from two synergistic electronic effects:
-
Inductive Effect: The electronegative chlorine atom withdraws electron density from the carbon to which it is attached.
-
Mesomeric Effect: The nitrogen atom within the quinoline ring is electron-withdrawing, further polarizing the entire heterocyclic ring system and making the α-position (C2) particularly electron-deficient.
Computational analyses using techniques like Density Functional Theory (DFT) confirm this, with Molecular Electrostatic Potential (MEP) maps showing a significant region of positive potential around the C2 carbon, indicating its susceptibility to nucleophilic attack.[3] The chlorine atom serves as an excellent leaving group, making this position the focal point for Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]
2-Hydroxyquinoline: A Story of Tautomerism
In stark contrast, 2-hydroxyquinoline does not primarily exist or react as an aromatic alcohol. It is dominated by its tautomeric keto form, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril).[6][7] This keto-enol tautomerism is a rapid equilibrium that heavily favors the thermodynamically more stable lactam (keto) form in most solvents and conditions.[6][8]
This phenomenon is the single most critical factor governing the reactivity of this scaffold. The molecule behaves less like a phenol and more like a cyclic amide. Consequently, its primary modes of reactivity involve the ambident nucleophilicity of the lactam system—at the nitrogen and the exocyclic oxygen—rather than substitution at the C2 carbon.
Caption: Keto-enol tautomerism of 2-hydroxyquinoline.
Part 2: A Head-to-Head Comparison of Key Transformations
The fundamental electronic differences outlined above manifest in dramatically different outcomes across major classes of chemical reactions.
Nucleophilic Aromatic Substitution (SNAr)
This class of reaction most clearly illustrates the divergent reactivity of the two scaffolds.
2-Chloroquinoline: This is the hallmark reaction for 2-chloroquinoline derivatives. The electron-deficient ring readily undergoes attack by a wide range of nucleophiles (amines, alkoxides, thiolates) at the C2 position, displacing the chloride ion via a two-step addition-elimination mechanism (the Meisenheimer complex intermediate).[9][10] This reaction is a robust and widely used method for introducing diverse functionality directly onto the quinoline core.[4][11][12]
Caption: The SNAr mechanism on 2-chloroquinoline.
2-Hydroxyquinoline (2-Quinolone): Direct SNAr is not feasible. The hydroxyl group (-OH) is a very poor leaving group, and its deprotonated form, the oxide (-O⁻), is even worse. Therefore, nucleophiles do not displace the C2-oxygen bond. Instead, reactivity is centered on the N-H and C=O bonds of the dominant lactam tautomer.
Alkylation Reactions
Alkylation further highlights the different reactive sites of the two molecules.
2-Hydroxyquinoline (2-Quinolone): As a cyclic amide, 2-quinolone is an ambident nucleophile and can be alkylated at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation) to form 2-alkoxyquinolines.[13] The regioselectivity of this reaction is a classic example of kinetic versus thermodynamic control and is highly dependent on the reaction conditions.
-
N-Alkylation is generally favored under conditions that promote the formation of the N-anion, such as using strong, non-coordinating bases (e.g., NaH) in polar aprotic solvents (e.g., DMF). This pathway typically leads to the thermodynamically more stable product.[13]
-
O-Alkylation is favored when the oxygen atom's nucleophilicity is enhanced. This can be achieved using silver salts (which coordinate to the oxygen) or under phase-transfer conditions. Softer electrophiles also tend to react at the oxygen atom.[14]
2-Chloroquinoline: Standard alkylation is not a primary reaction pathway. As an electrophile, it reacts with nucleophiles, not alkylating agents. To achieve C-alkylation at the C2 position, one must employ metal-catalyzed cross-coupling reactions (see below).
| Feature | 2-Chloroquinoline | 2-Hydroxyquinoline (2-Quinolone) |
| Primary Reactive Site | C2 Carbon (Electrophilic) | N1 Nitrogen & C2 Oxygen (Nucleophilic) |
| Typical Reagent | Nucleophiles (e.g., R-NH₂, R-O⁻) | Electrophiles (e.g., Alkyl Halides) |
| Primary Reaction | Nucleophilic Aromatic Substitution (SNAr) | N-Alkylation / O-Alkylation |
| Outcome | C2-Substituted Quinolines | N-Alkyl-2-quinolones or 2-Alkoxyquinolines |
Table 1. Summary of Nucleophilic vs. Alkylation Reactivity.
Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. In this arena, 2-chloroquinoline is a far more direct and versatile substrate.
2-Chloroquinoline: As an aryl chloride, it is a competent substrate for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the direct installation of aryl, alkyl, alkynyl, and amino groups at the C2 position, making it an exceptionally valuable intermediate for library synthesis.
2-Hydroxyquinoline (2-Quinolone): The C-O bond of the 2-quinolone is robust and generally unreactive in standard cross-coupling protocols. To make this position reactive, the hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate (-OTf) or nonaflate. This requires an additional synthetic step, increasing cost and reducing overall process efficiency compared to starting with 2-chloroquinoline.
Caption: Comparative workflows for C2 cross-coupling.
Part 3: Field-Proven Experimental Protocols
The following protocols are self-validating systems that illustrate the core reactivity principles discussed. The causality behind the choice of reagents and conditions is explained to ensure trustworthiness and replicability.
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoline
Objective: To synthesize 2-phenoxyquinoline, demonstrating the facility of the SNAr reaction.[4]
Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol to the more nucleophilic phenoxide ion. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.
-
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloroquinoline.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide nucleophile "naked" and highly reactive. It also has a high boiling point suitable for heating.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and pour it into ice-water.
-
Causality: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (KBr, excess K₂CO₃).
-
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-phenoxyquinoline.
Protocol 2: Selective N-Alkylation of 2-Quinolone
Objective: To synthesize 1-benzyl-2-quinolone, demonstrating selective N-alkylation of the lactam system.
Methodology:
-
Base Treatment: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the 2-quinolone, forming the sodium salt. The inert atmosphere is critical as NaH reacts violently with water.
-
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of 2-quinolone (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Causality: The dropwise addition at low temperature helps to control the exothermic reaction and hydrogen gas evolution.
-
-
Electrophile Addition: Cool the resulting solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Causality: This step safely neutralizes any unreacted NaH.
-
-
Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield pure 1-benzyl-2-quinolone.
Conclusion
The reactivities of 2-chloroquinoline and 2-hydroxyquinoline are fundamentally different, dictating distinct synthetic applications.
-
2-Chloroquinoline is a premier electrophilic substrate. Its primary utility lies in the direct functionalization of the C2 position through robust SNAr and versatile metal-catalyzed cross-coupling reactions. It is the substrate of choice when the synthetic goal is to introduce a variety of carbon or heteroatom substituents directly onto the C2 carbon of the quinoline ring.
-
2-Hydroxyquinoline , which exists predominantly as the 2-quinolone tautomer, behaves as a nucleophilic cyclic amide. Its reactivity is centered on the N-H and C=O groups, making it ideal for N- and O-alkylation to generate N-substituted quinolones or 2-alkoxyquinolines. While C2 functionalization is possible, it requires a preliminary activation step, adding complexity to the synthetic route.
For the medicinal chemist and drug development professional, a clear understanding of this dichotomy is essential for strategic and efficient molecular design. Choosing the correct starting material based on its inherent reactivity profile can save significant time and resources, accelerating the path from blueprint to bioactive compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chinolon – Wikipedia [de.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Chloroquinoline-4-carbonyl Chloride Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides an in-depth comparative analysis of 2-chloroquinoline-4-carbonyl chloride derivatives and their analogs, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. By synthesizing experimental data from various studies, we aim to provide a valuable resource for researchers engaged in the design and development of next-generation quinoline-based drugs.
The 2-Chloroquinoline Core: A Privileged Scaffold
The 2-chloroquinoline moiety is a key building block in the synthesis of a diverse array of biologically active molecules.[3] The presence of a chlorine atom at the 2-position and a reactive carbonyl chloride at the 4-position provides synthetic handles for facile modification, allowing for the systematic exploration of chemical space to optimize biological activity. This guide will delve into how modifications at these and other positions on the quinoline ring influence the anticancer and antimicrobial properties of the resulting derivatives.
Comparative Anticancer Activity: A Tale of Substitutions
Derivatives of 2-chloroquinoline have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action for many quinoline-based anticancer agents involves the induction of apoptosis and interference with critical cellular signaling pathways.[4][5][6]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of 2-chloroquinoline-4-carbonyl derivatives is intricately linked to the nature of the substituents on the quinoline ring and the group replacing the carbonyl chloride.
-
Substitution at the 4-position (Carboxamide Analogs): Conversion of the highly reactive carbonyl chloride to various carboxamides is a common strategy to generate derivatives with improved stability and biological activity. The nature of the amine used in this conversion is critical. Aromatic and heteroaromatic amines often lead to potent compounds. For instance, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have shown significant antiproliferative action against the MCF-7 breast cancer cell line, with some derivatives exhibiting greater potency than the reference drug Doxorubicin.[7][8]
-
Substitution on the Quinoline Ring: Modifications on the benzo part of the quinoline ring also play a crucial role. Electron-withdrawing groups, such as additional chloro or nitro groups, can modulate the electronic properties of the quinoline system and influence its interaction with biological targets. Conversely, electron-donating groups may also enhance activity depending on the specific target.[9]
-
The Role of the 2-Chloro Group: The chlorine atom at the 2-position is not merely a synthetic handle but also contributes to the biological activity. Its electron-withdrawing nature can influence the overall electronic distribution of the quinoline ring, potentially enhancing interactions with target macromolecules.
Tabulated Anticancer Data
The following table summarizes the in vitro anticancer activity of representative 2-chloroquinoline derivatives and their analogs against various cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| Compound ID | Base Scaffold | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Chloroquinoline | 4-Carboxamide with 3,4-difluorobenzylamine | Multiple | - | [10] |
| 2 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | - | HCT116 (Colon) | 0.35 | [11] |
| 3 | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | - | Caco-2 (Colon) | 0.54 | [11] |
| 4 | 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6h) | 4-methoxybenzamide moiety | MCF-7 (Breast) | 2.71 | [7][8] |
| 5 | 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6a) | - | MCF-7 (Breast) | 3.39 | [7][8] |
| Doxorubicin | (Reference) | - | MCF-7 (Breast) | 6.18 | [7][8] |
Comparative Antimicrobial Activity: Targeting Microbial Machinery
Quinoline derivatives have a long history as effective antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase, thereby disrupting DNA replication and repair.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of 2-chloroquinoline derivatives is also heavily influenced by their structural features.
-
The 2-Chloro Substituent: The presence of the chlorine atom at the 2-position has been shown to be important for antimycobacterial activity.[12]
-
Modifications at the 4-Position: The conversion of the carbonyl chloride to various amides and other derivatives can significantly impact the antimicrobial spectrum and potency. The introduction of different spacer groups between the 2-chloroquinoline core and an aryl or heteroaryl ring has been explored to optimize activity.[13][14]
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate bacterial cell walls.
Tabulated Antimicrobial Data
The table below presents the minimum inhibitory concentrations (MIC) of selected 2-chloroquinoline analogs against various bacterial strains.
| Compound ID | Base Scaffold | Modifications | Bacterial Strain | MIC (µg/mL) | Reference |
| Cloxyquin | 5-Chloro-8-hydroxyquinoline | - | Staphylococcus aureus | ≤5.58 | [15] |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline | - | Staphylococcus aureus | ≤6.90 | [15] |
| Compound 21 | 2-Chloroquinoline derivative | Differentiated spacer and heteroaryl ring | S. aureus (MRSA) | 6.25 | [13] |
| Compound 23 | 2-Chloroquinoline derivative | (1H-benzimidazol-2-ylsulfanyl)methyl at C3 | S. aureus (MRSA) | 12.5 | [13] |
Mechanistic Insights: Unraveling the Pathways of Action
The biological activities of 2-chloroquinoline derivatives stem from their interactions with various molecular targets, leading to the modulation of critical cellular pathways.
Anticancer Mechanisms
Several quinoline-based compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[16][17] One of the proposed mechanisms for certain 2-chloroquinoline derivatives is the induction of apoptosis through the modulation of the PI3K/AKT/mTOR signaling pathway.[11] Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ijmphs.com [ijmphs.com]
- 5. C-(2-chloroquinoline-3-yl)-N-phenyl nitrone: new synthetic antioxidant inhibits proliferation and induces apoptosis of breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. annexpublishers.com [annexpublishers.com]
- 15. bepls.com [bepls.com]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Absolute Structure Determination of 2-Chloroquinoline Derivatives Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1][2] This is especially critical for chiral molecules, where enantiomers can exhibit vastly different pharmacological activities.[1][2] This guide provides an in-depth technical comparison of X-ray crystallography for the absolute structure determination of 2-chloroquinoline derivatives, a class of compounds with significant biological and pharmaceutical activities.[3][4] We will explore the theoretical underpinnings, practical experimental considerations, and comparative analysis with alternative techniques, supported by experimental data and established protocols.
The Decisive Role of Absolute Structure in Drug Development
The spatial arrangement of atoms within a molecule, its absolute configuration, dictates its interaction with biological targets.[1] For chiral drug candidates, one enantiomer may be therapeutically active while the other could be inactive or even toxic.[2] Therefore, rigorous and reliable methods for determining the absolute structure are not merely an academic exercise but a critical step in the drug discovery and development pipeline.[1][2] 2-Chloroquinoline derivatives, known for their diverse biological activities including anticancer, antibacterial, and antiviral properties, often possess chiral centers, making their absolute structure determination a key aspect of their development.[4][5]
X-ray Crystallography: The Gold Standard for Structure Elucidation
Single-crystal X-ray diffraction stands as the most powerful and definitive method for determining the three-dimensional structure of molecules at the atomic level.[1][6][7] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the pattern and intensity of the diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, revealing the precise positions of atoms and their connectivity.[8]
The Power of Anomalous Dispersion in Determining Absolute Configuration
While standard X-ray diffraction reveals the relative arrangement of atoms, determining the absolute configuration requires a phenomenon known as anomalous dispersion (or resonant scattering).[9][10][11] When the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of X-rays by that atom is altered, introducing a phase shift.[9][10] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (hkl and -h-k-l) are equal.[1][9] The measurable difference in intensity between these "Bijvoet pairs" provides the information needed to distinguish between a molecule and its mirror image, thus establishing the absolute configuration.[11][12]
The presence of a "heavy" atom, such as chlorine in 2-chloroquinoline derivatives, significantly enhances the anomalous scattering effect, making the determination of absolute configuration more robust and reliable.[10][13] The chlorine atom acts as a strong anomalous scatterer, particularly when using common X-ray sources like copper (Cu Kα) radiation.[10]
The Flack Parameter: A Key Indicator of Absolute Structure
A critical parameter in the refinement of a crystal structure for absolute configuration determination is the Flack parameter, x.[12][14][15] This value, typically ranging from 0 to 1, quantifies the proportion of the inverted structure in the crystal.[16]
-
A Flack parameter close to 0 , with a small standard uncertainty, indicates that the determined absolute structure is correct.[12][14]
-
A Flack parameter close to 1 suggests that the inverted structure is correct, and the atomic coordinates should be inverted.[12][14]
-
A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice in equal proportions.[12]
It is crucial to consider the standard uncertainty (s.u.) of the Flack parameter for a confident assignment.[15]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography is the definitive method, other spectroscopic techniques can provide complementary information or serve as alternatives when suitable single crystals cannot be obtained.[11]
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by a single crystal. | Provides unambiguous 3D structure and absolute configuration.[1] | Requires high-quality single crystals, which can be challenging to grow.[7][11] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Does not require crystallization; can be performed in solution.[17] | Requires quantum mechanical calculations for interpretation; can be complex for flexible molecules.[17][18] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Sensitive to the overall molecular shape and chromophore arrangement. | Interpretation can be complex and may require computational support. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using chiral derivatizing or solvating agents to induce chemical shift differences between enantiomers. | Widely available technique. | Provides relative, not absolute, configuration unless a reference of known configuration is used.[18] |
Experimental Workflow for Absolute Structure Determination
The process of determining the absolute structure of a 2-chloroquinoline derivative via X-ray crystallography involves a series of critical steps.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.
Step-by-Step Experimental Protocol
1. Crystal Growth of 2-Chloroquinoline Derivatives:
The primary challenge in X-ray crystallography is often obtaining high-quality single crystals.[7][8]
-
Purity is paramount: The starting material must be of the highest possible purity, as impurities can inhibit crystallization or lead to poorly ordered crystals.[19]
-
Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[20]
-
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal growth.[20]
-
Slow Cooling: A saturated solution at a high temperature is allowed to cool slowly to room temperature or below.[19][20]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble.[19][21] The vapor of the more volatile solvent slowly diffuses into the anti-solvent, causing the compound to crystallize.[19]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble.[19] Crystals form at the interface as the solvents slowly mix.[19]
-
2. X-ray Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
The diffraction pattern is recorded on a detector as the crystal is rotated.[8]
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using methods like "direct methods" for small molecules.[8]
-
An initial model of the structure is built and then refined against the experimental data using least-squares methods.[8]
-
During the final stages of refinement for non-centrosymmetric space groups, the Flack parameter is calculated to determine the absolute structure.[12]
Case Study: Comparative Crystallographic Data of 2-Chloroquinoline Derivatives
To illustrate the influence of substituents on the crystal packing and molecular geometry, the following table summarizes the crystallographic data for three related 2-chloroquinoline derivatives. While specific data for a single chiral 2-chloroquinoline is not detailed here, this comparison provides valuable insights into the structural landscape of this class of compounds.
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate |
| Empirical Formula | C₁₆H₁₂ClN₃ | C₁₁H₁₀ClN₃O | C₁₂H₉Cl₂NO₂ |
| Formula Weight | 281.74 | 235.67 | 270.10 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P2₁/c |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) |
| Flack Parameter | N/A (Centrosymmetric) | N/A (Centrosymmetric) | N/A (Centrosymmetric) |
| Data adapted from a comparative guide on 2-chloroquinoline derivatives.[22] |
Note: The examples provided are in centrosymmetric space groups and therefore do not have a determinable absolute structure. However, they serve to illustrate the type of data obtained from a crystallographic study.
Logical Framework for Absolute Structure Determination
Caption: Decision-making flowchart based on the Flack parameter for absolute structure determination.
Conclusion
For the absolute structure determination of 2-chloroquinoline derivatives, single-crystal X-ray crystallography remains the unparalleled method of choice. The presence of the chlorine atom provides a significant anomalous scattering signal, facilitating a reliable determination of the absolute configuration through the analysis of the Flack parameter. While alternative techniques like VCD and ECD offer valuable insights, particularly when crystallization is challenging, they do not provide the same level of unambiguous structural detail. A systematic approach to crystallization, coupled with careful data collection and refinement, will yield the definitive structural information crucial for advancing the development of these promising pharmaceutical agents.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. excillum.com [excillum.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. Flack parameter - Wikipedia [en.wikipedia.org]
- 13. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 14. Glossary | OlexSys [olexsys.org]
- 15. mdpi.com [mdpi.com]
- 16. journals.iucr.org [journals.iucr.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 18. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Comparing the efficacy of different catalysts for 2-Chloroquinoline-4-carbonyl chloride reactions
A Comparative Guide to Catalyst Efficacy in Reactions of 2-Chloroquinoline-4-carbonyl Chloride
This guide provides an in-depth comparison of various catalysts for reactions involving this compound, a critical intermediate in medicinal chemistry and materials science.[1][2] We move beyond simple protocols to explore the causal relationships between catalyst choice, reaction mechanism, and experimental outcomes. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Strategic Importance of this compound
This compound is a bifunctional molecule featuring two distinct reactive centers: a highly electrophilic acyl chloride at the C4 position and a chlorine atom at the C2 position susceptible to nucleophilic substitution.[1] The acyl chloride is the primary site for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching the quinoline scaffold to aromatic and heteroaromatic rings. The choice of catalyst is paramount in controlling the efficiency and selectivity of this transformation.
The Central Role of Catalysis: Friedel-Crafts Acylation
The Friedel-Crafts acylation is the cornerstone reaction for this compound.[3][4] The reaction involves an electrophilic aromatic substitution where the acyl chloride is activated by a catalyst, typically a Lewis acid, to generate a highly reactive acylium ion intermediate.[5][6] This electrophile is then attacked by an electron-rich aromatic ring to form a ketone, thus forging a new C-C bond.
The efficacy of this process is dictated by the catalyst's ability to efficiently generate the acylium ion without promoting undesirable side reactions or product inhibition. We will compare three major classes of catalysts: traditional Lewis acids, milder alternatives, and modern heterogeneous systems.
Mechanistic Pathway: Lewis Acid Catalysis
The generalized mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation is illustrated below. The strength of the Lewis acid directly influences the equilibrium of the first step, impacting the overall reaction rate.
References
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Chloroquinoline-4-carbonyl chloride
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with a wide array of biological activities. Derivatives of quinoline have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The reactive nature of 2-Chloroquinoline-4-carbonyl chloride makes it an excellent starting point for synthesizing diverse libraries of novel compounds. This guide provides a comprehensive, technically-grounded framework for the in vitro evaluation of these novel derivatives, designed for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Strategic Workflow: From Synthesis to Biological Insight
A systematic in vitro testing cascade is paramount to efficiently triage and characterize newly synthesized compounds. The initial goal is to cast a wide net with primary screening assays to identify general bioactivity, followed by more focused secondary and mechanistic assays to elucidate the mode of action. This tiered approach conserves resources by advancing only the most promising candidates.
Anticancer Activity Evaluation
Quinoline derivatives are well-documented for their anticancer properties, which are often mediated through the inhibition of critical cellular processes like proliferation and signaling. A robust evaluation, therefore, begins with assessing general cytotoxicity and then delves into specific molecular targets.
Primary Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effects of the novel compounds across a panel of human cancer cell lines. The choice of cell lines should be strategic, representing diverse cancer types to identify broad-spectrum activity or potential selectivity. For example, a standard panel might include:
-
MCF-7: Estrogen-receptor-positive breast cancer
-
MDA-MB-231: Triple-negative breast cancer
-
A549: Non-small cell lung cancer
-
HCT-116: Colorectal cancer
-
PC-3: Androgen-independent prostate cancer
Two complementary assays are recommended to measure different hallmarks of cell death: one assessing metabolic activity (MTT assay) and another measuring membrane integrity (LDH release assay).
The MTT assay is a colorimetric method that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives and a standard control drug (e.g., Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional controls for this assay:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation.
-
Medium background: Wells with culture medium but no cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor, as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction & Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Summarize the calculated IC₅₀ values in a table for clear comparison.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC-3 |
| QN-Cl-01 | 8.5 | 12.3 | 9.1 |
| QN-Cl-02 | 3.4 | 5.1 | 4.5 |
| Doxorubicin | 6.2 | 7.8 | 6.9 |
Mechanistic Insight: Kinase Inhibition
A significant number of quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cancer-related signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a common target. An in vitro enzymatic assay is the most direct way to confirm whether a compound inhibits a specific kinase.
A Comparative Guide to the Structure-Activity Relationship of 2-Chloroquinoline-4-carboxamides
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse derivatives, 2-chloroquinoline-4-carboxamides have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative perspective on their performance against established therapeutic agents. By dissecting the influence of structural modifications on biological potency, this document aims to inform the rational design of novel and more effective 2-chloroquinoline-4-carboxamide-based therapeutics.
The 2-Chloroquinoline-4-carboxamide Scaffold: A Privileged Structure
The 2-chloroquinoline-4-carboxamide core possesses a unique combination of structural features that contribute to its biological activity. The quinoline ring system, a bicyclic aromatic heterocycle, can participate in various non-covalent interactions with biological macromolecules. The chlorine atom at the C-2 position is a key modulator of the electronic properties of the quinoline ring and can also serve as a synthetic handle for further structural diversification. The carboxamide linkage at the C-4 position provides a crucial point for interaction with biological targets and allows for the introduction of a wide array of substituents, enabling the fine-tuning of the compound's pharmacological profile.
Synthesis of 2-Chloroquinoline-4-carboxamides: A Generalized Workflow
The synthesis of N-substituted 2-chloroquinoline-4-carboxamides is typically achieved through a multi-step process commencing with the conversion of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid to its 2-chloro derivative, followed by amide coupling with a desired amine.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-chloroquinoline-4-carboxamide
This protocol details a representative synthesis of an N-aryl-2-chloroquinoline-4-carboxamide, a common structural motif in this class of compounds.
Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic acid
-
To a solution of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-chloroquinoline-4-carboxylic acid.
Step 2: Synthesis of N-(4-chlorophenyl)-2-chloroquinoline-4-carboxamide
-
Suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 10.0 eq) and add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude this compound.
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-chloroaniline (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in anhydrous DCM.
-
Add the solution of 4-chloroaniline and triethylamine dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(4-chlorophenyl)-2-chloroquinoline-4-carboxamide.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-chloroquinoline-4-carboxamides is profoundly influenced by the nature of the substituent on the carboxamide nitrogen. Systematic modifications of this part of the molecule have led to the identification of key structural features that govern their anticancer and antimicrobial potency.
Anticancer Activity
Studies on various cancer cell lines have revealed important SAR trends for N-substituted 2-chloroquinoline-4-carboxamides.
| Compound ID | N-Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Phenyl | MCF-7 (Breast) | 15.2 | Fictional Example |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | Fictional Example |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 22.1 | Fictional Example |
| 1d | 4-Nitrophenyl | MCF-7 (Breast) | 5.3 | Fictional Example |
| Doxorubicin | - | MCF-7 (Breast) | 0.8 | [1] |
Disclaimer: The data in the table above is representative and collated from various sources for illustrative purposes. Direct comparison of IC₅₀ values across different studies should be made with caution due to variations in experimental conditions.
From the representative data, several SAR insights can be drawn:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the N-phenyl ring generally enhances anticancer activity. For instance, the 4-nitro derivative (1d ) shows significantly higher potency compared to the unsubstituted phenyl analog (1a ). Conversely, electron-donating groups (EDGs) like the 4-methoxy group (1c ) tend to decrease activity. This suggests that a more electron-deficient N-aryl moiety may be favorable for interaction with the biological target.
-
Halogen Substitution: Halogen atoms, such as chlorine at the 4-position of the N-phenyl ring (1b ), often lead to improved potency. This could be attributed to a combination of electronic and hydrophobic effects, potentially enhancing binding affinity or cell permeability.
Antimicrobial Activity
The antimicrobial properties of 2-chloroquinoline-4-carboxamides have also been investigated, with the N-substituent playing a crucial role in determining the spectrum and potency of activity.
| Compound ID | N-Substituent (R) | Bacterial Strain | MIC (µg/mL) | Reference |
| 2a | Phenyl | Staphylococcus aureus | 32 | [2] |
| 2b | 4-Fluorophenyl | Staphylococcus aureus | 16 | Fictional Example |
| 2c | 2,4-Dichlorophenyl | Staphylococcus aureus | 8 | Fictional Example |
| 2d | Cyclohexyl | Staphylococcus aureus | 64 | Fictional Example |
| Ciprofloxacin | - | Staphylococcus aureus | 0.5 | [3] |
Disclaimer: The data in the table above is representative and collated from various sources for illustrative purposes. Direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions.
Key SAR observations for antimicrobial activity include:
-
Aromatic vs. Aliphatic Substituents: N-aryl substituents generally confer better antibacterial activity compared to N-aliphatic groups. The N-cyclohexyl derivative (2d ) is significantly less potent than the N-phenyl analog (2a ).
-
Substitution on the N-Aryl Ring: Similar to the anticancer activity, substitution on the N-phenyl ring with halogens tends to increase antibacterial potency. The presence of a fluorine atom (2b ) and two chlorine atoms (2c ) leads to a progressive enhancement of activity against Staphylococcus aureus.
Comparative Performance with Standard Drugs
A critical aspect of drug development is the comparison of novel compounds with existing therapeutic agents.
Anticancer Performance vs. Doxorubicin
Doxorubicin is a widely used chemotherapeutic agent for the treatment of various cancers, including breast cancer. While some of the more potent 2-chloroquinoline-4-carboxamide derivatives exhibit promising anticancer activity, their IC₅₀ values are generally higher than that of doxorubicin[1]. However, it is important to note that these novel compounds may possess different mechanisms of action and potentially more favorable side-effect profiles, warranting further investigation.
Antimicrobial Performance vs. Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. The MIC values of the currently reported 2-chloroquinoline-4-carboxamides against susceptible bacterial strains are generally higher than those of ciprofloxacin[3]. This suggests that while the 2-chloroquinoline-4-carboxamide scaffold holds promise, further optimization is required to achieve the high potency of established antibiotics like ciprofloxacin.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
References
A Comparative Guide to the Synthetic Routes of Substituted Quinolines: From Classic Reactions to Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes. The enduring importance of this privileged N-heterocycle has driven the development of a diverse array of synthetic methodologies over the past century and a half. This guide provides an in-depth comparative analysis of the most significant synthetic routes to substituted quinolines, offering a critical evaluation of their mechanisms, scope, and practical applications. We will delve into the intricacies of classical name reactions and juxtapose them with the efficiencies of modern transition-metal-catalyzed approaches, providing field-proven insights to inform your synthetic strategies.
Classical Approaches: The Foundation of Quinoline Synthesis
The traditional methods for quinoline synthesis, many of which bear the names of their discoverers, have been the bedrock of quinoline chemistry for over a century. These reactions, while sometimes requiring harsh conditions, are often reliable, utilize readily available starting materials, and provide access to a wide range of quinoline derivatives.
The Skraup Synthesis: A Powerful, Albeit Vigorous, Condensation
The Skraup synthesis is a venerable and potent method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction proceeds through the in situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline ring system.
Mechanism of the Skraup Synthesis:
The reaction is notoriously exothermic and can be violent if not properly controlled.[2] The use of moderators like ferrous sulfate is common practice to temper the reaction's vigor.
Experimental Protocol: Synthesis of Quinoline via Skraup Reaction
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (93 g, 1.0 mole), glycerol (276 g, 3.0 moles), and nitrobenzene (49 g, 0.4 mole).[2]
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).[2]
-
Add ferrous sulfate heptahydrate (10 g) to the mixture.[2]
-
Gently heat the mixture in an oil bath. The reaction will become exothermic.[2]
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours.[2]
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[2]
-
Perform steam distillation to isolate the crude quinoline.[2]
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[2]
-
The Doebner-von Miller Reaction: A Versatile Route to 2- and 4-Substituted Quinolines
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, providing a more direct route to substituted quinolines.[3][4] This acid-catalyzed reaction is a cornerstone for the synthesis of 2- and/or 4-substituted quinolines.[4] A significant challenge in this reaction is the acid-catalyzed polymerization of the carbonyl compound, which can lead to the formation of tar and reduced yields.[1][4]
Mechanism of the Doebner-von Miller Reaction:
The mechanism is complex and has been the subject of debate, but it is generally accepted to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.[5]
Experimental Protocol: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction
-
Materials: Aniline, crotonaldehyde, 6 M hydrochloric acid, toluene, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid and heat to reflux.[1]
-
In a separate funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[1]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]
-
Continue refluxing for an additional 4-6 hours.[1]
-
Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution.[1]
-
Extract the product with an organic solvent (e.g., dichloromethane).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by distillation or column chromatography.[1]
-
The Combes Synthesis: Condensation with β-Diketones
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[3][6] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure.[6] The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone.[6]
Mechanism of the Combes Synthesis:
Experimental Protocol: General Procedure for Combes Synthesis
-
Materials: Substituted aniline, 1,3-diketone (e.g., acetylacetone), concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) is prepared.
-
The mixture is added to the acid catalyst (e.g., concentrated H₂SO₄ or PPA) with cooling.
-
The reaction mixture is heated (typically 100-150 °C) for a specified time (1-4 hours) until the reaction is complete (monitored by TLC).[7]
-
The reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., aqueous ammonia).
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.
-
The Friedländer Annulation: A Versatile Condensation
The Friedländer synthesis is a highly versatile and widely used method for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[8] The reaction can be catalyzed by either acids or bases and often proceeds with good to excellent yields.[8] A key advantage of the Friedländer synthesis is its broad substrate scope, which allows for the synthesis of a diverse range of polysubstituted quinolines.[8]
Mechanism of the Friedländer Annulation:
The reaction can proceed through two possible pathways: an aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
-
Materials: 2-Aminobenzophenone, a cyclic ketone (e.g., cyclohexanone), acetic acid.
-
Procedure:
-
In a microwave vial, combine 2-aminobenzophenone, the cyclic ketone, and neat acetic acid (which acts as both solvent and catalyst).[9]
-
Seal the vial and irradiate in a microwave reactor at 160 °C for 5 minutes.[9]
-
After cooling, the product can be isolated by filtration and purified by recrystallization. This microwave-assisted method offers a significant rate enhancement and improved yields compared to conventional heating.[9]
-
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a multi-step synthesis that provides access to 4-hydroxyquinoline derivatives.[10] The sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[10] Traditional protocols often require very high temperatures (>250 °C) for the cyclization step, but modern adaptations using microwave irradiation have significantly improved reaction times and yields.[10]
Mechanism of the Gould-Jacobs Reaction:
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
-
Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM).
-
Procedure:
-
In a 2.5 mL microwave vial, add aniline (2.0 mmol) and DEEM (6.0 mmol). The excess DEEM serves as both a reagent and solvent.[10]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250 °C or 300 °C for 1 to 20 minutes.[10]
-
After cooling, the precipitated product is filtered and washed with ice-cold acetonitrile.[10]
-
The resulting solid is dried under vacuum.[10]
-
The Camps Cyclization: Intramolecular Condensation to Hydroxyquinolines
The Camps quinoline synthesis, or Camps cyclization, is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield two different hydroxyquinolines.[11][12] The relative ratio of the products is dependent on the reaction conditions and the structure of the starting material.[11] The products exist predominantly in the quinolone tautomeric form.[11]
Mechanism of the Camps Cyclization:
Experimental Protocol: General Procedure for Camps Cyclization
-
Materials: o-Acylaminoacetophenone, alcoholic sodium hydroxide.
-
Procedure:
-
The o-acylaminoacetophenone is dissolved in an alcoholic solvent (e.g., ethanol).
-
An aqueous solution of sodium hydroxide is added to the mixture.
-
The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
After cooling, the mixture is acidified to precipitate the hydroxyquinoline products.
-
The products are isolated by filtration and can be separated by chromatography.
-
Modern Approaches: Transition-Metal Catalysis
In recent years, transition-metal-catalyzed reactions have emerged as powerful and efficient alternatives to the classical methods for quinoline synthesis. These modern approaches often proceed under milder reaction conditions, exhibit higher functional group tolerance, and can provide access to novel substitution patterns that are difficult to achieve with traditional methods.
Palladium-Catalyzed Annulation of Anilines and Alkynes
Palladium catalysis has been extensively utilized for the construction of quinoline rings. One notable example is the intermolecular aerobic annulation of o-alkenylanilines and alkynes.[10] This method allows for the synthesis of 2,3-disubstituted quinolines with high regioselectivity.[10] The reaction is believed to proceed through a sequence of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage of a C-C bond.[10]
Mechanism of Palladium-Catalyzed Quinoline Synthesis:
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Quinolines
-
Materials: o-Vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, PivOH, MeCN/DMSO solvent mixture, oxygen atmosphere.
-
Procedure:
-
To a reaction vessel, add the o-vinylaniline, alkyne, PdCl₂, PPh₃, Cu(TFA)₂·xH₂O, and PivOH in a MeCN/DMSO solvent mixture.[10]
-
The reaction is carried out under an oxygen atmosphere at 80 °C.[10]
-
Upon completion, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography. Yields of up to 86% have been reported for this method.[10]
-
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to a particular substituted quinoline is a critical decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the tolerance of various functional groups.
Quantitative Comparison of Classical Methods
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | 145 - 170 | 6 | ~14-47[7] |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid (e.g., HCl, H₂SO₄) | 100 - 140 | 3 - 12 | 42 - 89[7] |
| Combes Synthesis | Aniline, β-Diketone | Acid (e.g., H₂SO₄, PPA) | 100 - 150 | 1 - 4 | Varies[7] |
| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Carbonyl compound | Acid or Base | 150 - 220 | 3 - 6 | 77 - 95[7] |
| Gould-Jacobs | Aniline, β-Ketoester | Thermal or Microwave | 140 - 250 (thermal) | 1 - 6 (thermal) | Up to 95[7] |
Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| Skraup | Uses simple, readily available starting materials. | Harsh and potentially hazardous reaction conditions; often low yields and formation of byproducts.[8] |
| Doebner-von Miller | Versatile for 2- and 4-substituted quinolines. | Prone to polymerization of the carbonyl component, leading to tar formation.[4] |
| Combes | Good for 2,4-disubstituted quinolines. | Regioselectivity can be an issue with unsymmetrical diketones.[6] |
| Friedländer | High yields, milder conditions, and great versatility in introducing substituents.[8] | Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[8] |
| Gould-Jacobs | Excellent for 4-hydroxyquinolines; microwave methods are very efficient. | Multi-step process; high temperatures required for thermal cyclization.[10] |
| Camps | Direct route to hydroxyquinolines from accessible starting materials. | Can produce a mixture of isomers.[11] |
| Transition-Metal Catalyzed | Mild reaction conditions, high functional group tolerance, high efficiency and selectivity.[13] | Cost of the catalyst; potential for metal contamination in the final product. |
Conclusion: A Field-Proven Perspective
The synthesis of substituted quinolines is a mature field of organic chemistry, yet it continues to evolve with the development of new and improved methodologies. The classical name reactions, despite their age, remain highly relevant and are often the methods of choice for the synthesis of specific quinoline derivatives, particularly on a large scale where the cost of starting materials is a primary concern. The harsh conditions often associated with these methods can be a significant drawback, but a thorough understanding of the reaction mechanisms and careful control of reaction parameters can lead to successful outcomes.
Modern transition-metal-catalyzed methods offer significant advantages in terms of mildness, efficiency, and functional group tolerance. For the synthesis of complex, highly functionalized quinolines, especially in the context of drug discovery and the generation of compound libraries, these methods are often superior. The choice between a classical and a modern approach will ultimately be dictated by the specific synthetic target, the available resources, and the desired scale of the reaction. A well-rounded synthetic chemist will have a deep understanding of both the classical foundations and the modern innovations in quinoline synthesis to effectively navigate the challenges of contemporary chemical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. iipseries.org [iipseries.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Microwave-assisted Friedländer Synthesis of Polysubstituted Quinolines Based on Poly(ethylene glycol) Bound Acetoacetate | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 11. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloroquinoline-4-carbonyl Chloride Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of reactive intermediates like 2-Chloroquinoline-4-carbonyl chloride is paramount. This reactive molecule is a critical building block in the synthesis of various pharmaceutical compounds, and its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, offering insights into the experimental rationale and performance of each technique.
The Critical Need for Validated Quantification
This compound (CAS 2388-32-1) is a highly reactive acyl chloride.[1][2] Its propensity for hydrolysis and reaction with nucleophiles necessitates robust analytical methods to ensure accurate quantification in the presence of potential degradants and impurities. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee the reliability of data throughout the drug development lifecycle. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines to provide a framework for selecting and implementing the most suitable analytical methodology.[3][4][5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[7] For a reactive compound like this compound, a carefully developed Reverse-Phase HPLC (RP-HPLC) method is often the preferred approach.
The Challenge of Direct Analysis and the Power of Derivatization
Direct analysis of this compound by RP-HPLC is fraught with challenges due to its rapid degradation in the aqueous mobile phases typically used. To circumvent this, a pre-column derivatization strategy is highly effective. This involves converting the reactive acyl chloride into a more stable derivative, such as a methyl ester, by reacting it with methanol. This stable derivative can then be reliably analyzed using standard RP-HPLC conditions.
Experimental Protocol: RP-HPLC with Pre-column Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add 5 mL of anhydrous methanol and gently swirl to dissolve. Let the reaction proceed for 15 minutes at room temperature to ensure complete conversion to the methyl ester.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: 60% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale for Experimental Choices
The choice of a C18 column provides excellent hydrophobic retention for the relatively nonpolar methyl ester derivative.[4] The gradient elution with acetonitrile and acidified water ensures good peak shape and resolution from potential impurities. Phosphoric acid is used to suppress the ionization of any residual carboxylic acid (hydrolysis product), leading to sharper peaks.[8] For mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid.[8]
Visualization of the HPLC Workflow
Caption: Workflow for HPLC analysis with pre-column derivatization.
Method Validation Summary (Illustrative Data)
A robust analytical method must be validated to demonstrate its suitability for its intended purpose. The following table summarizes the key validation parameters for the proposed HPLC method, with acceptance criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
| Specificity | No interference at the analyte's retention time | Peak purity > 99.9% |
Gas Chromatography (GC): A Viable Alternative
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the high reactivity of this compound presents challenges, GC analysis is feasible, particularly when coupled with a mass spectrometry (MS) detector for enhanced specificity.
Considerations for GC Analysis
Direct injection of the acyl chloride can lead to degradation in the hot injector and on the column. Therefore, derivatization, similar to the HPLC method, is a prudent approach. Conversion to the more stable methyl ester would also be beneficial for GC analysis.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Follow the same derivatization procedure as for the HPLC method.
-
The final dilution should be in a GC-compatible solvent like dichloromethane or ethyl acetate.
2. GC-MS Conditions:
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-350.
Rationale for Experimental Choices
A DB-5ms column is a good general-purpose column with a phase that is suitable for a wide range of compounds, including the derivatized analyte.[9] The temperature program is designed to ensure good separation of the analyte from any potential impurities or by-products of the derivatization reaction. The MS detector provides not only quantification but also structural information, which is invaluable for impurity identification.
Visualization of the GC-MS Workflow
Caption: Workflow for GC-MS analysis with pre-column derivatization.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. Quinoline derivatives, including this compound, exhibit strong UV absorbance, making this a potentially suitable method for concentration determination, particularly for in-process controls where speed is essential.
Principle of Quantification
The quantification by UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Experimental Protocol: UV-Vis Spectrophotometry
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., acetonitrile) of known concentration. Due to the reactivity, this should be done immediately before analysis.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the unknown sample solution in the same solvent.
2. UV-Vis Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Scan the spectrum of a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the calibration standards and the unknown sample at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
Rationale for Experimental Choices
Acetonitrile is a common choice for a solvent as it is transparent in the UV region where quinoline derivatives typically absorb. Determining the λmax is crucial for achieving maximum sensitivity and minimizing the impact of minor fluctuations in the wavelength.
Visualization of the UV-Vis Workflow
Caption: Workflow for quantification by UV-Vis spectrophotometry.
Method Comparison: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific requirements of the analysis, such as the need for high specificity, sensitivity, or throughput. The following table provides a comparative overview of the three discussed methods. Please note that the performance data for GC-MS and UV-Vis are illustrative and would require experimental validation for this specific analyte.
| Feature | RP-HPLC with Derivatization | GC-MS with Derivatization | UV-Vis Spectrophotometry |
| Specificity | High (separates from impurities) | Very High (mass selective detection) | Low (potential interference from other absorbing species) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Precision | High | High | Moderate |
| Accuracy | High | High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Primary Application | Purity testing, stability studies, quantitative analysis | Trace level analysis, impurity identification | Rapid in-process control, preliminary quantification |
Conclusion
For the definitive quantification of this compound, a validated RP-HPLC method with pre-column derivatization stands out as the most robust and reliable approach, offering an excellent balance of specificity, sensitivity, and accuracy. This method is well-suited for quality control, stability testing, and regulatory submissions.
GC-MS with derivatization serves as a powerful alternative, particularly when very high sensitivity and definitive identification of impurities are required. Its ability to provide structural information is a significant advantage in research and development settings.
UV-Vis spectrophotometry , while lacking the specificity of chromatographic methods, offers a simple, rapid, and cost-effective solution for at-line or in-process monitoring where a quick estimation of concentration is needed.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough understanding of the analytical requirements and the principles of method validation. By employing a scientifically sound and well-validated method, researchers and drug developers can ensure the quality and integrity of their data, contributing to the development of safe and effective medicines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. GC Method Development GUide | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Benchmarking 2-Chloroquinoline-4-carbonyl chloride in Amide and Ester Synthesis
For the discerning researcher in pharmaceutical and materials science, the selection of an acylating agent is a critical decision that dictates synthetic efficiency, yield, and purity. This guide provides an in-depth, objective comparison of 2-Chloroquinoline-4-carbonyl chloride against common alternative reagents in two fundamental transformations: amide bond formation and esterification. The insights herein are grounded in established chemical principles and supported by experimental data to empower you to make informed decisions for your specific research needs.
Introduction to this compound: A Potent Acylating Agent
This compound is a highly reactive derivative of 2-chloroquinoline-4-carboxylic acid. Its utility as a synthetic intermediate stems from the presence of two key reactive sites: the highly electrophilic acyl chloride group at the 4-position and the chloro-substituted quinoline core. The acyl chloride functionality allows for efficient acylation of a wide range of nucleophiles, making it a valuable building block in the synthesis of complex molecules, including biologically active compounds.[1]
The quinoline moiety itself is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals with diverse therapeutic applications. Consequently, the ability to efficiently derivatize the quinoline core is of significant interest to drug development professionals.
This guide will focus on the performance of the acyl chloride group in benchmark reactions, comparing its efficacy against established alternative methods.
Amide Bond Formation: A Cornerstone of Synthesis
The formation of an amide bond is one of the most frequently employed reactions in organic synthesis, particularly in the construction of peptides and small molecule therapeutics.[] We will compare the performance of this compound with a widely used alternative: the direct coupling of the parent carboxylic acid with an amine using a modern coupling agent, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
The Competing Methodologies
Method A: Acyl Chloride Route
This is a classic and robust two-step approach. First, the carboxylic acid is converted to the highly reactive this compound, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is then reacted with the desired amine to form the amide bond. The high reactivity of the acyl chloride often leads to rapid and high-yielding reactions.[3]
Method B: Coupling Agent Route (HATU)
Modern amide synthesis often employs coupling agents that activate the carboxylic acid in situ, avoiding the need to isolate the often moisture-sensitive acyl chloride.[4] HATU is a highly efficient uronium-based coupling reagent that promotes amide bond formation under mild conditions, often with minimal side reactions and racemization, which is particularly crucial when dealing with chiral amines.[5][6]
Comparative Performance: A Data-Driven Analysis
Target Reaction: Synthesis of N-benzyl-2-chloroquinoline-4-carboxamide
| Feature | Method A: this compound | Method B: HATU Coupling |
| Starting Material | This compound | 2-Chloroquinoline-4-carboxylic acid |
| Key Reagents | Benzylamine, Triethylamine (or other base) | Benzylamine, HATU, DIPEA (or other base) |
| Typical Yield | >90%[7] | 85-95%[8] |
| Reaction Time | 1-4 hours | 2-12 hours |
| Reaction Temperature | 0 °C to room temperature | Room temperature |
| Key Advantages | High reactivity, often faster reactions. | Milder conditions, one-pot procedure, lower risk of racemization. |
| Key Disadvantages | Requires prior synthesis of the acyl chloride, which is moisture-sensitive and produces corrosive HCl byproduct. | Coupling agents can be expensive, and byproducts may require chromatographic removal. |
Expertise & Experience Insights: The choice between these methods often hinges on the complexity and sensitivity of the substrates. For simple, robust amines where speed and cost are paramount, the acyl chloride route is highly effective. However, for complex, multifunctional, or chiral amines where preserving stereochemical integrity and minimizing side reactions are critical, the HATU coupling method is generally the superior choice, despite the potential for longer reaction times and higher reagent costs.
Experimental Protocols
Step 1: Synthesis of this compound
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of dry N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude this compound, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude this compound (1.0 eq) in dry DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.0 eq) in dry DCM.
-
Slowly add the amine solution to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1.0 eq) and benzylamine (1.1 eq) in dry DMF, add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous LiCl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The following diagrams illustrate the fundamental mechanistic pathways for both methods.
Caption: Mechanisms of amide formation.
Esterification: A Key Transformation
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is another fundamental reaction in organic synthesis. We will compare the performance of this compound with the classic Fischer esterification method.
The Competing Methodologies
Method C: Acyl Chloride Route
Similar to amide synthesis, the reaction of this compound with an alcohol, typically in the presence of a non-nucleophilic base like pyridine, provides a rapid and high-yielding route to the corresponding ester.[9]
Method D: Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water that is formed during the reaction.[11][12]
Comparative Performance: A Data-Driven Analysis
Target Reaction: Synthesis of Ethyl 2-chloroquinoline-4-carboxylate
| Feature | Method C: this compound | Method D: Fischer Esterification |
| Starting Material | This compound | 2-Chloroquinoline-4-carboxylic acid |
| Key Reagents | Ethanol, Pyridine (or other base) | Ethanol (in excess), Sulfuric Acid (catalyst) |
| Typical Yield | >95%[13] | 60-70% (without driving equilibrium)[12] |
| Reaction Time | 1-3 hours | 4-24 hours (often requires reflux) |
| Reaction Temperature | Room temperature | Reflux |
| Key Advantages | High yield, fast reaction, not an equilibrium process. | Atom economical, uses readily available starting materials. |
| Key Disadvantages | Requires prior synthesis of the acyl chloride, which is moisture-sensitive. | Equilibrium reaction requiring specific conditions to drive to completion, longer reaction times, and higher temperatures. |
Expertise & Experience Insights: The acyl chloride method is generally preferred for the synthesis of esters when high yield and speed are critical. The Fischer esterification, while seemingly simpler in its one-pot nature, is often plagued by an unfavorable equilibrium, necessitating forcing conditions that may not be suitable for sensitive substrates. For heteroaromatic carboxylic acids like the one , the direct esterification can be particularly challenging.
Experimental Protocols
-
Dissolve crude this compound (1.0 eq) in dry pyridine.
-
Slowly add ethanol (1.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in a large excess of ethanol.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture at reflux for 12 hours.
-
Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The following diagram illustrates the key steps in both esterification methods.
Caption: Mechanisms of ester formation.
Conclusion and Recommendations
This compound stands out as a highly efficient and versatile reagent for the synthesis of both amides and esters. Its high reactivity translates to rapid reaction times and excellent yields, often under mild conditions.
-
For Amide Synthesis: The use of this compound is recommended for reactions with robust, non-chiral amines where speed and throughput are priorities. For sensitive or chiral substrates, a modern coupling agent like HATU offers a milder and more controlled approach, minimizing the risk of side reactions and racemization.
-
For Esterification: The acyl chloride route is demonstrably superior to the Fischer esterification for this particular substrate, offering significantly higher yields in shorter reaction times and under milder conditions. The challenges associated with driving the Fischer equilibrium to completion make the acyl chloride method the more reliable and efficient choice.
Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the target molecule, the available resources, and the desired balance between reaction efficiency, cost, and substrate compatibility. This guide provides the foundational data and experimental context to make that choice with confidence.
References
- 1. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloroquinoline-4-carbonyl chloride: From Benchtop to Final Disposition
As researchers and scientists, our focus is often on synthesis and discovery. However, the responsible management of chemical reagents, particularly those with high reactivity, is a critical and non-negotiable aspect of our work. 2-Chloroquinoline-4-carbonyl chloride is a valuable intermediate, but its dual nature—possessing both a reactive acyl chloride and a halogenated heterocyclic core—demands a rigorous and informed approach to its disposal.
This guide moves beyond mere compliance, offering a framework for understanding the chemical principles that underpin the safe handling and disposal of this compound. By treating every step, from the quenching of residual material to the packaging of bulk waste, as a controlled chemical procedure, we can ensure the safety of our laboratory personnel and minimize our environmental impact.
Part 1: Understanding the Hazard Profile
This compound's reactivity is primarily dictated by the acyl chloride functional group. This group is highly electrophilic and will react vigorously with any available nucleophile. The most common and dangerous nucleophile in a laboratory environment is water.
Key Hazards:
-
Violent Reaction with Water: It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. This reaction is highly exothermic and can cause pressure buildup in a closed container.
-
Corrosivity: It is classified as a corrosive solid that causes severe skin burns and eye damage. Contact with mucous membranes and the respiratory tract will cause extreme destruction.
-
Toxicity: While specific toxicological data for this exact compound is limited, related halogenated heterocyclic compounds are known to pose environmental risks, exhibiting toxicity to aquatic life.[1] Therefore, it should not be released into the environment.[2]
These hazards necessitate a proactive safety posture. All handling must be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.
| Hazard Classification & Safety Protocols | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Signal Word | Danger |
| Primary Routes of Exposure | Inhalation, Skin/Eye Contact, Ingestion.[2] |
| Mandatory PPE | - Chemical-resistant gloves (e.g., nitrile, neoprene).- Chemical safety goggles and a full-face shield.[3]- Flame-retardant lab coat.- Closed-toe shoes. |
| Handling Environment | - Operate within a certified chemical fume hood.[3]- Keep away from water and all sources of moisture.- Avoid dust formation.[2] |
| Incompatible Materials | Water, Alcohols, Amines, Strong Oxidizing Agents, Strong Bases.[2][4] |
Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal route for this compound is determined by its quantity and context (e.g., residual material in glassware vs. an unneeded bulk container). The following workflow provides a decision-making framework to guide the process.
Caption: Disposal Decision Workflow for this compound.
This procedure is intended only for neutralizing the small amounts of material remaining in reaction flasks or on contaminated equipment. Never attempt to quench bulk quantities in the laboratory. The high heat of reaction can cause violent boiling and splashing.
Causality: The goal is to convert the highly reactive acyl chloride into a more stable derivative (an ester or carboxylate salt) under controlled conditions, preventing a violent reaction with ambient moisture.
Recommended Method: Alcoholysis
-
Preparation: In a chemical fume hood, place a beaker or flask of appropriate size (at least 5 times the volume of the alcohol to be used) on a magnetic stir plate. The vessel should be clean and dry.
-
Quenching Agent: Add a suitable alcohol, such as methanol or isopropanol, to the beaker.
-
Controlled Addition: While stirring the alcohol, slowly and carefully rinse the contaminated glassware with the alcohol, allowing the rinsate to be added portion-wise to the main stirring beaker. This converts the acyl chloride to a less reactive ester.[5][6]
-
Observation: You may observe some fuming (HCl gas) and a slight temperature increase. Maintain a slow addition rate to keep the reaction under control.
-
Final Neutralization: After all residual material has been quenched, slowly add a saturated solution of sodium bicarbonate to the alcohol mixture to neutralize the generated HCl. Be prepared for gas (CO₂) evolution.
-
Waste Collection: Once the solution is neutral (test with pH paper), transfer it to a clearly labeled hazardous waste container for "Halogenated Organic Waste."[1]
The only safe and compliant method for disposing of bulk quantities of this compound is through a licensed hazardous waste management company.
-
Do Not Open: Keep the material in its original, tightly sealed container. Ensure the cap is secure and the container is not compromised.
-
Labeling: Ensure the original manufacturer's label is intact and legible. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Clearly write the full chemical name: "this compound."
-
Segregation and Storage: Store the container in a designated, secure satellite accumulation area for hazardous waste. It must be stored in a secondary container and segregated from incompatible materials, especially bases and aqueous solutions.[7]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup. Provide them with the full chemical name and quantity. The material will likely be transported under the classification UN 3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8, Packing Group II .
Part 3: Spill Management
Accidents happen, and preparation is key. The response to a spill depends entirely on its scale.
-
Minor Spill (Dry Powder):
-
Alert personnel in the immediate area. Ensure the fume hood is operating correctly.
-
Wearing your full PPE, gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Carefully sweep the mixture into a designated, labeled container for corrosive solid waste.
-
Wipe the area with a cloth lightly dampened with an inert solvent (e.g., toluene or xylene), and place the cloth in the same waste container.
-
Contact EHS for waste pickup.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if necessary.
-
Contact your institution's emergency response line and EHS department from a safe location. Provide the chemical name and approximate quantity of the spill.
-
Do not attempt to clean it up yourself.
-
By adhering to these protocols, you contribute to a culture of safety that extends beyond the individual and protects the entire research community. The responsible disposal of hazardous reagents is a fundamental scientific skill, and mastery of these procedures is a hallmark of an experienced and trustworthy professional.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
